Pyrrole
Description
What is Pyrrole?
this compound is a poisonous liquid heterocyclic compound that contains the ring of 4 carbon atoms as well as one nitrogen atom. It polymerizes quickly in air, and is the main ingredient in numerous biologically significant compounds (such such as the bile pigments chlorophyll, and porphyrins.) The most basic of the family of pyrroles is this compound itself which is a compound that has the its molecular formula, C4H5N.The this compound rings are present in amino acids proline andhydroxyproline also in natural products that are colored such as chlorophyll hemoglobin (a component of hemoglobin) as well as the pigments of bile. This compound compounds are also found within the alkaloids, which is which are a broad group of alkaline organic nitrogen substances produced by plants.In the chlorophyll and heme, four this compound rings are connected to form a larger ring system called porphyrin. The pigments in bile are formed by the decomposition process of the porphyrin ring. They comprise the chain of four rings made of this compound.
Uses of this compound
Pyrroles are widely acknowledged as a biologically active scaffolds with a diverse types of functions and containing various pharmacophores within the this compound ring system, leading to the production of active compounds.Notably, anti-bacterial activities exhibited by this class of compounds were extensively investigated in the last decade focusing on drug-resistant Gram-positive and Gram-negative pathogens, like pyrroles of type 2376 or mycobacteria as described for this compound 24.Also this compound-based scaffolds were employed for the development of anti-tumor agents acting on gene modulation/suppression and conjugate antibody.
this compound-based scaffolds are also used for coating medical implants. The combination of different pharmacophores within an this compound-based ring system has led to the development greater active substances. This compound-containing analogs are thought of as a possibility of biologically active substances which possess a variety of desirable properties. They are present in a wide range of natural products. The drugs that are sold on the market that contain an this compound ring are known to possess numerous biological properties, including antipsychotic, b-adrenergic antagonist anxiolytic and anticancer (leukemia lymphoma, leukemia, myelofibrosis and so on) as well as antibacterial as well as antifungal, antiprotozoal an antimalarial, and many other. Because of the variety of these compounds in this therapeutic profile numerous researchers are working on examining this skeleton's its fullest potential in the fight against various illnesses or diseases.
this compound is a key ingredient in the synthesis process of spices, pharmaceuticals and dyes. It also plays a role in agrochemicals fragrances and photographic chemicals. It plays an important role in the electropolymerisation of macroporous conducting polymer films. It is catalysts for the polymerization; as an essential component for chromatographic analysis; corrosion inhibitors and preservatives as well as solvents for terpenes and resins. In the Ciamician-Dennstedt rearrangement, it is used to make 3-chloropyridine, by resolving it with dichlorocarbene.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
KAESVJOAVNADME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
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Molecular Formula |
C4H5N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
30604-81-0, 107760-17-8, 101359-25-5 | |
| Record name | Polypyrrole | |
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| Record name | 1H-Pyrrole, dimer | |
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| Record name | 1H-Pyrrole, trimer | |
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DSSTOX Substance ID |
DTXSID5021910 | |
| Record name | Pyrrole | |
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Molecular Weight |
67.09 g/mol | |
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Physical Description |
Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |
| Record name | Pyrrole | |
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| Record name | Pyrrole | |
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Boiling Point |
129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
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Flash Point |
102 °F (39 °C) (CLOSED CUP) | |
| Record name | PYRROLE | |
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Solubility |
Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
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Density |
0.9698 @ 20 °C, 0.955-0.975 | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
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Vapor Density |
2.31 (Air= 1) | |
| Record name | PYRROLE | |
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Vapor Pressure |
8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |
| Record name | Pyrrole | |
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Color/Form |
Colorless liquid when fresh, Yellowish or brown oil | |
CAS No. |
109-97-7, 30604-81-0 | |
| Record name | 1H-Pyrrole | |
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| Record name | PYRROLE | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-23.4 °C, -24 °C | |
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| Record name | Pyrrole | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Pyrrole Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic substitution mechanism in pyrrole rings, a cornerstone of heterocyclic chemistry with significant implications in medicinal chemistry and materials science. This compound, an electron-rich aromatic heterocycle, exhibits high reactivity towards electrophiles, a characteristic that is both a synthetic advantage and a challenge. This document delves into the core principles governing this reactivity, the factors influencing regioselectivity, and provides practical insights into common electrophilic substitution reactions of this compound.
Core Principles of Electrophilic Substitution in this compound
The high reactivity of this compound towards electrophilic aromatic substitution is attributed to the participation of the nitrogen lone pair in the aromatic sextet. This delocalization of electrons increases the electron density of the five-membered ring, making it significantly more nucleophilic than benzene.[1][2] Consequently, reactions often proceed under milder conditions than those required for benzene.[3]
The Mechanism
The electrophilic substitution reaction in this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, known as the sigma complex or arenium ion.
-
Attack of the Electrophile: The π-electron system of the this compound ring attacks an electrophile (E⁺), leading to the formation of a carbocation intermediate and the temporary loss of aromaticity.[4]
-
Deprotonation and Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.[5]
Regioselectivity: The α-Position Preference
Electrophilic substitution on the this compound ring predominantly occurs at the C2 (α) position.[6][7][8] This regioselectivity is a direct consequence of the relative stabilities of the possible carbocation intermediates.
-
Attack at C2 (α-attack): The positive charge in the resulting sigma complex is delocalized over three atoms, including the nitrogen atom. This allows for the drawing of three significant resonance structures, which effectively disperses the positive charge and stabilizes the intermediate.[6][9][10]
-
Attack at C3 (β-attack): The sigma complex formed from an attack at the C3 position is less stable, as the positive charge is only delocalized over two carbon atoms. Only two resonance structures can be drawn for this intermediate.[6]
The greater number of resonance contributors for the α-attack intermediate signifies a lower activation energy for its formation, making the C2 substitution the kinetically and thermodynamically favored pathway.[6]
Key Electrophilic Substitution Reactions of this compound
Due to its high reactivity, this compound can undergo polymerization or form polysubstituted products under harsh reaction conditions.[11] Therefore, mild reagents and controlled conditions are crucial for achieving selective monosubstitution.
Nitration
The direct nitration of this compound with strong acids like a mixture of nitric and sulfuric acid leads to polymerization.[11] To circumvent this, milder nitrating agents are employed. The most common method involves the use of nitric acid in acetic anhydride (B1165640), which generates acetyl nitrate (B79036) as the active electrophile.[5][11][12] This reaction typically yields 2-nitrothis compound as the major product, with a smaller amount of the 3-nitro isomer.[12]
Quantitative Data for Nitration of this compound Derivatives
| Substrate | Reagents | Product(s) | Ratio (2,4:2,5) | Total Yield (%) | Reference(s) |
| 2-Nitrothis compound | HNO₃ / Acetic Anhydride (-15 °C) | 2,4-Dinitrothis compound & 2,5-Dinitrothis compound | 4:1 | 61 | [12] |
Experimental Protocol: Nitration of this compound
-
Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid.
-
Procedure:
-
A solution of this compound in acetic anhydride is cooled to a low temperature (e.g., -10 °C).
-
A pre-cooled solution of fuming nitric acid in acetic anhydride is added dropwise to the this compound solution while maintaining the low temperature.
-
The reaction mixture is stirred for a specified period at low temperature.
-
The reaction is quenched by pouring it onto a mixture of ice and water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography or recrystallization.
-
Halogenation
The high reactivity of this compound makes it susceptible to polyhalogenation even under mild conditions.[3] Monohalogenation can be achieved by using a stoichiometric amount of the halogenating agent at low temperatures.[13] Common reagents include N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) for bromination and chlorination, respectively.[14] The regioselectivity can be influenced by the N-substituent. Bulky groups on the nitrogen can sterically hinder the C2 position, favoring substitution at C3.[15]
Quantitative Data for Halogenation of this compound Derivatives
| Substrate | Reagent | Product(s) | Yield (%) | Reference(s) |
| N-Triisopropylsilyl-pyrrole | NBS in THF (-78 °C to rt) | 3-Bromo-1-(triisopropylsilyl)this compound | 82.2 | [16] |
| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide in Dichloromethane (B109758) (rt) | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | 61 | [17] |
Experimental Protocol: Monobromination of this compound using NBS
-
Reagents: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).
-
Procedure:
-
A solution of this compound in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of NBS in THF is added dropwise to the this compound solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a designated time.
-
The reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Sulfonation
Direct sulfonation of this compound with concentrated sulfuric acid leads to polymerization. A milder and more effective method utilizes a complex of sulfur trioxide and pyridine (B92270) (Py·SO₃).[14][18] Interestingly, some studies suggest that the sulfonation of this compound and its 1-methyl derivative with the pyridine-sulfur trioxide complex yields the 3-sulfonated product, contrary to the expected C2 substitution.[19][20][21] This anomalous regioselectivity is a subject of ongoing research and may be influenced by thermodynamic control and the specific reaction mechanism involving the pyridine complex.[22]
Experimental Protocol: Sulfonation of this compound
-
Reagents: this compound, Pyridine-Sulfur Trioxide complex, Pyridine (as solvent).
-
Procedure:
-
This compound is dissolved in pyridine.
-
The pyridine-sulfur trioxide complex is added portion-wise to the solution.
-
The reaction mixture is heated (e.g., to 100 °C) for several hours.
-
After cooling, the reaction mixture is treated with a base (e.g., barium hydroxide (B78521) or sodium carbonate) to precipitate the sulfonated product as a salt.
-
The salt is then carefully acidified to yield the pyrrolesulfonic acid.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is challenging due to its high reactivity, which can lead to polymerization in the presence of strong Lewis acids like AlCl₃.[13] However, the reaction can be carried out successfully under milder conditions, often with N-substituted pyrroles. The choice of Lewis acid and the nature of the N-substituent can significantly influence the regioselectivity, sometimes favoring the C3 product.[23] For instance, N-p-toluenesulfonylthis compound undergoes acylation at the C3 position with AlCl₃, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ favor C2 acylation.[23]
Quantitative Data for Friedel-Crafts Acylation of this compound Derivatives
| Substrate | Acylating Agent | Catalyst/Conditions | Product(s) | Ratio (C2:C3) | Yield (%) | Reference(s) |
| N-p-Toluenesulfonylthis compound | 1-Naphthoyl chloride | AlCl₃ | 2- and 3-acylthis compound | 2:3 to 3:4 | - | [23] |
| N-Methylthis compound | Benzoyl chloride | DBN in Toluene (reflux) | 2-Benzoyl-1-methylthis compound | C2 major | 95 (isolated) | [7] |
| N-Benzylthis compound | Benzoyl chloride | DBN in Toluene (reflux) | 2-Benzoyl-1-benzylthis compound | C2 major | 85 (isolated) | [7] |
Experimental Protocol: Friedel-Crafts Acylation of N-Methylthis compound
-
Reagents: N-Methylthis compound, Acyl chloride (e.g., Acetyl chloride), Mild Lewis acid (e.g., SnCl₄ or ZnCl₂), Dichloromethane.
-
Procedure:
-
To a cooled solution (0 °C) of the Lewis acid in anhydrous dichloromethane under an inert atmosphere, the acyl chloride is added dropwise.
-
A solution of N-methylthis compound in dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched by carefully adding it to ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution), dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of this compound.
Caption: General mechanism of electrophilic aromatic substitution in this compound.
Caption: Rationale for C2 regioselectivity in this compound electrophilic substitution.
Caption: A typical experimental workflow for the nitration of this compound.
Conclusion
The electrophilic substitution of this compound is a powerful tool for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles, particularly the factors governing its high reactivity and pronounced C2-regioselectivity, is essential for designing efficient and selective synthetic routes. While the inherent reactivity of the this compound ring presents challenges such as polymerization and polysubstitution, careful control of reaction conditions and the use of appropriate reagents and protecting groups can lead to the desired products in good yields. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of this compound-based molecules for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted pyrroles from N-sulfonyl enamines - American Chemical Society [acs.digitellinc.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. homework.study.com [homework.study.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. This compound nitration [quimicaorganica.org]
- 12. organic chemistry - Nitration of this compound with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Practical Synthesis and Application of Halogen-Doped this compound Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
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- 20. researchgate.net [researchgate.net]
- 21. QUANTUM-CHEMICAL INVESTIGATION OF THE EFFECT OF SOLVENT POLARITY ON THE DIRECTION OF SULFONATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 22. researchgate.net [researchgate.net]
- 23. Acylation of N-p-Toluenesulfonylthis compound Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Resonance Structures and Stability of the Pyrrole Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic structure, resonance, and stability of the pyrrole molecule. This compound is a five-membered aromatic heterocycle that is a fundamental structural motif in numerous biologically significant molecules, including heme, chlorophyll, and various pharmaceuticals. A thorough understanding of its resonance and stability is critical for predicting its reactivity and for the rational design of novel therapeutics.
Aromaticity and Electronic Structure of this compound
This compound's notable stability is a direct consequence of its aromatic character. For a molecule to be considered aromatic, it must be cyclic, planar, fully conjugated, and adhere to Hückel's rule, possessing (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2]
In this compound, each of the four carbon atoms contributes one p-orbital and one π-electron to the system. The nitrogen atom is sp² hybridized, placing its lone pair of electrons into a p-orbital that is parallel to the p-orbitals of the carbon atoms.[3][4] This configuration allows the nitrogen's lone pair to participate in the cyclic π-system, resulting in a total of six π-electrons (4n + 2, where n=1).[5][6] This delocalized sextet of electrons across the five-membered ring is the primary reason for this compound's aromaticity and its associated thermodynamic stability.[7]
Caption: Orbital diagram illustrating the p-orbital overlap and the 6 π-electron aromatic system in this compound.
Resonance Structures of this compound
The delocalization of the six π-electrons in this compound can be represented by a series of resonance structures, also known as canonical forms.[1] The actual electronic distribution in the molecule is a weighted average, or resonance hybrid, of these contributing structures. The primary structure is the neutral form, but four additional charge-separated structures contribute to the overall hybrid.[3][8]
In these charge-separated forms, the nitrogen atom bears a formal positive charge due to the delocalization of its lone pair, while a formal negative charge resides on one of the carbon atoms.[3]
Caption: The five major resonance structures contributing to the resonance hybrid of this compound.
Analysis of Resonance Structure Stability
The relative contribution of each resonance structure to the overall hybrid is determined by its stability. The following principles govern this stability:
-
Structure I (Neutral): This is the most significant contributor to the resonance hybrid because it has no formal charges and all atoms have a complete octet.
-
Structures II, III, IV, and V (Charge-Separated): These structures are less stable than the neutral form due to the presence of formal charges.[9] Structures that place a positive charge on a highly electronegative atom like nitrogen are inherently less stable.[3] Consequently, these charge-separated forms make a smaller, yet important, contribution to the overall electronic structure.
-
Electron Density on Carbon Atoms: The resonance structures indicate that there is an increased electron density on the carbon atoms of the ring compared to a typical alkene, with the negative charge being delocalized to all four carbons.[10] The resonance structures where the negative charge is on the α-carbons (C2 and C5) are more stable and thus greater contributors than those with the charge on the β-carbons (C3 and C4).[11] This increased electron density at the α-positions makes this compound highly reactive towards electrophilic aromatic substitution at these sites.[12]
Compared to benzene (B151609), this compound is less resonance-stabilized. Benzene's two equivalent Kekulé structures are neutral, whereas four of this compound's five resonance structures are charge-separated and of higher energy, reducing their contribution to the overall resonance stabilization.[3]
Quantitative Data on this compound's Structure and Stability
Experimental and computational data provide quantitative insight into the structure and stability of this compound.
| Property | Value | Method | Significance |
| Resonance Energy | 88 kJ/mol (21 kcal/mol)[12][13] | Calorimetry (Heat of Hydrogenation) | Quantifies the extra stability gained from electron delocalization. For comparison, the resonance energy of benzene is 152 kJ/mol.[14] |
| Dipole Moment | 1.58 - 1.8 D[10][12] | Dielectric Constant Measurement | The dipole moment points away from the nitrogen, indicating the nitrogen lone pair's delocalization into the ring, making the N atom the positive end of the dipole.[10] |
| Bond Lengths | N1–C2: ~1.38 Å[8]C2–C3: ~1.38 Å[8]C3–C4: ~1.43 Å[8] | X-ray Crystallography[10][15] | Bond lengths are intermediate between typical single and double bonds, providing physical evidence of electron delocalization and resonance. |
| ¹H NMR Chemical Shifts | H2, H5 (α-H): ~6.68 ppmH3, H4 (β-H): ~6.22 ppm(in CDCl₃)[12] | ¹H NMR Spectroscopy | The upfield shift compared to benzene (7.3 ppm) indicates higher electron density in the this compound ring. The difference between α and β protons reflects the non-uniform electron distribution predicted by resonance theory. |
Experimental Protocols
The quantitative data presented above are determined through rigorous experimental techniques. The following are generalized protocols for these key experiments.
This technique provides precise bond lengths and angles by analyzing how a crystal diffracts an X-ray beam.[16]
-
Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion (where a volatile anti-solvent diffuses into the compound's solution), or liquid-liquid diffusion.[12] The choice of solvent is critical and often determined empirically.
-
Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer.[17] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded on a detector.[18]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods with software like SHELXT.[18]
-
Structure Refinement: The atomic model is refined using a full-matrix least-squares method on F² with software like SHELXL.[7][18] This process minimizes the difference between the observed diffraction pattern and the one calculated from the model, yielding the final, precise atomic coordinates, bond lengths, and angles.
NMR spectroscopy measures the magnetic properties of atomic nuclei to provide information about molecular structure and the electronic environment of atoms.[19]
-
Sample Preparation: A dilute solution of high-purity this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in a thin NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.
-
Data Acquisition: The NMR tube is placed inside a powerful superconducting magnet. The sample is irradiated with short, intense radiofrequency (RF) pulses to excite the nuclei (e.g., ¹H).[20] After the pulse, the nuclei relax, emitting an RF signal (Free Induction Decay or FID) that is detected by a receiver coil.[19]
-
Special Considerations for this compound: The ¹⁴N nucleus has a quadrupole moment that can cause significant broadening of the attached N-H proton signal, sometimes rendering it unobservable.[21] To overcome this, a double-resonance (spin-decoupling) technique is employed, where a second RF field is applied at the ¹⁴N resonance frequency to effectively remove its influence on the proton spectrum, resulting in sharper signals.[21][22]
-
Data Processing: The FID signal is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform (FT). The resulting spectrum shows resonances (peaks) at different chemical shifts, which are indicative of the electronic environment of each proton.
Resonance energy is determined by comparing the experimental heat of hydrogenation of the aromatic compound with the theoretical value for a hypothetical, non-aromatic analogue.[14][23]
-
Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Heat of Hydrogenation Measurement:
-
The heat of hydrogenation (ΔH_h) of this compound to pyrrolidine (B122466) (the fully saturated analogue) is measured experimentally.
-
Separately, the ΔH_h of a reference compound with one isolated double bond, such as cyclopentene, is measured.
-
-
Calculation of Theoretical Energy: A hypothetical, non-aromatic "dihydrothis compound" with two isolated double bonds would be expected to have a heat of hydrogenation twice that of the reference compound (2 x ΔH_h of cyclopentene).
-
Resonance Energy Calculation: The resonance energy is the difference between the theoretical heat of hydrogenation for the hypothetical non-aromatic molecule and the experimentally measured heat of hydrogenation for this compound.
-
Resonance Energy = (Calculated ΔH_h) - (Experimental ΔH_h)[14]
-
Conclusion
The stability and reactivity of the this compound molecule are intrinsically linked to its aromaticity, which arises from the delocalization of a six-π-electron system in accordance with Hückel's rule. This delocalization is best described through a series of resonance structures, with the neutral form being the most significant contributor. While the charge-separated resonance structures are of higher energy, they are crucial for explaining the molecule's high electron density, its dipole moment, and its propensity for electrophilic substitution at the α-carbons. Quantitative data from X-ray crystallography, NMR spectroscopy, and calorimetry provide robust experimental validation for the theoretical models of resonance, confirming the partial double-bond character and the energetic advantage conferred by aromaticity.
References
- 1. quora.com [quora.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 14. Resonance energy [chem.ucalgary.ca]
- 15. Crystal structure of 2,2′-bithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. chem.msu.ru [chem.msu.ru]
- 18. mdpi.com [mdpi.com]
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- 23. quora.com [quora.com]
The Paal-Knorr Synthesis of Pyrroles: A Technical Guide for Modern Organic Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] For researchers, scientists, and drug development professionals, this reaction offers a synthetically valuable and straightforward method for obtaining substituted pyrroles, which are common structural components in a vast array of natural products and pharmaceuticals, including the blockbuster drug Atorvastatin.[1][2] This guide provides an in-depth overview of the Paal-Knorr pyrrole synthesis, focusing on its core mechanism, reaction conditions, modern variations, and practical applications.
The Core Mechanism: A Step-by-Step Analysis
The mechanism of the Paal-Knorr this compound synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[3] While initially debated, extensive mechanistic studies, notably by V. Amarnath, have established that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[1][4]
The accepted mechanism unfolds in the following sequence:
-
Initial Nucleophilic Attack: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound. In acid-catalyzed reactions, this carbonyl group is first protonated to increase its electrophilicity.[1][2]
-
Hemiaminal Formation: This attack results in the formation of a hemiaminal intermediate.[2]
-
Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group.[4] This ring-closing step is the slowest in the sequence and thus determines the overall reaction rate.[2]
-
Cyclic Intermediate: This cyclization yields a 2,5-dihydroxytetrahydrothis compound derivative.[1]
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration, eliminating two molecules of water to form the stable, aromatic this compound ring.[4]
Computational DFT studies have supported this pathway over an alternative enamine cyclization route.[5]
Caption: The accepted hemiaminal pathway for the Paal-Knorr this compound synthesis.
Quantitative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of substrates, catalyst, solvent, and energy source. Modern advancements have introduced milder and more efficient conditions, such as microwave irradiation and the use of heterogeneous catalysts, which often lead to significantly reduced reaction times and higher yields.[6][7][8]
Table 1: Comparison of Conventional and Modern Synthetic Protocols
This table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556), highlighting the trade-offs between different methodologies.
| Amine Substrate | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [2][5] |
| Aniline | None | Water | 100 | 15 min | 95 | [9] |
| Benzylamine | None | Water | 100 | 15 min | 94 | [9] |
| Various Amines | Acetic Acid | Ethanol | 80 | 2-10 min (MW) | 65-89 | [6][7][10] |
| 4-Iodoaniline | Citric Acid (10 mol%) | Solvent-Free | RT (Ball Mill) | 15 min | 74 | [11] |
| Various Amines | Iodine (I₂) | Solvent-Free | RT | 5-30 min | 90-98 | [8] |
| Various Amines | ZrOCl₂·8H₂O | Solvent-Free | RT | 5-15 min | 95-98 | [8] |
| Aromatic Amines | Fe(OTf)₃ / Chiral Acid | CCl₄/Cyclohexane | 0 | 4 days | 83-95 | [12] |
MW = Microwave Irradiation; RT = Room Temperature
Experimental Protocols
The following protocols provide detailed methodologies for both conventional and microwave-assisted Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylthis compound (B1583750)
This protocol describes a standard microscale synthesis using conventional heating.[2][5]
-
Objective: To synthesize 2,5-dimethyl-1-phenylthis compound from 2,5-hexanedione and aniline.
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[5]
-
After the reflux period, cool the flask in an ice bath.[2]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]
-
Collect the solid product by vacuum filtration.[5]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylthis compound.[2]
-
-
Expected Yield: Approximately 52% (178 mg).[5]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which typically shortens reaction times and improves yields.[2][6]
-
Objective: To synthesize an N-substituted this compound via microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol) (1.0 equiv)
-
Primary Amine (3.0 equiv)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
-
Procedure:
-
To a microwave process vial, add a solution of the 1,4-diketone in ethanol.[6]
-
Add glacial acetic acid and the primary amine to the vial.[6]
-
Seal the vial and place it in a microwave reactor.[2]
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[2][6][7] An initial high power is often used to reach the target temperature quickly.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, allow the reaction to cool to room temperature.[2]
-
Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over magnesium sulfate.[2][6]
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography or recrystallization.[2]
-
Caption: General experimental workflow for the Paal-Knorr synthesis.
Conclusion
The Paal-Knorr synthesis is a powerful and enduring tool for constructing the this compound ring system.[8] While traditional methods were sometimes limited by harsh conditions, the development of modern protocols utilizing microwave assistance, green solvents like water, and novel catalytic systems has transformed it into a highly efficient, versatile, and sustainable process.[7][9] Its operational simplicity and applicability to a wide range of substrates ensure its continued relevance in academic research and the industrial synthesis of complex molecules for drug discovery and materials science.[2]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Knorr Pyrrole Synthesis: A Comprehensive Technical Guide for Researchers
The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a pivotal method for the preparation of substituted pyrroles.[1] These five-membered aromatic heterocycles are integral structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth overview of the Knorr this compound synthesis, focusing on its core principles, starting materials, reaction conditions, and detailed experimental protocols for professionals in research and drug development.
Core Principle and Reaction Mechanism
The Knorr this compound synthesis fundamentally involves the condensation of an α-amino ketone with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[1] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[1] To circumvent this, the α-amino ketone is typically generated in situ from a more stable precursor, most commonly an α-oximino ketone, via reduction.[1]
The reaction mechanism proceeds through several key stages:
-
Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine intermediate.[1]
-
Tautomerization: The imine then tautomerizes to a more stable enamine.[1]
-
Cyclization: An intramolecular condensation reaction occurs, leading to the formation of the five-membered ring.[1]
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration to yield the final aromatic this compound ring.[1]
Starting Materials and Reaction Conditions
The versatility of the Knorr synthesis stems from the wide variety of commercially available or readily synthesized starting materials.
-
α-Amino Ketone Precursors: The most common precursor is an α-oximino-β-ketoester, generated by the nitrosation of a β-ketoester using sodium nitrite (B80452) in acetic acid.[2]
-
β-Dicarbonyl Compounds: A broad range of β-ketoesters and 1,3-diketones can be employed, allowing for diverse substitution patterns on the final this compound ring.
The classical Knorr synthesis is typically carried out using zinc dust and glacial acetic acid.[2] The zinc serves as the reducing agent for the in situ generation of the α-amino ketone from its oxime precursor. The reaction is often conducted at room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.[2]
Quantitative Data on Synthesis Scope
The Knorr synthesis is a high-yielding reaction for a variety of substrates. The following table summarizes the yields for the synthesis of "Knorr's this compound" and a related derivative.
| β-Ketoester (for α-Amino Ketone generation) | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) | Ethyl acetoacetate | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate | ~60% | [1] |
| Diethyl oximinomalonate | 2,4-pentanedione | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate | ~60% | [2] |
Experimental Protocols
Below are detailed methodologies for the classic Knorr synthesis and a variation using a pre-formed α-amino ketone.
Protocol 1: One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Ethyl acetoacetate (3 moles, 390 g)
-
Glacial acetic acid (900 cc)
-
95% Sodium nitrite (1.47 moles, 107 g) in 150 cc of water
-
Zinc dust (3 gram atoms, 196 g)
-
95% Ethanol for recrystallization
Procedure:
-
Preparation of the Reaction Mixture: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 5°C in an ice-salt bath.
-
Nitrosation: While maintaining the temperature between 5°C and 7°C, add the cold sodium nitrite solution dropwise with vigorous stirring over approximately 30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to stand for 4 hours, during which it will warm to room temperature.
-
Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. While stirring, add portions of zinc dust to the solution. The addition should be rapid enough to initiate boiling and then continued to maintain a gentle boil. The reaction is exothermic.
-
Completion and Work-up: Once all the zinc has been added, heat the mixture to reflux for 1 hour. Decant the hot reaction mixture into 10 L of vigorously stirred cold water to precipitate the product. Wash the remaining zinc residue with two 50-cc portions of hot glacial acetic acid and add these washings to the water.
-
Isolation and Purification: Allow the crude product to stand overnight, then collect it by suction filtration. Wash the solid with two 500-cc portions of water and air-dry to a constant weight. Recrystallize the crude product from 95% ethanol. The expected yield is 57-64%.
Protocol 2: Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride
This protocol outlines a procedure for when the α-amino ketone is stable enough to be isolated as a salt.[1]
Materials:
-
α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)
-
β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.
-
Reaction: Heat the mixture to 80°C with stirring for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrroles, a class of heterocyclic compounds of paramount importance in medicinal chemistry, materials science, and chemical synthesis.[1][2][3] This document details their structural characteristics, reactivity, and spectroscopic properties, supported by experimental methodologies and data presented for comparative analysis.
Physical Properties of Substituted Pyrroles
The physical properties of pyrrole and its substituted derivatives are significantly influenced by the nature and position of the substituents on the this compound ring. These properties, including acidity, basicity, and spectroscopic characteristics, are crucial for understanding their behavior in biological systems and for their characterization.
Acidity and Basicity
This compound is an extremely weak base and a weak acid. The N-H proton is moderately acidic due to the delocalization of the nitrogen lone pair into the aromatic system.[4] The basicity of the this compound ring is low because protonation disrupts this aromaticity.[4][5] Substituents can significantly alter these properties. Electron-donating groups generally increase basicity, while electron-withdrawing groups increase the acidity of the N-H proton.[4][6]
| Compound | pKa (Conjugate Acid) | pKa (N-H Acidity) | Solvent | Reference |
| 1H-Pyrrole | -3.8 | 16.5 | Water | [4] |
| 1H-Pyrrole | 0.4 | 17.5 | Not Specified | [4][5] |
| Tetramethylthis compound | +3.7 | Not Specified | Not Specified | [4][7] |
| This compound-2,3,5-tricarboxylic Acid | Not Specified | Expected to be < 17.5 | Not Specified | [6] |
Note: Discrepancies in pKa values can arise from different measurement conditions and solvent systems.[5][8][9]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of substituted pyrroles.
¹H NMR: In unsubstituted this compound (in CDCl₃), the α-protons (H2, H5) appear at a chemical shift of approximately 6.68 ppm, while the β-protons (H3, H4) are found at around 6.22 ppm.[4][10] The chemical shifts of ring protons are sensitive to the electronic effects of substituents.
¹³C NMR: The carbon signals in the ¹³C NMR spectrum of substituted pyrroles provide valuable information about the electronic environment within the ring. For instance, in some N-arylpyrroles, the C-3 signal appears around 122 ppm and the C-5 signal at approximately 132 ppm.[11]
IR Spectroscopy: The N-H stretching frequency in the IR spectrum of pyrroles is a key diagnostic peak. For unsubstituted this compound, this band appears around 3496 cm⁻¹. The position of this band is influenced by substituents, with a general trend that can be predicted based on their position and electronic nature.[12] For example, the presence of a cyano group, an electron-withdrawing group, will shift the N-H stretching frequency.[12] A stretching band in the range of 3341–3421 cm⁻¹ is characteristic of the N-H group in various substituted pyrroles.[11]
| Spectroscopic Technique | Key Feature | Typical Range/Value (Unsubstituted this compound) | Reference |
| ¹H NMR (CDCl₃) | α-Protons (H2, H5) | ~6.68 ppm | [4][10] |
| ¹H NMR (CDCl₃) | β-Protons (H3, H4) | ~6.22 ppm | [4][10] |
| IR | N-H Stretch | ~3496 cm⁻¹ | [12] |
Chemical Properties and Reactivity
The chemical reactivity of the this compound ring is characterized by its aromaticity and the electron-rich nature conferred by the nitrogen lone pair. This leads to a high reactivity towards electrophiles, particularly at the α-positions (C2 and C5).[4][13]
Electrophilic Aromatic Substitution
Pyrroles readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[4][14] The attack predominantly occurs at the C2 position because the resulting carbocation intermediate is more stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[13]
Caption: Regioselectivity in the electrophilic substitution of this compound.
Acylation
Acylation of pyrroles typically occurs at the 2-position and can be achieved using various reagents, including acid anhydrides and acid chlorides.[4] The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the this compound ring, yielding a this compound-2-carbaldehyde.[4]
Reactivity of the N-H Proton
The N-H proton of this compound is acidic enough (pKa ≈ 17.5) to be removed by strong bases like butyllithium (B86547) or sodium hydride.[4] The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted pyrroles.[4]
Synthesis of Substituted Pyrroles
Several named reactions are fundamental to the synthesis of substituted pyrroles, each offering a distinct pathway to access diverse substitution patterns.
Paal-Knorr this compound Synthesis
The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][15] The reaction is often catalyzed by an acid.[16]
References
- 1. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress for the Synthesis of this compound Derivatives – ...: Ingenta Connect [ingentaconnect.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. acid base - What is the pKaH of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound-2,3,5-tricarboxylic Acid|CAS 945-32-4 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 11. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Hantzsch Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyrrole synthesis is a classic multi-component reaction that provides a versatile and straightforward method for the preparation of substituted pyrroles. This guide offers a comprehensive overview of the core synthesis, its mechanism, modern variations, and practical applications in drug discovery and development. Detailed experimental protocols and quantitative data are provided to enable the practical application of this important transformation.
Core Principles of the Hantzsch this compound Synthesis
The Hantzsch this compound synthesis, first reported by Arthur Hantzsch in 1890, is a condensation reaction involving three key components:
-
An α-halo ketone (or aldehyde)
-
A β-ketoester
-
Ammonia (B1221849) or a primary amine [1][2]
The reaction convenes these three components in a single pot to construct the this compound ring, a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] The flexibility to vary each of the starting materials allows for the creation of a diverse library of substituted pyrroles, making it a valuable tool in medicinal chemistry.[1]
The Reaction Mechanism
The generally accepted mechanism for the Hantzsch this compound synthesis proceeds through a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.
The reaction is initiated by the formation of an enamine intermediate from the reaction of the β-ketoester and ammonia or a primary amine. This is followed by a nucleophilic attack of the enamine on the α-halo ketone, leading to a cyclized intermediate that subsequently dehydrates to yield the final aromatic this compound.
An alternative mechanism has also been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution fashion.[1] The predominant pathway can be influenced by the specific substrates and reaction conditions employed.
Quantitative Data Summary
The yields of the Hantzsch this compound synthesis can vary significantly depending on the substrates and reaction conditions. The following tables summarize quantitative data from the literature, providing a comparative overview of the reaction's efficiency.
Table 1: Hantzsch Synthesis of Ethyl 2,4-dialkylthis compound-3-carboxylates
| α-Halo Aldehyde/Ketone | β-Ketoester | Amine | Product | Yield (%) | Reference |
| 2-Bromobutanal | Ethyl acetoacetate (B1235776) | Ammonia | Ethyl 2-ethyl-4-methylthis compound-3-carboxylate | 45-55 | [3] |
| 2-Bromoheptanal | Ethyl acetoacetate | Ammonia | Ethyl 2-pentyl-4-methylthis compound-3-carboxylate | 45-55 | [3] |
| Chloroacetone (B47974) | Ethyl acetoacetate | Ammonia | Ethyl 2,5-dimethyl-3-carbethoxythis compound | 26 | [3] |
| 3-Chloro-2-butanone | Ethyl acetoacetate | Ammonia | Ethyl 2,4,5-trimethylthis compound-3-carboxylate | 26 | [3] |
Table 2: Modern Variations of the Hantzsch this compound Synthesis
| Variation | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Mechanochemical | Ketones, primary amines, β-dicarbonyls | High-speed vibration milling | Generally high | [4] |
| Continuous Flow | tert-Butyl acetoacetates, amines, 2-bromoketones | Microreactor, ~8 min reaction time | High | [1] |
| Solid-Phase | Polymer-bound enaminones, α-bromoketones | Rink amide resin, TFA cleavage | Excellent purity | [5] |
| Ionic Liquid | Primary amines, 1,4-dicarbonyl reactants | [bmim]BF4, Bi(OTf)3 | 76-87 | [6] |
Experimental Protocols
This section provides detailed methodologies for key examples of the Hantzsch this compound synthesis, based on published literature.
General Procedure for the Synthesis of Ethyl 2-alkyl- and 2,4-dialkylthis compound-3-carboxylates[3]
A mixture of the α-haloaldehyde or ketone (1.0 mol), the β-ketoester (1.0 mol), and concentrated aqueous ammonia (1.0 mol) in ethanol (B145695) is prepared. The reaction is typically initiated at room temperature and may be followed by a period of reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663). The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ether-pentane).
Synthesis of Ethyl 2,5-dimethyl-3-carbethoxythis compound[3]
To a stirred solution of ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol, chloroacetone (9.25 g, 0.1 mol) is added, followed by the dropwise addition of concentrated aqueous ammonia (6.8 mL, 0.1 mol) while maintaining the temperature below 30 °C. The mixture is then stirred at room temperature for 24 hours.
Work-up and Purification:
The solvent is evaporated, and the residue is taken up in diethyl ether. The ether solution is washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed to afford the crude product. The pure this compound is obtained by recrystallization from ethanol-water, yielding 4.9 g (26%) of ethyl 2,5-dimethyl-3-carbethoxythis compound.
Mandatory Visualizations
Experimental Workflow for a Typical Hantzsch this compound Synthesis
The following diagram illustrates the general workflow for performing a Hantzsch this compound synthesis in a laboratory setting.
Logical Relationship of Hantzsch Synthesis Variations
The classical Hantzsch synthesis has been the foundation for the development of several modern and improved methodologies. This diagram illustrates the logical relationship between the core synthesis and its key variations.
Applications in Drug Development
The this compound moiety is a common feature in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Hantzsch synthesis provides a direct route to novel this compound-containing compounds that can be screened for therapeutic activity. Its application in solid-phase synthesis is particularly advantageous for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[5] Furthermore, the development of more sustainable and efficient variations, such as continuous flow and mechanochemical methods, aligns with the growing emphasis on green chemistry in the pharmaceutical industry.[1][4]
Scope and Limitations
The Hantzsch this compound synthesis is a robust method with a broad scope. It tolerates a wide variety of substituents on both the α-halo ketone and the β-ketoester, allowing for the synthesis of a diverse range of this compound derivatives. Both aldehydes and ketones can be used as the α-halo component.[3]
However, the classical synthesis can sometimes be limited by modest yields, particularly with more complex or sterically hindered substrates.[3] Side reactions, such as the formation of furan (B31954) derivatives (Feist-Benary furan synthesis), can also occur under certain conditions. The development of modern variations has addressed some of these limitations, often providing higher yields and greater efficiency.[4]
Conclusion
The Hantzsch this compound synthesis remains a cornerstone of heterocyclic chemistry, offering a powerful and adaptable method for the construction of substituted pyrroles. Its amenability to modern synthetic techniques, such as flow chemistry and mechanochemistry, has revitalized its utility for contemporary research. For scientists and professionals in drug development, a thorough understanding of this reaction and its variations provides a valuable tool for the design and synthesis of novel therapeutic agents.
References
- 1. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Hantzch synthesis of this compound [quimicaorganica.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
The intricate Dance of Pyrroles: A Technical Guide to Porphyrin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of porphyrins from pyrrole precursors. Porphyrins, the pigments of life, are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Understanding their synthesis is crucial for research in a multitude of fields, from hematology to plant biology, and holds significant implications for drug development, particularly in the context of porphyrias and novel therapeutic strategies.
The Core Pathway: From Porphobilinogen (B132115) to Protoporphyrin IX
The journey from the monothis compound precursor, porphobilinogen (PBG), to the final porphyrin ring structure is a meticulously orchestrated series of enzymatic reactions. This pathway ensures the precise assembly of the tetrathis compound macrocycle and the correct isomeric configuration essential for biological function.
Four molecules of PBG are sequentially condensed by the enzyme hydroxymethylbilane (B3061235) synthase (HMBS) , also known as porphobilinogen deaminase, to form a linear tetrathis compound called hydroxymethylbilane.[1][2] This process involves a unique dipyrromethane cofactor covalently bound to the enzyme, which acts as a primer for the growing polythis compound chain.[3] The reaction proceeds through stable enzyme-intermediate complexes (ES, ES2, ES3, and ES4).[2][3]
The subsequent and critical step is the cyclization of hydroxymethylbilane. In the absence of the next enzyme, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.[2] However, the enzyme uroporphyrinogen III synthase (UROS) masterfully catalyzes the inversion of the final this compound ring (ring D) before cyclization, leading to the formation of the asymmetric and physiologically vital uroporphyrinogen III.[4][5] This isomerization is key to the formation of all biologically relevant porphyrins.[4]
Following the formation of uroporphyrinogen III, a series of decarboxylations and oxidations occur to yield protoporphyrin IX, the immediate precursor to heme.[6]
Key Enzymes and Intermediates in Porphyrin Biosynthesis from Porphobilinogen
| Step | Enzyme | Substrate | Product | Cellular Location |
| 1 | Hydroxymethylbilane Synthase (HMBS) | 4 molecules of Porphobilinogen (PBG) | Hydroxymethylbilane | Cytosol[7] |
| 2 | Uroporphyrinogen III Synthase (UROS) | Hydroxymethylbilane | Uroporphyrinogen III | Cytosol[8] |
| 3 | Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | Coproporphyrinogen III | Cytosol[6] |
| 4 | Coproporphyrinogen Oxidase (CPOX) | Coproporphyrinogen III | Protoporphyrinogen (B1215707) IX | Mitochondria[6][9] |
| 5 | Protoporphyrinogen Oxidase (PPOX) | Protoporphyrinogen IX | Protoporphyrin IX | Mitochondria[6][10] |
| 6 | Ferrochelatase (FECH) | Protoporphyrin IX + Fe²⁺ | Heme | Mitochondria[6][11] |
Quantitative Data on Key Enzymes
The efficiency and regulation of the porphyrin biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is essential for modeling the pathway and for developing targeted therapeutic interventions.
Table of Kinetic Parameters for Key Enzymes in Porphyrin Biosynthesis
| Enzyme | Organism/Tissue | Substrate | Km | Vmax / kcat | Reference |
| Hydroxymethylbilane Synthase (HMBS) | Arabidopsis thaliana | Porphobilinogen | 17 ± 4 µM | 4.5 µmol/h per mg | [7] |
| Uroporphyrinogen III Synthase (UROS) | Escherichia coli (recombinant) | Pre-uroporphyrinogen | 5 µM | 1500 units/mg | [1][12] |
| Uroporphyrinogen III Synthase (UROS) | Human erythrocytes | Hydroxymethylbilane | 5-20 µM | >300,000 units/mg | [13] |
| Protoporphyrinogen Oxidase (PPOX) | Murine hepatic | Protoporphyrinogen IX | 6.6 µM | 447 h⁻¹ (kcat) | [10] |
| Protoporphyrinogen Oxidase (PPOX) | Murine hepatic | Oxygen | 125 µM | 447 h⁻¹ (kcat) | [10] |
Experimental Protocols
Accurate and reproducible experimental methods are the cornerstone of research in porphyrin biosynthesis. This section provides detailed protocols for the assay of key enzymes in the pathway.
Assay for Hydroxymethylbilane Synthase (HMBS) Activity
This spectrophotometric assay measures the rate of consumption of porphobilinogen (PBG).
Materials:
-
PBG solution (freshly prepared)
-
Tris-HCl buffer (pH 8.2)
-
HMBS enzyme preparation (e.g., purified enzyme or cell lysate)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the HMBS enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of PBG.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding Ehrlich's reagent.
-
Measure the absorbance of the resulting colored product at 555 nm.
-
The rate of PBG consumption is calculated from the decrease in absorbance over time.
Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity
This assay conveniently generates the unstable substrate for UROS, hydroxymethylbilane, in situ.[14]
Materials:
-
Porphobilinogen (PBG)
-
Heat-treated erythrocyte lysate (as a source of HMBS)
-
UROS enzyme preparation
-
Tris-HCl buffer (pH 7.4)
-
Iodine solution (for oxidation of uroporphyrinogens)
-
Reversed-phase HPLC system with fluorescence detection
Procedure:
-
Incubate PBG with the heat-treated erythrocyte lysate to generate hydroxymethylbilane.
-
Add the UROS enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and oxidize the uroporphyrinogen products to uroporphyrins by adding an acidic iodine solution.
-
Analyze the uroporphyrin isomers (I and III) by reversed-phase HPLC with fluorescence detection (excitation ~405 nm, emission ~620 nm).
-
The activity of UROS is determined by the amount of uroporphyrinogen III formed.[14]
Radiochemical Assay for Coproporphyrinogen Oxidase (CPOX) Activity
This highly sensitive method utilizes a radiolabeled substrate to quantify enzyme activity.[15][16]
Materials:
-
[¹⁴C]-Coproporphyrinogen III substrate
-
CPOX enzyme preparation (e.g., mitochondrial fraction)
-
Reaction buffer (e.g., Tris-HCl with appropriate cofactors)
-
Chloroform
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Incubate the [¹⁴C]-coproporphyrinogen III substrate with the CPOX enzyme preparation in the reaction buffer.
-
After a defined incubation period, stop the reaction.
-
The product, protoporphyrinogen IX, is converted to the more stable protoporphyrin IX by oxidation.
-
Methylate the porphyrins and extract them using a chloroform/methanol solvent system.
-
Separate the radiolabeled protoporphyrin from the unreacted coproporphyrin using TLC.
-
Quantify the amount of radiolabeled protoporphyrin by scintillation counting to determine CPOX activity.[15][16]
Measurement of Porphyrins by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of various porphyrin intermediates.[3][5][17][18]
General Protocol:
-
Sample Preparation: Acidify urine or plasma samples to a pH below 2.5 and centrifuge to remove precipitates.[5] For fecal samples, an extraction with acetonitrile (B52724) and water at different pH values is required.[19]
-
Chromatographic Separation: Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).[5][19]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[19]
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 400-405 nm and an emission wavelength of around 620 nm for sensitive detection of porphyrins.[5]
-
Quantification: Determine the concentration of each porphyrin by comparing its peak area or height to that of a known standard.[5]
Visualizing the Pathway and Workflows
Diagrams are indispensable tools for illustrating the complex relationships within the porphyrin biosynthesis pathway and for outlining experimental procedures.
This guide provides a foundational understanding of the biosynthesis of porphyrins from this compound precursors, equipping researchers with the necessary knowledge of the core pathway, quantitative enzymatic data, and detailed experimental protocols to advance their scientific inquiries. The intricate and elegant enzymatic machinery of this pathway continues to be a fascinating area of study with profound implications for human health and disease.
References
- 1. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A description of an HPLC assay of coproporphyrinogen III oxidase activity in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of porphobilinogen deaminase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mouse protoporphyrinogen oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
- 18. eaglebio.com [eaglebio.com]
- 19. ovid.com [ovid.com]
Reactivity of pyrrole towards acids and bases
An In-depth Technical Guide to the Reactivity of Pyrrole Towards Acids and Bases
Introduction
This compound is a five-membered aromatic heterocycle that holds a significant position in organic chemistry and drug development. Its structure, featuring a nitrogen atom within a conjugated π-system, imparts a unique dual reactivity. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the nitrogen non-basic and the ring electron-rich. Conversely, the N-H proton exhibits acidic character. This guide provides a comprehensive technical overview of the reactivity of this compound with both acids and bases, tailored for researchers, scientists, and drug development professionals.
Reactivity of this compound with Acids
Basicity and Protonation
The basicity of this compound is best quantified by the pKa of its conjugate acid, the pyrrolium cation. There is a notable distinction in the site of protonation. While N-protonation disrupts the aromaticity significantly, C-protonation, particularly at the C-2 (α) position, is more favorable as the resulting positive charge can be delocalized over the ring more effectively.[3][5][6] The most thermodynamically stable pyrrolium cation is formed by protonation at the C-2 position.[3][5]
Acid-Catalyzed Polymerization
The high sensitivity of this compound to strong acids is a critical consideration in its handling and functionalization.[4][7] In the presence of strong acids like HCl or H₂SO₄, protonation occurs at a carbon atom (preferentially C-2), breaking the aromaticity and forming an electrophilic cation.[4][8][9] This cation is then attacked by a neutral, electron-rich this compound molecule. This process initiates a chain reaction, leading to the formation of a polymer, often referred to as "this compound black".[4][10][11]
Experimental Protocol: Acid-Catalyzed Polymerization of this compound
Objective: To demonstrate the polymerization of this compound under acidic conditions.
Materials:
-
This compound (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl, 35-37%)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 100 mL beaker, dissolve 1.0 mL of freshly distilled this compound (approx. 14.5 mmol) in 25 mL of methanol.
-
Place the beaker on a magnetic stirrer and begin stirring the solution at room temperature.
-
Slowly add 10 mL of concentrated hydrochloric acid to the stirring solution. A color change to yellow and then progressively to black should be observed as the polymerization proceeds.[12]
-
Allow the reaction to stir at room temperature for 24-48 hours. Over this period, a black precipitate will form.[12]
-
Collect the black polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water until the filtrate is neutral, followed by a final wash with a small amount of methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer (this compound black) in a vacuum oven at 50-60°C to a constant weight.
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated HCl is corrosive and volatile. This compound is a volatile liquid that darkens upon exposure to air.[3]
Reactivity of this compound with Bases
While the nitrogen lone pair is non-basic, the proton attached to the nitrogen is acidic. The sp² hybridization of the nitrogen atom and the delocalization of the resulting negative charge in the conjugate base contribute to this acidity.[13]
Acidity and Deprotonation
This compound is a weak acid, comparable in strength to some alcohols. It can be deprotonated by strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), butyllithium (B86547) (BuLi), or Grignard reagents (RMgX).[1][3][7] The reaction yields the pyrrolide (or pyrryl) anion, which is a potent nucleophile.[3][14] The stability of the pyrrolide anion is enhanced by the delocalization of the negative charge across all five atoms of the ring.[2][15]
Nucleophilicity of the Pyrrolide Anion
The reactivity of the nucleophilic pyrrolide anion with electrophiles is dependent on the nature of the counter-ion (M⁺).[3][14]
-
Ionic Counter-ions (Na⁺, K⁺): When prepared with bases like NaH or KNH₂, the resulting sodium or potassium pyrrolide has a highly ionic N-M bond. In these cases, the negative charge is more localized on the nitrogen, leading predominantly to N-alkylation or N-acylation upon reaction with an electrophile.[3][14]
-
Covalent Counter-ions (Li⁺, MgX⁺): When prepared with organolithium or Grignard reagents, the resulting salt has a more covalent N-M bond. This character can block the nitrogen atom, leading to the anion acting as a carbon-centered nucleophile, with electrophilic attack occurring at the C-2 position.[14]
Experimental Protocol: Deprotonation of this compound and N-Alkylation
Objective: To generate the pyrrolide anion and perform a subsequent N-alkylation reaction.
Materials:
-
This compound (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (B122720) (CH₃I)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere. Add sodium hydride (0.58 g of 60% dispersion, approx. 14.5 mmol) to the flask.
-
Wash the NaH dispersion three times with anhydrous hexane (B92381) to remove the mineral oil, decanting the hexane carefully each time under nitrogen.
-
Add 30 mL of anhydrous THF to the flask.
-
While stirring, add a solution of freshly distilled this compound (1.0 mL, approx. 14.5 mmol) in 10 mL of anhydrous THF dropwise via the dropping funnel. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium pyrrolide.
-
Cool the mixture in an ice bath. Add iodomethane (0.9 mL, approx. 14.5 mmol) dropwise.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N-methylthis compound. The product can be further purified by distillation.
Safety Precautions: This experiment must be conducted under an inert (nitrogen or argon) atmosphere as NaH and organometallic reagents are reactive with air and moisture. NaH is highly flammable and reacts violently with water, releasing flammable hydrogen gas. Iodomethane is toxic and a suspected carcinogen. All operations should be performed in a fume hood.
Data Presentation
Table 1: Quantitative Acidity and Basicity Data for this compound
| Parameter | Species | pKa Value | Reference |
| Acidity | This compound (N-H proton) | 17.5 | [3][13][16] |
| Basicity | Conjugate acid (C-2 protonated) | -3.8 | [3][5] |
| Basicity | Conjugate acid | 0.4 | [3][17] |
| Basicity | Tetramethylthis compound (conjugate acid) | +3.7 | [3][5] |
Note: The discrepancy in pKa values for the conjugate acid reflects the different sites of protonation (Carbon vs. Nitrogen) and the methods used for determination.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed polymerization of this compound.
Caption: Reactivity of this compound with strong bases.
References
- 1. echemi.com [echemi.com]
- 2. Heterocyclic compounds part- III(this compound) | PPTX [slideshare.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sensitivity of this compound to Acids Why is this compound sensitive to strong acids.. [askfilo.com]
- 5. This compound: Structure, Properties, Synthesis & Applications [vedantu.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the effects of acid on the polymerisation of this compound, on the oxidative polymerisation of this compound and on polythis compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. imp.kiev.ua [imp.kiev.ua]
- 13. Why this compound is acidic like phenol ? [scoop.eduncle.com]
- 14. Basic behavior of this compound, thiophene and furan [quimicaorganica.org]
- 15. biosynce.com [biosynce.com]
- 16. proprep.com [proprep.com]
- 17. acid base - What is the pKaH of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide on the Dipole Moment and Electronic Distribution in Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the dipole moment and electronic distribution of pyrrole, a five-membered aromatic heterocycle of significant interest in medicinal chemistry and materials science. Understanding these fundamental properties is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including drug design.
Dipole Moment of this compound
This compound possesses a significant dipole moment with a magnitude of approximately 1.58 to 1.81 Debye.[1] Uniquely, the negative end of the dipole is oriented towards the carbon atoms of the ring, and the positive end is directed towards the nitrogen atom. This is contrary to what might be expected based solely on the higher electronegativity of nitrogen compared to carbon.
The origin of this dipole moment lies in the aromatic nature of the this compound ring. The nitrogen atom is sp² hybridized, and its lone pair of electrons occupies a p orbital, participating in the aromatic sextet of π-electrons. This delocalization of the nitrogen's lone pair into the ring system results in a partial positive charge on the nitrogen atom and an increase in electron density at the carbon atoms. This electronic distribution creates a dipole moment that opposes the inductive effect of the electronegative nitrogen atom, with the resonance effect being dominant.
Electronic Distribution and Aromaticity
The electronic distribution in this compound is a direct consequence of its aromaticity. The ring system contains 6 π-electrons (four from the two C=C double bonds and two from the nitrogen lone pair), satisfying Hückel's rule (4n+2 π-electrons, where n=1). This delocalization of π-electrons over the planar ring results in a resonance-stabilized structure.
The resonance structures of this compound illustrate the delocalization of the nitrogen's lone pair and the resulting negative charge on the carbon atoms:
This increased electron density on the carbon atoms, particularly at the C2 and C5 positions, makes this compound highly susceptible to electrophilic aromatic substitution. The stability of the intermediate carbocation formed during electrophilic attack at the C2/C5 positions is greater than that formed by attack at the C3/C4 positions, as more resonance structures can be drawn to delocalize the positive charge.
Quantitative Data
The molecular geometry and dipole moment of this compound have been determined by various experimental and computational methods. A summary of key quantitative data is presented below.
| Parameter | Experimental Value | Computational Value | Method |
| Dipole Moment (μ) | 1.81 D | 1.91 D | Microwave Spectroscopy |
| Bond Lengths (Å) | |||
| N1–C2 | 1.370 | 1.379 | Gas-Phase Electron Diffraction |
| C2–C3 | 1.382 | 1.385 | Gas-Phase Electron Diffraction |
| C3–C4 | 1.417 | 1.424 | Gas-Phase Electron Diffraction |
| N1–H | 0.996 | 1.011 | Microwave Spectroscopy |
| Bond Angles (°) | |||
| C5–N1–C2 | 109.8 | 109.9 | Gas-Phase Electron Diffraction |
| N1–C2–C3 | 107.7 | 107.6 | Gas-Phase Electron Diffraction |
| C2–C3–C4 | 107.4 | 107.4 | Gas-Phase Electron Diffraction |
Experimental and Computational Protocols
Experimental Determination of Dipole Moment: Microwave Spectroscopy and the Stark Effect
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular structure of gas-phase molecules. The dipole moment of a molecule can be determined by observing the splitting of its rotational transitions in the presence of an external electric field, a phenomenon known as the Stark effect.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Detection of Rotational Transitions: The absorption of microwaves at specific frequencies, corresponding to the rotational transitions of the molecule, is detected.
-
Application of Electric Field (Stark Effect): A uniform static electric field is applied across the sample.
-
Observation of Spectral Splitting: The applied electric field causes a splitting of the rotational energy levels, leading to a splitting of the observed spectral lines (Stark lobes).
-
Data Analysis: The magnitude of the splitting is directly proportional to the square of the electric field strength and the square of the dipole moment. By measuring the frequency splitting as a function of the applied electric field, the permanent electric dipole moment of the molecule can be accurately calculated.
Experimental Determination of Molecular Structure: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the bond lengths, bond angles, and overall geometry of molecules in the gaseous state.
Methodology:
-
Sample Introduction: A narrow beam of gaseous this compound molecules is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly through the gas stream.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the this compound molecules, creating a diffraction pattern.
-
Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a 2D detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule. Through a complex mathematical analysis (Fourier transform), a radial distribution curve is generated, from which precise bond lengths and bond angles can be derived.
Computational Analysis of Electronic Distribution: Density Functional Theory (DFT)
Density Functional Theory is a widely used computational quantum chemistry method to investigate the electronic structure, geometry, and properties of molecules.
Methodology:
-
Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Choice of Method and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) are selected. The choice depends on the desired accuracy and computational cost.
-
Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This provides theoretical bond lengths and angles.
-
Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. This includes:
-
Mulliken or Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges on each atom, providing a quantitative picture of the electronic distribution.
-
Molecular Orbital (MO) Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.
-
Dipole Moment Calculation: The molecular dipole moment is calculated from the electronic and nuclear charge distribution.
-
-
Result Analysis: The calculated properties are analyzed and compared with experimental data to validate the computational model.
Conclusion
The distinct dipole moment and electronic distribution of this compound are intrinsically linked to its aromaticity. The delocalization of the nitrogen's lone pair of electrons into the π-system governs its chemical reactivity, making it a nucleophilic aromatic compound. A thorough understanding of these properties, obtained through a combination of experimental techniques and computational modeling, is fundamental for the rational design of new this compound-based molecules with desired biological activities and material properties. The methodologies outlined in this guide provide a robust framework for such investigations.
References
A Technical Guide to the Spectroscopic Properties of Pyrrole
Introduction: Pyrrole is a foundational five-membered aromatic heterocycle that forms the core of numerous significant biological molecules, including porphyrins (e.g., heme, chlorophyll) and various alkaloids, as well as functional materials like conducting polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for structural elucidation, reaction monitoring, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of unsubstituted this compound, complete with experimental protocols and data presented for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this compound and its derivatives. The aromatic nature of the this compound ring significantly influences the chemical shifts of its protons and carbons.[1]
Core Principles: The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the N-H proton, the α-protons (at positions 2 and 5), and the β-protons (at positions 3 and 4).[1] Similarly, the ¹³C NMR spectrum shows two signals for the two sets of chemically equivalent ring carbons (C2/C5 and C3/C4).[1]
¹H NMR Spectroscopy
The chemical shift of the N-H proton is highly sensitive to the solvent, concentration, and temperature due to intermolecular hydrogen bonding effects.[1][2] Furthermore, the resonance of the N-H proton is often broad due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[3] This broadening can be mitigated by changing the temperature or by using spin-decoupling techniques.[3]
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| N-H | ~8.1 | Broad Singlet |
| H-2 / H-5 (α-protons) | ~6.7 | Triplet |
| H-3 / H-4 (β-protons) | ~6.2 | Triplet |
Data sourced from ChemicalBook and HMDB.[4][5]
¹³C NMR Spectroscopy
The carbon atoms of the this compound ring are shielded due to the electron-rich nature of the aromatic system, resulting in upfield chemical shifts compared to benzene.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|
| C-2 / C-5 (α-carbons) | ~118.2 |
| C-3 / C-4 (β-carbons) | ~108.0 |
Data sourced from HMDB.[6]
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[1]
-
Sample Preparation:
-
Ensure the this compound sample is of high purity to prevent interference from impurity signals.[1]
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Set standard acquisition parameters. For ¹H NMR, a relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient.[1] For ¹³C NMR, a longer relaxation delay (e.g., 2 seconds) is often used, and proton broadband decoupling is applied to simplify the spectrum.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes of the this compound molecule. The spectrum is characterized by distinct bands corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations.
Core Principles: The absorption of infrared radiation excites molecules into a higher vibrational state. The frequency of absorption is characteristic of the specific bond and its environment. For this compound, the most prominent features are the N-H and aromatic C-H stretching vibrations at higher wavenumbers and a series of "fingerprint" bands from ring vibrations at lower wavenumbers.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3150 | Medium |
| C=C Ring Stretch | 1400 - 1550 | Medium to Strong |
| C-N Stretch | ~1198, ~952 | Medium |
| Ring Modes | 1000 - 1300 | Multiple, Variable |
Data sourced from ResearchGate and Can. J. Chem.[7][8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat thin film.
-
Procedure:
-
Place one or two drops of pure this compound onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty IR beam path.
-
Place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the this compound molecule. Due to its aromaticity, this compound exhibits strong absorption in the ultraviolet region resulting from π → π* transitions.[9][10]
Core Principles: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the delocalized π-electrons of the aromatic ring are responsible for this absorption. The calculated band gap for the π-π* transition in this compound is approximately 2.9 eV.[11]
Table 4: UV-Vis Absorption Data for this compound
| λₘₐₓ (nm) | Solvent | Transition Type |
|---|---|---|
| ~203 - 210 | Aqueous / Methanol | π → π* |
| ~240 | - | π → π* |
Data sourced from ResearchGate.[9][10]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Choose a solvent that does not absorb in the region of interest (e.g., methanol, water, heptane).
-
Prepare a stock solution of this compound with a precisely known concentration.
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline.
-
Rinse and fill the cuvette with the this compound solution.
-
Place the sample cuvette in the spectrophotometer and measure the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Visualization of Spectroscopic Analysis
Diagrams created using the DOT language provide a clear visual representation of experimental and logical workflows.
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Relationship between this compound's structure and its key spectroscopic signals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound(109-97-7) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Common Derivatives of Pyrrole and Their Nomenclature
This compound is an aromatic five-membered heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and the reactivity of the this compound ring make it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[3][4] This guide provides a comprehensive overview of the nomenclature of common this compound derivatives, their properties, key synthetic methodologies, and their significance.
The this compound Core: Structure and Nomenclature
This compound (C₄H₅N) is a colorless volatile liquid that darkens upon exposure to air.[5][6] The ring is planar, and all five atoms are sp² hybridized.[7] It is classified as an aromatic compound, fulfilling Hückel's rule with a cyclic, delocalized system of 6 π-electrons. This aromaticity is a result of the four electrons from the two double bonds and the lone pair of electrons from the nitrogen atom participating in the π-system.[6][7]
IUPAC Nomenclature: The preferred IUPAC name for this compound is 1H-pyrrole .[8][9] The numbering of the this compound ring starts at the nitrogen atom as position 1, and proceeds clockwise or counter-clockwise to number the carbon atoms from 2 to 5. The positions adjacent to the nitrogen (2 and 5) are referred to as α-positions, while the other two carbon atoms (3 and 4) are β-positions. Electrophilic substitution reactions on the this compound ring preferentially occur at the α-position due to the greater stability of the intermediate cation.[10][11]
Classification of Common this compound Derivatives
This compound derivatives can be broadly categorized based on the nature of their substitution, the saturation level of the ring, or their assembly into larger macrocyclic structures.
Caption: Logical classification of common this compound derivatives.
2.1. Substituted Pyrroles These are derivatives where one or more hydrogen atoms on the ring are replaced by other functional groups.
-
N-Substituted Pyrroles: The hydrogen on the nitrogen atom is replaced. For example, N-methylthis compound is named 1-methyl-1H-pyrrole.
-
C-Substituted Pyrroles: Substitution occurs on one or more carbon atoms. The position is indicated by the corresponding number. For example, 2-acetylthis compound. If multiple identical substituents are present, prefixes like 'di-' and 'tri-' are used (e.g., 2,5-dimethylthis compound).
2.2. Reduced Pyrroles These are non-aromatic derivatives where one or both of the double bonds in the ring are saturated.
-
Pyrrolines (Dihydropyrroles): Have one double bond. There are three possible isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline, named based on the position of the double bond.
-
Pyrrolidine (Tetrahydrothis compound): The fully saturated ring. This structure is found in the amino acid proline.[5]
2.3. Polypyrrolic Systems These complex structures consist of multiple this compound rings linked together.
-
Tetrapyrroles: A critical class of compounds composed of four this compound rings, which can be arranged linearly or in a macrocycle.[12] This class includes vital biological molecules:
-
Porphyrins: The core structure of heme (in hemoglobin) and chlorophylls.[5] The nomenclature for these complex systems is highly specialized, with established trivial names and numbering systems.[12][13]
-
Bile Pigments: Linear tetrapyrroles like bilirubin (B190676) and biliverdin.[5]
-
Quantitative Data: Physical Properties
The physical properties of this compound derivatives vary significantly with substitution. The following table summarizes key data for this compound and a common derivative.
| Property | This compound | 2,3,4,5-tetramethyl-1H-pyrrole | Source(s) |
| Molecular Formula | C₄H₅N | C₈H₁₃N | [5][14] |
| Molar Mass | 67.09 g·mol⁻¹ | 123.19 g·mol⁻¹ | [5][14] |
| Appearance | Colorless volatile liquid | Clear colorless to pale yellow liquid | [5][14] |
| Melting Point | -23 °C | 107-110°C | [5][14] |
| Boiling Point | 129 to 131 °C | 216.2°C at 760 mmHg | [5][14] |
| Density | 0.967 g·cm⁻³ | 0.927 - 0.93 g·cm³ | [5] |
| Acidity (pKa of N-H) | 17.5 | - | [5] |
| Basicity (pKb) | 13.6 | - | [5] |
Experimental Protocols: Synthesis of this compound Derivatives
Several classical methods are employed for the synthesis of the this compound ring, including the Knorr, Hantzsch, and Paal-Knorr syntheses.[1][15][16] The Paal-Knorr synthesis is one of the most straightforward and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[10][17]
4.1. Example Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is adapted from a solvent-free, catalyzed synthesis of 2,5-dimethyl-N-substituted pyrroles.[17]
Objective: To synthesize a 2,5-dimethyl-N-substituted this compound from acetonylacetone (a 1,4-dicarbonyl) and a primary amine.
Materials:
-
Acetonylacetone (hexane-2,5-dione) (1 mmol)
-
Primary amine (e.g., benzylamine) (1 mmol)
-
Catalyst (e.g., CATAPAL 200 alumina) (40 mg)
-
Ethyl acetate (B1210297) (for extraction)
-
Eluent for TLC and column chromatography (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
A mixture of acetonylacetone (1 mmol), the primary amine (1 mmol), and the catalyst (40 mg) is placed in a reaction vessel.
-
The mixture is heated to 60 °C for approximately 45 minutes under solvent-free conditions.
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The desired product is extracted with ethyl acetate (2 x 5 mL).
-
The heterogeneous catalyst is separated from the organic solution by centrifugation and filtration.
-
The combined organic extracts are concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure N-substituted this compound.[17]
Caption: Experimental workflow for the Paal-Knorr this compound synthesis.
Significance in Drug Development
The this compound scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] Its ability to participate in hydrogen bonding and its tunable electronic properties make it an ideal component for designing molecules that interact with biological targets.[4] Many this compound-containing drugs function as inhibitors of key enzymes, such as protein kinases, which are crucial in cancer signaling pathways.[18][19]
-
Atorvastatin: A blockbuster drug used to lower cholesterol.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[17]
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) used for pain management.[17]
Caption: Conceptual pathway of kinase inhibition by a this compound-based drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 3. Research on Biological and Bioactive Molecules Containing this compound Scaffolds [biolmolchem.com]
- 4. This compound: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: Structure, Properties, Synthesis & Applications [vedantu.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. quora.com [quora.com]
- 9. This compound | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uop.edu.pk [uop.edu.pk]
- 12. TP introduction [iupac.qmul.ac.uk]
- 13. Tetrathis compound Nomenclature [iupac.qmul.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Scaffold: An In-depth Technical Guide to the Role of Pyrrole in the Structure of Heme and Chlorophyll
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapyrrole macrocycle is a fundamental motif in biology, forming the core of essential pigments like heme and chlorophyll (B73375).[1] These molecules, responsible for oxygen transport and photosynthesis respectively, derive their complex functions from a remarkably conserved structural foundation built from four this compound rings.[2][3] This technical guide provides a detailed examination of the role of this compound as the principal building block for the porphyrin ring system in heme and the chlorin (B1196114) ring in chlorophyll. We will explore the biosynthesis of the tetrathis compound structure from this compound precursors, analyze the quantitative structural and spectroscopic differences conferred by the this compound-derived architecture, and detail key experimental protocols used in their study. This document serves as a comprehensive resource for researchers engaged in biochemistry, drug development, and materials science, where understanding and manipulating these natural structures is of paramount importance.
The this compound Ring: The Aromatic Foundation
This compound is a five-membered aromatic heterocyclic organic compound with the formula C₄H₄NH.[4] Its aromaticity, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) over the five-membered ring, confers significant stability.[5] This electronic configuration is central to the properties of the larger macrocycles it forms. Porphyrins, the parent class of compounds for heme and chlorophyll, are composed of four modified this compound subunits interconnected at their α-carbon atoms by methine bridges (=CH−).[5][6] This extensive conjugated system is responsible for their strong absorption of light in the visible spectrum, making them intensely colored compounds.[6][7]
Biosynthesis: From a Single this compound to a Complex Macrocycle
The intricate structures of heme and chlorophyll originate from a highly conserved biosynthetic pathway that begins with the formation of a single this compound unit, porphobilinogen (B132115) (PBG).[8][9]
2.1. Formation of the this compound Precursor: Porphobilinogen (PBG) The pathway initiates with the synthesis of 5-aminolevulinic acid (ALA).[4] Two molecules of ALA are then enzymatically condensed by ALA dehydratase in a Knorr-type ring synthesis to form the this compound-containing molecule, porphobilinogen (PBG).[4][8]
2.2. Assembly of the Tetrathis compound Framework Four molecules of PBG are subsequently polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form a linear tetrathis compound called hydroxymethylbilane (HMB).[6][10] In the crucial subsequent step, uroporphyrinogen III synthase catalyzes the cyclization of HMB. This process involves an inversion of the final (D) this compound ring, leading to the formation of the asymmetric uroporphyrinogen III.[8] This molecule is the first macrocyclic intermediate and serves as the common ancestor for all biological tetrapyrroles, including hemes, chlorophylls (B1240455), and cobalamins (Vitamin B12).[1][8]
The Role of this compound in Heme Structure
Heme is an iron-containing porphyrin.[9] Its structure begins with uroporphyrinogen III, which undergoes a series of enzymatic modifications to form protoporphyrin IX.[11] The final step in heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) atom into the center of the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase.[10][11]
The four this compound nitrogen atoms within the planar porphyrin ring act as ligands, coordinating the central iron atom.[7] This N₄ "pocket" creates a precise coordination environment that is critical for heme's biological function.[6] The extensive π-conjugated system of the interconnected this compound rings allows for the delocalization of electrons, which influences the redox potential of the iron atom and enables the reversible binding of diatomic molecules like oxygen (O₂) in hemoglobin and myoglobin.[1][12]
The Role of this compound in Chlorophyll Structure
Chlorophyll, the primary pigment in photosynthesis, also derives from protoporphyrin IX.[11] However, its pathway diverges from that of heme with the insertion of a magnesium (Mg²⁺) ion into the porphyrin ring by magnesium chelatase.[11] A key structural distinction of chlorophylls is that they are not porphyrins but rather chlorins or bacteriochlorins.[13]
-
Chlorins (e.g., Chlorophyll a and b): One of the four this compound rings (ring D) is partially reduced (hydrogenated). This saturation breaks the full conjugation of the porphyrin ring.[5][13]
-
Bacteriochlorins: Two opposite this compound rings are reduced.[13]
This reduction of a this compound ring significantly alters the electronic properties of the macrocycle. It disrupts the symmetry of the π-system, causing a pronounced intensification and red-shift of the longest-wavelength absorption band (the Qy band).[7] This adaptation is crucial for photosynthesis, enabling chlorophyll to absorb solar energy more efficiently in the red part of the spectrum.[14]
Quantitative and Comparative Data
The precise geometry and electronic properties of the this compound-derived macrocycles are fundamental to their function. Below are tables summarizing key quantitative data.
Table 1: Comparison of Core Structural Features in Heme and Chlorophyll a
| Feature | Heme (as part of Hemoglobin) | Chlorophyll a |
|---|---|---|
| Macrocycle Type | Porphyrin | Chlorin (Dihydroporphyrin)[5] |
| Central Metal Ion | Fe²⁺ | Mg²⁺ |
| Key this compound Feature | Four fully unsaturated this compound rings | One reduced this compound ring (Ring D)[13] |
| Planarity | Generally planar, though distortions can occur[6] | Planar, with Mg²⁺ often slightly out-of-plane[15] |
| Primary Function | O₂ Transport, Electron Transfer[9] | Light Harvesting, Photosynthesis[6] |
Table 2: Representative Metal-Ligand Bond Lengths in Metalloporphyrins Note: Exact values can vary based on the specific protein environment, oxidation state, and experimental method.
| Bond | Molecule/Complex | Average Bond Length (Å) | Experimental Method |
|---|---|---|---|
| Fe-N(this compound) | Ferrous Nitrosylleghemoglobin | 2.02 | X-ray Absorption Spectroscopy |
| Fe-N(this compound) | Ferric Nitrosylleghemoglobin | 2.00 | X-ray Absorption Spectroscopy |
| Mg-N(this compound) | Chlorophyll a (calculated) | ~2.06 - 2.10 | Density Functional Theory |
Table 3: Comparative Spectroscopic Properties The extended π-system originating from the this compound units gives rise to characteristic absorption spectra.
| Band | Heme (Protoporphyrin IX) | Chlorophyll a | Description |
|---|---|---|---|
| Soret Band (B band) | ~400 nm | ~430 nm | Intense absorption due to π–π* transitions of the delocalized electrons across the macrocycle.[7] |
| Q bands | ~500-650 nm (multiple weak bands) | ~665 nm (strong Qy band) | Lower energy transitions. The reduced this compound in chlorophyll breaks symmetry, creating one dominant, red-shifted Qy band.[7] |
Key Experimental Protocols
The study of this compound-containing macrocycles relies on a combination of chemical synthesis and advanced analytical techniques.
6.1. Protocol: Laboratory Synthesis of Porphyrins Synthetic porphyrins are crucial for model studies and materials science applications. The Adler-Longo method is a common one-step protocol.[16]
Methodology: Synthesis of meso-Tetraphenylporphyrin (TPP)
-
Condensation: this compound and benzaldehyde (B42025) are added to a refluxing solvent, typically propionic acid, under aerobic conditions.[16] The acid catalyzes the condensation of four this compound molecules with four aldehyde molecules.
-
Oxidation: The intermediate porphyrinogen (B1241876) is oxidized to the stable, aromatic porphyrin by air.
-
Purification: The reaction mixture is cooled, and the crude porphyrin product precipitates. It is then collected by filtration and purified, often through column chromatography, to yield the final product.[16]
6.2. Protocol: Structural Elucidation by X-ray Crystallography Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure, including bond lengths, angles, and intermolecular interactions.[17]
Methodology: General Workflow for Porphyrin Crystallography
-
Crystallization: High-purity porphyrin is dissolved in an appropriate solvent system. Crystals are grown slowly through methods like solvent evaporation or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. It is irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map. The model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]
6.3. Protocol: Characterization by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of porphyrins in solution.[19]
Methodology: ¹H NMR of Porphyrins
-
Sample Preparation: A small amount of the purified porphyrin is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹H NMR spectrum is acquired.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the protons are analyzed. Due to the aromatic ring current of the macrocycle, protons inside the ring (N-H protons) are highly shielded and appear upfield (often at negative ppm values), while protons on the periphery (meso and β-pyrrolic protons) are highly deshielded and appear far downfield. This distinct pattern is a hallmark of the porphyrinoid structure.[19]
Conclusion
The humble this compound ring is the indispensable architect of life's most critical pigments.[2] Through a conserved biosynthetic pathway, four this compound units are assembled into the tetrathis compound macrocycle, providing a versatile scaffold.[6] In heme, the fully conjugated porphyrin ring creates a planar, electron-rich environment ideal for coordinating iron and mediating redox chemistry.[7] In chlorophyll, the strategic reduction of one this compound ring to form a chlorin modifies the electronic structure to optimize the absorption of solar energy.[13] The subtle yet profound differences in how the this compound units are arranged and modified give rise to the distinct and vital functions of these two molecules. A thorough understanding of this structure-function relationship, grounded in quantitative data and robust experimental methodology, remains a cornerstone of innovation in medicine, energy, and materials science.
References
- 1. photosynthesis - What is the evolutionary relationship between heme, chlorophyll and other tetrapyrroles? - Biology Stack Exchange [biology.stackexchange.com]
- 2. This compound | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Porphyrin - Wikipedia [en.wikipedia.org]
- 7. Chemistry of porphyrins in fossil plants and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural effects of meso-halogenation on porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Main-chain bond lengths and bond angles in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Paal-Knorr Pyrrole Synthesis: An Application Note for Researchers
Abstract
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This application note provides detailed experimental protocols for both conventional heating and microwave-assisted Paal-Knorr pyrrole synthesis, targeted towards researchers, scientists, and professionals in drug development. The this compound moiety is a key structural component in a vast array of biologically active molecules and pharmaceuticals, making this synthetic route highly relevant in medicinal chemistry.[3][4] This document includes a comprehensive summary of reaction conditions and yields, along with diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The synthesis of pyrroles, five-membered aromatic heterocycles containing a nitrogen atom, is of significant interest due to their prevalence in natural products, pharmaceuticals, and functional materials.[3] The Paal-Knorr synthesis, first reported in 1884, remains one of the most widely used methods for constructing the this compound ring due to its operational simplicity and generally good to excellent yields.[1][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][3] Various modifications to the classical method have been developed, including the use of different catalysts and reaction conditions such as microwave irradiation, to improve efficiency and expand the substrate scope.[6][7]
Reaction Mechanism and Experimental Workflow
The accepted mechanism for the Paal-Knorr this compound synthesis proceeds through a hemiaminal intermediate.[1][7] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic this compound ring.[1] Computational studies support the hemiaminal cyclization as the preferred pathway.[1]
Caption: The reaction mechanism of the Paal-Knorr this compound synthesis.
The general experimental workflow for the Paal-Knorr synthesis is straightforward, involving the reaction of the starting materials, followed by workup and purification of the resulting this compound.
Caption: A generalized experimental workflow for the Paal-Knorr synthesis.
Data Presentation
The following table summarizes various reaction conditions for the Paal-Knorr synthesis of substituted pyrroles, demonstrating the versatility of this reaction.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline (B41778) | Conc. HCl (1 drop) | Methanol (B129727) | Reflux | 15 min | ~52 | [8] |
| 2,5-Hexanedione | Benzylamine | None | Water | 100 | 15 min | 96 | [9] |
| Acetonylacetone | Benzo[d]thiazol-2-amine | CATAPAL 200 | Toluene | 60 | 45 min | 88 | [10] |
| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80 (Microwave) | - | - | [3] |
| 2,5-Hexanedione | Aniline | p-Toluenesulfonic acid | Acetonitrile | 80 | 1 h | 83 | [9] |
| 2,5-Hexanedione | Aniline | Bi(NO₃)₃·5H₂O | Chloroform | 25 | 10 h | 96 | [9] |
| 2,5-Hexanedione | Aniline | Iodine | None (Solvent-free) | 60 (Microwave) | 5 min | 98 | [9] |
| 1,4-Diketone | Benzylic amines | Acetic Acid | - | 120-150 (Microwave) | 2-10 min | 54-61 | [7] |
Experimental Protocols
General Protocol for Paal-Knorr this compound Synthesis (Conventional Heating)
This protocol describes a general procedure for the synthesis of N-substituted pyrroles using conventional heating.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Solvent (e.g., ethanol, methanol, acetic acid, water)
-
Catalyst (optional, e.g., a catalytic amount of acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure substituted this compound.
Specific Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)
This protocol is a specific example of the synthesis of a substituted this compound using conventional heating.[8]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reaction is complete, cool the flask to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction with a base and extracting with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Expected Yield: Approximately 52% (178 mg).[8]
General Protocol for Microwave-Assisted Paal-Knorr this compound Synthesis
This protocol provides a general procedure for the rapid synthesis of N-substituted pyrroles using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles.[1] The choice of conventional heating or microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 5. Paal-Knorr this compound Synthesis [drugfuture.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knorr synthesis of substituted pyrroles, a cornerstone reaction in heterocyclic chemistry. This document offers detailed experimental protocols, a summary of quantitative data for various substrates, and visual diagrams of the reaction mechanism and experimental workflow to facilitate its application in research and development.
The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a powerful method for the preparation of substituted pyrroles.[1] The reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound (e.g., a β-ketoester or a 1,3-diketone).[1][2] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[2] To circumvent this, the α-amino ketone is often generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[1][2]
Data Presentation: Scope and Yields of the Knorr this compound Synthesis
The Knorr synthesis is highly versatile, allowing for the synthesis of a wide array of substituted pyrroles. The following tables summarize the yields for the synthesis of various this compound derivatives using both the classic in situ generation of the α-amino ketone and a modified procedure with pre-formed α-amino ketones.
Table 1: Knorr Synthesis with In Situ Generated α-Amino Ketones
| β-Ketoester for α-Amino Ketone Generation | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) | Ethyl acetoacetate | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound") | ~60% | [2] |
| Ethyl acetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate | High | [2] |
| Benzyl acetoacetate | Acetylacetone | Benzyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate | High | [2] |
| tert-Butyl acetoacetate | Acetylacetone | tert-Butyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate | ~80% | [2] |
| Diethyl oximinomalonate | 2,4-Pentanedione | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate | ~60% | [2] |
Table 2: Knorr Synthesis with Pre-formed α-Amino Ketone Hydrochlorides
| α-Amino Ketone Hydrochloride | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 3-Amino-4-phenyl-2-butanone hydrochloride | Acetylacetone | 2,3-Dimethyl-4-acetyl-5-phenylthis compound | 79% | [3] |
| 3-Amino-4-phenyl-2-butanone hydrochloride | Ethyl acetoacetate | Ethyl 2,4-dimethyl-5-phenylthis compound-3-carboxylate | High | [3] |
| (S)-2-Amino-1-phenyl-3-benzyloxy-1-propanone hydrochloride | Ethyl acetoacetate | Ethyl 4-benzyloxymethyl-5-phenylthis compound-3-carboxylate | High | [3] |
Experimental Protocols
Two detailed protocols are provided below. The first describes the classic one-pot synthesis of "Knorr's this compound." The second outlines a modification using a pre-formed α-amino ketone.
Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")
This protocol is adapted from the original Knorr synthesis and involves the in situ generation of the α-amino ketone.[2]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Zinc dust
-
Ice
-
Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[2]
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylthis compound-2,4-dicarboxylate.
Protocol 2: Modified Knorr Synthesis Using a Pre-formed α-Amino Ketone
This protocol, adapted from the work of Hamby and Hodges, is advantageous for the synthesis of more complex or unsymmetrically substituted pyrroles.[3]
Materials:
-
α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride)
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Isolation and Purification: The residue can be purified by column chromatography or recrystallization to yield the pure substituted this compound.
Visualizations
Experimental Workflow:
Caption: General experimental workflow for the Knorr synthesis.
Reaction Mechanism:
Caption: Step-wise mechanism of the Knorr this compound synthesis.
References
Application Notes and Protocols: Synthesis of Pyrrole-Based Conductive Polymers for Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrrole-based conductive polymers, specifically polythis compound (PPy), a promising material for various electronic applications due to its good conductivity, environmental stability, and biocompatibility. The following sections detail both chemical and electrochemical synthesis methods, outlining the influence of various parameters on the final properties of the polymer.
Data Presentation: Influence of Synthesis Parameters on Polythis compound Properties
The properties of polythis compound are highly dependent on the synthesis conditions. The following tables summarize the quantitative effects of key parameters on the electrical conductivity and yield of PPy synthesized by chemical oxidative polymerization.
Table 1: Effect of Oxidant to Monomer (O/M) Ratio on the DC Electrical Conductivity of Polythis compound.
| Oxidant/Monomer (FeCl₃/Pyrrole) Molar Ratio | Resulting DC Electrical Conductivity (S/cm) |
| 0.5 | Low (Specific value not provided) |
| 0.75 | 15 |
| 1.0 | - |
| 2.0 | 7.5 |
| 2.3 | Optimum conductivity observed |
| 2.5 | Saturation in conductivity increase |
Note: The data indicates that conductivity generally increases with the O/M ratio up to an optimal point, after which it may decrease due to over-oxidation.
Table 2: Influence of Polymerization Time and Temperature on Polythis compound Conductivity and Yield.
| Sample | Reaction Time (minutes) | Reaction Temperature (°C) | Conductivity (S/cm) | Yield (%) |
| 1 | 20 | Not specified | 3.18 | 68 |
| 2 | 240 | Not specified | Lower than Sample 1 | Lower than Sample 1 |
Note: Shorter reaction times can sometimes lead to higher conductivity and yield under specific conditions.
Table 3: Effect of Different Dopants on the Conductivity of Polythis compound Films.
| Dopant | Resulting Conductivity (S/cm) |
| Chloride (Cl⁻) | ~1 |
| Tosylate (ToS⁻) | ~10 |
| Polystyrene sulfonate (PSS⁻) | Slightly higher than Cl⁻ |
Note: The choice of dopant significantly influences the conductivity of the resulting polythis compound film.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes a common method for synthesizing polythis compound powder using a chemical oxidant.
Materials:
-
This compound (monomer), freshly distilled
-
Ferric chloride (FeCl₃) (oxidant)
-
Deionized water (solvent)
-
Methanol (B129727) (for washing)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound monomer in deionized water to achieve the desired concentration (e.g., 0.05 M).
-
Oxidant Solution Preparation: In a separate beaker, prepare a solution of ferric chloride in deionized water. The molar ratio of FeCl₃ to this compound is a critical parameter and should be varied to optimize conductivity (e.g., a 2:1 molar ratio is a good starting point).
-
Polymerization: While stirring the this compound solution vigorously, slowly add the ferric chloride solution dropwise. The reaction is exothermic. The polymerization will be indicated by the formation of a black precipitate.
-
Reaction Time: Allow the reaction to proceed for a set amount of time, for instance, 4 hours at room temperature.
-
Washing: After the reaction is complete, collect the black polythis compound precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water and then with methanol to remove any unreacted monomer, oxidant, and byproducts.
-
Drying: Dry the washed polythis compound powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: The synthesized polythis compound can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm its chemical structure, scanning electron microscopy (SEM) to observe its morphology, and a four-probe method to measure its electrical conductivity.
Protocol 2: Electrochemical Polymerization of this compound
This protocol outlines the synthesis of a polythis compound film on a conductive substrate using an electrochemical method.
Materials and Equipment:
-
This compound (monomer), freshly distilled
-
Supporting electrolyte (e.g., Lithium perchlorate (B79767) - LiClO₄, Sodium dodecylbenzenesulfonate - NaDBSA)
-
Solvent (e.g., Acetonitrile, water)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, gold)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution containing the this compound monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Electropolymerization: The polymerization can be carried out using one of the following methods:
-
Potentiostatic Method (Constant Voltage): Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) to the working electrode for a specific duration. The thickness of the film can be controlled by the deposition time.
-
Galvanostatic Method (Constant Current): Apply a constant current density (e.g., 1 mA/cm²) to the working electrode. The film thickness is proportional to the total charge passed.
-
Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a number of cycles. The polymer film will deposit and grow with each cycle.
-
-
Washing and Drying: After polymerization, gently rinse the polythis compound-coated working electrode with the solvent to remove any unreacted species. Dry the film under a stream of inert gas or in a vacuum desiccator.
-
Characterization: The properties of the polythis compound film, such as thickness, morphology, and conductivity, can be characterized using techniques like profilometry, SEM, and four-point probe measurements.
Visualizations
Caption: Oxidative polymerization mechanism of this compound.
Caption: Workflow for chemical synthesis of polythis compound.
Caption: Workflow for electrochemical synthesis of polythis compound.
Applications of Pyrrole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged five-membered aromatic heterocycle that constitutes the core scaffold of numerous natural products and synthetic molecules with significant therapeutic applications. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a cornerstone in medicinal chemistry. This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. This document provides detailed application notes on these therapeutic areas, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support researchers in the field of drug discovery and development.
I. Anticancer Applications
This compound derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1][2][3] Several this compound-containing compounds are clinically approved or are in advanced stages of clinical development.[4]
Mechanisms of Action
Key mechanisms through which this compound derivatives exert their anticancer effects include:
-
Tubulin Polymerization Inhibition: Certain this compound derivatives disrupt microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[5] By binding to tubulin, these agents can either inhibit its polymerization or prevent its depolymerization, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many this compound derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed or mutated in various cancers.[6][7] Inhibition of these kinases blocks downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.[7]
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[5] Some this compound derivatives have been shown to inhibit this pathway, offering a targeted therapeutic strategy.[5]
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro activity of selected this compound derivatives against various cancer cell lines and molecular targets.
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference Compound | Reference |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | Potent inhibition | Colchicine | [5] |
| ARAP 22 | NCI-ADR-RES (P-glycoprotein overexpressing) | Strong inhibition | - | [5] |
| ARAP 22 & 27 | Medulloblastoma D283 cells | Nanomolar concentrations | - | [5] |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 nM (Compound 13a), 13.6 nM (Compound 13b) | Sorafenib | [8] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 60 nM (Compound 14), 30 nM (Compound 15) | - | |
| This compound derivatives | LoVo (colon adenocarcinoma) | 45.81% viability at 50 µM (Compound 4d) | Cisplatin, 5-FU, Doxorubicin | [9] |
| This compound derivatives | MCF-7 (breast adenocarcinoma) | - | Cisplatin, 5-FU, Doxorubicin | [9] |
| This compound derivatives | SK-OV-3 (ovary adenocarcinoma) | - | Cisplatin, 5-FU, Doxorubicin | [9] |
| MI-1 (this compound derivative) | Colorectal cancer model | Reduces lipid/protein peroxidation by 43-67% | - | [6] |
| D1 (this compound derivative) | Colorectal cancer model | Increases superoxide (B77818) dismutase activity by 40-58% | - | [6] |
II. Anti-inflammatory Applications
Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been extensively investigated as anti-inflammatory agents, with several compounds, such as Tolmetin and Ketorolac, being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12]
Mechanisms of Action
The primary mechanism of action for most anti-inflammatory this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12] Some novel derivatives also exhibit dual inhibition of COX and lipoxygenase (LOX) pathways, potentially offering a broader anti-inflammatory effect with a better safety profile.[10]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
The following table presents the in vitro inhibitory activities of selected this compound derivatives against COX-1 and COX-2 enzymes.
| Compound Class | Target | IC50 | Selectivity (COX-1/COX-2) | Reference Compound | Reference |
| This compound-3-carbaldehyde derivative (1c) | J774 COX-2 | - | - | Celecoxib | [15] |
| This compound-3-carbonitrile derivative (3b) | J774 COX-2 | - | 38.8 | Celecoxib | [15] |
| This compound-3-carbonitrile derivative (3c) | J774 COX-2 | 2.2 nM | - | Celecoxib | [15] |
| Pyrrolo[3,4-c]this compound Mannich bases | COX-2 | Lower than Meloxicam | Better than Meloxicam | Meloxicam | [16] |
| N-pyrrole carboxylic acid derivative (4g, 4h, 4k, 4l) | COX-2 | Higher activity than Celecoxib | - | Celecoxib | [11] |
| N-pyrrole carboxylic acid derivative (5b, 5e) | COX-1 | Higher activity than Celecoxib | - | Celecoxib | [11] |
III. Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound-containing compounds, both from natural and synthetic origins, have demonstrated significant activity against a wide range of pathogens.[17][18][19]
Mechanisms of Action
The antimicrobial mechanisms of this compound derivatives are diverse and can include:
-
Inhibition of essential enzymes: Some derivatives target specific bacterial enzymes, such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.
-
Disruption of cell membrane integrity.
-
Inhibition of biofilm formation.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference |
| This compound benzamide (B126) derivatives | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) | [20] |
| Phallusialide A and B | MRSA, Escherichia coli | 32, 64 | - | [20] |
| Marinothis compound A derivative | MRSE | 0.008 | Vancomycin (0.5-1) | [20] |
| Marinothis compound A derivative | MSSA | 0.125 | Vancomycin (1) | [20] |
| Marinothis compound A derivative | MRSA | 0.13 - 0.255 | Vancomycin (0.5-1) | [20] |
| 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | Ethambutol (0.5) | [20] |
| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | Isoniazid (0.05-0.2) | [2] |
| Pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | - | [21] |
IV. Central Nervous System (CNS) Applications
This compound derivatives are also being explored for their potential in treating CNS disorders. Their neuroprotective and antioxidant properties make them attractive candidates for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23]
Mechanisms of Action
-
Antioxidant Activity: Some this compound derivatives can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, a key factor in neuronal damage.[22]
-
Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are targeted strategies for Parkinson's and Alzheimer's disease, respectively.[23]
V. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[5][24] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[24]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) and enhancer (e.g., Paclitaxel)
-
Test this compound derivatives
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare 10x stocks of test compounds, positive controls (Nocodazole, Paclitaxel), and a vehicle control (e.g., buffer with DMSO) in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye. Keep on ice.[5][24]
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions or controls to the appropriate wells.
-
To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction.[6][17] Lower luminescence indicates higher kinase activity (more ATP consumed), and vice versa.[6]
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
Peptide substrate
-
ATP solution
-
Test this compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle control.
-
Add 10 µL of the kinase/substrate master mix.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value from a dose-response curve.
-
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.[4]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe (in DMSO)
-
COX cofactor (in DMSO)
-
Arachidonic acid
-
Known COX-2 inhibitor (e.g., Celecoxib)
-
Test this compound derivatives
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and Celecoxib in COX assay buffer.
-
-
Assay Execution:
-
To each well, add COX assay buffer, COX cofactor, and COX probe.
-
Add the diluted test compound or control.
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid solution to all wells.
-
-
Data Acquisition:
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the agent in a liquid medium.[19][25]
Materials:
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test this compound derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the inoculum and medium.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
VI. Signaling Pathways and Workflows
Visual representations of key signaling pathways and a typical drug discovery workflow are provided below using the DOT language for Graphviz.
Hedgehog Signaling Pathway and Inhibition
Caption: Hedgehog signaling pathway and its inhibition by this compound derivatives.
EGFR/VEGFR Signaling Pathway and Inhibition
Caption: EGFR/VEGFR signaling cascade and inhibition by this compound derivatives.
Drug Discovery Workflow for this compound Derivatives
Caption: A typical drug discovery workflow for novel this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Bactericidal Activities of the this compound Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design and Evaluation of Synthesized this compound Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Unlocking the Potential of this compound: Recent Advances in New this compound-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for Electrochemical Polymerization of Pyrrole in Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical polymerization of pyrrole for the fabrication of various sensor types. Polythis compound (PPy), a conductive polymer, is an excellent material for sensor applications due to its straightforward synthesis, biocompatibility, and inherent electrical properties.[1] This document details the experimental protocols for creating PPy-based biosensors, gas sensors, and ion-selective electrodes, presents key performance data in tabular format, and includes visual diagrams of the fabrication workflows and sensing mechanisms.
Overview of Polythis compound-Based Sensors
Electrochemical polymerization is a versatile technique that allows for the deposition of a thin, uniform film of PPy directly onto an electrode surface.[2] The properties of the PPy film, such as thickness, conductivity, and morphology, can be precisely controlled by adjusting the electrochemical deposition parameters, including the applied potential, current density, deposition time, and the composition of the electrolyte solution.[2][3] This control is crucial for optimizing the performance of the resulting sensor.
Functionalization of the PPy film, either by incorporating specific dopants during polymerization or by subsequent surface modification, can significantly enhance the sensor's sensitivity and selectivity towards a target analyte.[4]
Experimental Protocols
Detailed methodologies for the fabrication of three common types of PPy-based sensors are provided below.
Protocol for PPy-Based Amperometric Biosensor (e.g., Glucose or Dopamine)
This protocol describes the entrapment of enzymes or other biorecognition elements within the PPy matrix during electropolymerization.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum Electrode, or Screen-Printed Carbon Electrode (SPCE))
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
This compound monomer
-
Supporting Electrolyte (e.g., KCl, LiClO₄, or Phosphate Buffered Saline - PBS)
-
Biorecognition element (e.g., Glucose Oxidase (GOx) for glucose sensing, or a specific enzyme/antibody for other analytes)
-
Target analyte solution (e.g., glucose, dopamine)
-
Deionized (DI) water
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with DI water and sonicating in DI water and ethanol (B145695) to ensure a clean surface.
-
For SPCEs, pre-treatment may involve electrochemical activation as per the manufacturer's instructions.
-
-
Preparation of Polymerization Solution:
-
Prepare a solution containing the this compound monomer (e.g., 0.1 M to 0.5 M) and the supporting electrolyte (e.g., 0.1 M KCl) in an aqueous buffer (e.g., PBS, pH 7.4).[5][6]
-
Disperse the biorecognition element (e.g., GOx at a concentration of 5-10 mg/mL) in the polymerization solution and sonicate briefly to ensure homogeneity.[5]
-
-
Electrochemical Polymerization:
-
Set up a three-electrode electrochemical cell with the pre-treated working electrode, reference electrode, and counter electrode immersed in the polymerization solution.
-
Perform electropolymerization using one of the following methods:
-
Potentiostatic: Apply a constant potential (e.g., +0.65 V to +0.8 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds).[5] The film thickness can be controlled by the deposition time and charge passed.
-
Galvanostatic: Apply a constant current density (e.g., 0.1-1.0 mA/cm²) for a set time.
-
Cyclic Voltammetry (CV): Cycle the potential between a defined range (e.g., -0.8 V to +1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 5-20 cycles) at a specific scan rate (e.g., 50 mV/s).[6][7]
-
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the modified electrode with DI water to remove any unreacted monomer and loosely bound biomolecules.
-
Store the biosensor in a refrigerator (4°C) in a buffer solution when not in use to maintain the activity of the immobilized biomolecule.
-
-
Electrochemical Detection of Analyte:
-
Place the PPy-modified biosensor in a fresh electrochemical cell containing the supporting electrolyte.
-
Add the target analyte solution to the cell.
-
Perform electrochemical measurement (e.g., amperometry at a fixed potential or differential pulse voltammetry) to detect the analyte. For a GOx-based glucose sensor, the detection is often based on the oxidation of hydrogen peroxide produced by the enzymatic reaction.[5]
-
Protocol for PPy-Based Chemiresistive Gas Sensor (e.g., Ammonia)
This protocol outlines the fabrication of a PPy film on an interdigitated electrode (IDE) for gas sensing applications.
Materials:
-
Interdigitated Electrode (IDE) substrate (e.g., alumina, silicon with gold or platinum electrodes)
-
This compound monomer
-
Oxidizing agent (e.g., Ferric chloride (FeCl₃) or Ammonium persulfate (APS)) for chemical polymerization, or a suitable electrolyte for electrochemical polymerization.
-
Solvent (e.g., DI water, acetonitrile)
-
Gas testing chamber
-
Target gas (e.g., Ammonia (B1221849) (NH₃)) and carrier gas (e.g., Nitrogen (N₂))
-
Source measure unit or a sensitive multimeter
Procedure:
-
Substrate Cleaning:
-
Clean the IDE substrate thoroughly by sonicating in acetone, isopropanol, and DI water, followed by drying under a stream of nitrogen.
-
-
PPy Deposition (Vapor Phase Polymerization Example):
-
Place the cleaned IDE in a sealed chamber.
-
Introduce a solution of the oxidizing agent (e.g., FeCl₃ in methanol) into the chamber, allowing the vapor to adsorb onto the IDE surface.
-
Introduce this compound monomer vapor into the chamber. Polymerization will occur on the IDE surface.
-
The thickness of the PPy film can be controlled by the reaction time and the concentration of the reactants.[8]
-
-
PPy Deposition (Electrochemical Method):
-
Alternatively, immerse the IDE in an electrolyte solution containing this compound monomer and a supporting salt.
-
Connect the two sets of digits of the IDE as the working electrode and use a reference and counter electrode.
-
Perform electropolymerization as described in Protocol 2.1.3.
-
-
Sensor Characterization and Testing:
-
Place the PPy-coated IDE in a gas testing chamber.
-
Apply a constant DC voltage across the IDE and measure the baseline resistance in the carrier gas (N₂).
-
Introduce a known concentration of the target gas (e.g., NH₃) into the chamber and record the change in resistance of the PPy film over time.
-
The sensor response is typically calculated as the percentage change in resistance: Response (%) = [(R_gas - R_air) / R_air] * 100, where R_gas is the resistance in the target gas and R_air is the resistance in the carrier gas.[9]
-
Test the sensor's response to different concentrations of the target gas to determine its sensitivity, linear range, and limit of detection.
-
Protocol for PPy-Based Ion-Selective Electrode (ISE) (e.g., Nitrate)
This protocol describes the fabrication of a PPy-based solid-contact ISE for the potentiometric detection of ions.
Materials:
-
Working Electrode Substrate (e.g., Glassy Carbon Electrode (GCE), Pencil Graphite Electrode (PGE))
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
This compound monomer
-
Dopant salt containing the ion of interest (e.g., Sodium Nitrate (B79036) (NaNO₃) for a nitrate sensor)
-
Supporting electrolyte (if different from the dopant salt)
-
Standard solutions of the target ion of varying concentrations
-
High-impedance potentiometer or pH/ion meter
Procedure:
-
Electrode Pre-treatment:
-
Clean the working electrode substrate as described in Protocol 2.1.1.
-
-
Preparation of Polymerization Solution:
-
Electrochemical Polymerization:
-
Set up a three-electrode electrochemical cell with the pre-treated working electrode, reference electrode, and counter electrode immersed in the polymerization solution.
-
Electropolymerize the PPy film potentiostatically (e.g., at +0.8 V vs. Ag/AgCl) or galvanostatically. The polymerization time will influence the thickness and performance of the ion-selective membrane.[10] During this process, the nitrate ions will be incorporated into the growing PPy film as dopants.
-
-
Conditioning of the ISE:
-
After fabrication, condition the PPy-based ISE by soaking it in a standard solution of the target ion (e.g., 0.1 M NaNO₃) for several hours to ensure a stable potential reading.
-
-
Potentiometric Measurement:
-
Measure the potential difference between the fabricated PPy-ISE and a reference electrode in standard solutions of the target ion with varying concentrations (from low to high).
-
Plot the measured potential (in mV) against the logarithm of the ion concentration.
-
The slope of the linear portion of this calibration curve (the Nernstian response) and the linear range are key performance characteristics of the ISE.[10]
-
Data Presentation
The following tables summarize the quantitative performance data for various PPy-based sensors reported in the literature.
Table 1: Performance of PPy-Based Biosensors
| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference(s) |
| Glucose | PPy/GOx on Pt | 1.0 - 7.5 mM | - | - | [5] |
| Dopamine | PP3C/PPy/AuNPs on FTO | 5 - 180 µM | 9.72 nM | 2 µA µM⁻¹ cm⁻² | [12] |
| Dopamine | PPy/rGO/NiO on GCE | 0.01 - 1 mM | 0.195 mM | 25.887 A mM⁻¹ cm⁻² | [13] |
Table 2: Performance of PPy-Based Gas Sensors
| Analyte | Sensor Material | Concentration Range | Limit of Detection (LOD) | Response/Recovery Time | Reference(s) |
| Ammonia (NH₃) | PPy nanosheets | 2 - 500 ppm | - | 87 s / 132 s (at 100 ppm) | [9] |
| Ammonia (NH₃) | PPy/V₂O₅ composite | 5 - 200 ppm | 1.4 ppm | 10.5 s / 81.6 s (at 10 ppm) | [14] |
| Ammonia (NH₃) | PPy (Vapor Phase Polymerized) | 500 ppb - 50 ppm | ~500 ppb | ~17 min (response) | |
| Carbon Dioxide (CO₂) | PPy thick film | - | - | - | [1] |
| Nitrogen Dioxide (NO₂) | PPy functionalized with FePcTSA | up to 40 ppm | - | 47 s (t₅₀) | [15] |
Table 3: Performance of PPy-Based Ion-Selective Electrodes
| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Nernstian Slope | Reference(s) |
| Nitrate (NO₃⁻) | PPy(NO₃⁻) on Au/GCE | - | 1.1 x 10⁻⁴ M | 54.0 mV/decade | [10][16] |
| Nitrate (NO₃⁻) | Ion Imprinted Poly(N-methylthis compound) | 5.0 x 10⁻⁶ - 0.1 M | - | Near-Nernstian | [17] |
| Ammonium (NH₄⁺) | PPy as solid contact | 10⁻³ - 1 M | 5.7 x 10⁻⁵ M | 61.9 mV/decade | [18] |
| Magnesium (Mg²⁺) | PPy/Titan Yellow on PGE | 1.0 x 10⁻⁵ – 5.0 x 10⁻² M | 6.28 x 10⁻⁶ M | 28.27 mV/decade | [19] |
| Lead (Pb²⁺) | Amino-Functionalized GO/PPy on GCE | - | 0.91 nM | - | [20] |
Visualizations
The following diagrams illustrate the experimental workflows and sensing mechanisms.
References
- 1. ijritcc.org [ijritcc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polythis compound: a reactive and functional conductive polymer for the selective electrochemical detection of heavy metals in water | Semantic Scholar [semanticscholar.org]
- 5. Optimization of a polythis compound glucose oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A One-Step Electropolymerized Biomimetic Polythis compound Membrane-Based Electrochemical Sensor for Selective Detection of Valproate [frontiersin.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. monicacso.com [monicacso.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective and sensitive ammonia sensor using polythis compound/V2O5 composites | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive Electrochemical Sensor Based on Amino-Functionalized Graphene Oxide/Polythis compound Composite for Detection of Pb2+ Ions | MDPI [mdpi.com]
Application Notes & Protocols: Spectroscopic Characterization of Synthesized Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are integral to numerous commercially available drugs, including atorvastatin, ketorolac, and sunitinib.[3] The therapeutic potential of this compound-based compounds spans antibacterial, antiviral, anti-inflammatory, and anticancer applications.[2][4][5] Given their significance, the precise structural confirmation and characterization of newly synthesized this compound derivatives are critical steps in drug discovery and development.
This document provides detailed application notes and experimental protocols for the spectroscopic characterization of synthesized this compound compounds using four primary analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of synthesized this compound compounds.[1] It also provides valuable structural information through the analysis of fragmentation patterns.
Application Note:
The choice of ionization technique is crucial for the analysis of this compound derivatives and depends on the analyte's polarity and volatility.[6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and thermally labile this compound derivatives, particularly those with functional groups that can be readily protonated or deprotonated.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[6]
-
Electron Ionization (EI): This hard ionization technique is used for volatile and thermally stable compounds. It generates extensive fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural elucidation.[1]
Under EI conditions, alkylated pyrroles typically show a stable molecular ion peak. Common fragmentation pathways include the loss of alkyl groups through cleavage of C-N or C-C bonds.[1] For high-resolution mass spectrometry (HRMS), ESI is often coupled with analyzers like Time-of-Flight (TOF) or Orbitrap to provide accurate mass measurements, which are essential for determining the elemental formula of unknown this compound products.[6]
Data Presentation: Characteristic Mass Spectral Data
The following table summarizes typical mass-to-charge ratio (m/z) values for the parent this compound molecule.
| Species | m/z Value | Notes |
| This compound Molecular Ion [M]⁺ | 67.0 | The mass of the parent molecule.[7][8] |
| Characteristic Fragment [C₃H₃]⁺ | 39.0 | Common fragment observed in the mass spectrum of this compound. |
| Characteristic Fragment [C₂H₂N]⁺ | 40.0 | A characteristic fragment resulting from ring cleavage.[7] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a typical workflow for the analysis of this compound derivatives using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]
-
Sample Preparation:
-
Dissolve the synthesized this compound compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution using a 0.2 µm syringe filter to remove any particulate matter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid to enhance ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: ESI or APCI, selected based on the analyte's properties.
-
Polarity: Positive or negative ion mode, depending on the functional groups present.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by tandem MS (MS/MS) on selected parent ions to obtain fragmentation data for structural analysis.
-
Visualization: General LC-MS Workflow
Caption: A typical workflow for the analysis of this compound compounds using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]
Application Note:
-
¹H NMR: The proton NMR spectrum of this compound derivatives provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shifts (δ) of the this compound ring protons are characteristic: the α-protons (at C2 and C5) typically appear downfield from the β-protons (at C3 and C4) due to the electron-withdrawing effect of the nitrogen atom.[10] The N-H proton signal can be broad and its position is solvent-dependent.[10][11]
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the this compound ring carbons follow a similar trend to the protons, with C2/C5 appearing downfield of C3/C4.[12]
Data Presentation: Typical NMR Chemical Shifts for the this compound Ring
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | 7.5 - 8.5 (variable, broad) | N/A |
| C2-H, C5-H (α) | 6.7 - 7.0 | 118 - 122 |
| C3-H, C4-H (β) | 6.1 - 6.3 | 108 - 110 |
Note: Values are for unsubstituted this compound in CDCl₃ and can vary significantly with substitution.[12][13]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm assignments, especially for complex structures.
-
Visualization: Logical Flow for NMR-Based Structure Elucidation
Caption: Logical workflow for elucidating the structure of a this compound compound using NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a synthesized this compound molecule by measuring the absorption of infrared radiation.[9]
Application Note:
The IR spectrum of a this compound derivative provides a characteristic fingerprint. Key absorption bands to note are:
-
N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹, characteristic of the this compound N-H bond.[14] Its position can be affected by hydrogen bonding.
-
C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) are indicative of the C-H bonds on the aromatic ring.[15]
-
C=C and C-N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the this compound ring.[16]
Data Presentation: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3100 - 3150 |
| C=C (Ring) | Stretch | 1500 - 1600 |
| C-N (Ring) | Stretch | 1400 - 1500 |
| C-H (Ring) | Out-of-plane bend | 700 - 900 |
Experimental Protocol: Sample Preparation for IR Analysis
-
KBr Pellet Method (for solids):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
-
-
Thin Film Method (for liquids or solutions):
-
Place a drop of the neat liquid sample or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer for analysis.
-
UV-Visible (UV-Vis) Spectroscopy for Analyzing Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems, such as the this compound ring.[9]
Application Note:
Unsubstituted this compound typically exhibits a strong absorption band around 210 nm, which is attributed to a π-π* electronic transition within the conjugated diene system of the ring.[16][17] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the this compound ring and the polarity of the solvent.[18] Extending the conjugation by adding chromophores to the ring will shift the λmax to longer wavelengths (a bathochromic or red shift).
Data Presentation: Typical UV-Vis Absorption Maxima
| Compound Type | Typical λmax (nm) | Transition |
| Unsubstituted this compound | ~210 nm | π → π |
| This compound with Conjugated Substituents | > 250 nm | π → π |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a volumetric flask. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.
-
Prepare a blank solution using the same solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the blank solution and another with the sample solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm), first running a baseline with the blank.
-
Application in Drug Development: Targeting Signaling Pathways
Many this compound-based compounds exert their therapeutic effects by modulating specific biological signaling pathways.[2][12] For example, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptosis pathway.[2] Others function as inhibitors of tubulin polymerization or specific kinases, disrupting cell division and proliferation.[12][19][20]
Visualization: Intrinsic Apoptosis Pathway Modulation by this compound Derivatives
Caption: Modulation of the intrinsic apoptosis pathway by inhibitory this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Therapeutic potential of this compound and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tandfonline.com [tandfonline.com]
- 12. New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 13. This compound(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and spectroscopic characterization of a fluorescent this compound derivative containing electron acceptor and donor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New this compound derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyrrole as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrole nucleus is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its significance in biological systems.[2][3] Consequently, this compound derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them highly sought-after targets in drug discovery.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on key classical and modern synthetic methodologies. Quantitative data are summarized in tables for comparative analysis, and reaction mechanisms and experimental workflows are illustrated with diagrams.
Paal-Knorr this compound Synthesis
The Paal-Knorr synthesis is one of the most straightforward and widely used methods for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6][7]
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.[6]
Caption: Paal-Knorr this compound Synthesis Mechanism.
General Experimental Workflow
The general workflow involves the reaction of the 1,4-dicarbonyl compound and the primary amine, followed by workup and purification.[2]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[8]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[8]
-
Add one drop of concentrated hydrochloric acid to the mixture.[8]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[8]
-
After the reflux period, cool the flask in an ice bath.[8]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[8]
-
Collect the solid product by vacuum filtration.[8]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[8]
Expected Yield: Approximately 52% (178 mg).[8]
Quantitative Data for Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux, 15 min | 52 | [8] |
| Hexane-2,5-dione | 4-tert-butylaniline | None | Solvent-free | 100°C, 10 min | 95 | [7] |
| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | Microwave, 80°C, 2-10 min | 65-89 | [1][9] |
| 2,5-Dimethoxytetrahydrofuran | Aniline | FeCl₃ | Water | RT, 30 min | 95 | [10] |
| Hexane-2,5-dione | Benzylamine | SDS | Water | 80°C, 1.5 h | 98 | [11] |
Knorr this compound Synthesis
The Knorr this compound synthesis is a widely used method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group (e.g., a β-ketoester).[12][13]
Reaction Mechanism
The mechanism begins with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the aromatic this compound.[12]
Caption: Knorr this compound Synthesis Mechanism.
General Experimental Workflow
A common procedure involves the in situ generation of the α-amino-ketone from an oxime, followed by condensation with the β-ketoester.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. This compound synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knorr this compound synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Functionalized Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1] Traditional methods for this compound synthesis often require long reaction times, harsh conditions, and can result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as rapid reaction rates, higher yields, and cleaner reaction profiles.[2][3] This document provides detailed protocols and application notes for the microwave-assisted synthesis of functionalized pyrroles via several key methodologies, including the Paal-Knorr condensation, Hantzsch this compound synthesis, and multicomponent reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, allows for solvent-free conditions, aligning with the principles of green chemistry.[2][4]
I. Microwave-Assisted Paal-Knorr this compound Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849).[5] Microwave irradiation significantly accelerates this reaction, often reducing reaction times from hours to minutes.[2][6][7]
General Reaction Scheme:
Caption: General scheme of the microwave-assisted Paal-Knorr this compound synthesis.
Experimental Protocol: Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione (B30556)
This protocol describes the synthesis of N-substituted pyrroles from 2,5-hexanedione and various primary amines under microwave irradiation, catalyzed by N-bromosuccinimide (NBS) in solvent-free conditions.[2]
Materials:
-
2,5-Hexanedione
-
Primary amine (e.g., aniline, benzylamine)
-
N-bromosuccinimide (NBS)
-
Microwave reactor
-
Glass reaction vessel suitable for microwave synthesis
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave process vial, combine 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and N-bromosuccinimide (NBS) as a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (see table below for examples).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound.
Data Presentation: Paal-Knorr Synthesis of N-Substituted Pyrroles
| Entry | Amine | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Aniline | NBS | 120 | 2 | 95 |
| 2 | 4-Methylaniline | NBS | 120 | 2.5 | 92 |
| 3 | 4-Methoxyaniline | NBS | 120 | 3 | 90 |
| 4 | Benzylamine | NBS | 120 | 2 | 96 |
Data adapted from a representative solvent-free, NBS-catalyzed microwave-assisted Paal-Knorr synthesis.[2]
Experimental Workflow: Microwave-Assisted Paal-Knorr Synthesis
Caption: Workflow for the microwave-assisted Paal-Knorr synthesis of pyrroles.
II. Microwave-Assisted Hantzsch this compound Synthesis
The Hantzsch this compound synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] This method allows for the synthesis of highly substituted pyrroles. Microwave assistance can lead to solvent-free conditions and significantly reduced reaction times.[2][8]
General Reaction Scheme:
Caption: General scheme of the microwave-assisted Hantzsch this compound synthesis.
Experimental Protocol: Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives
This protocol describes a solvent- and catalyst-free, three-component, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives under microwave irradiation.[9]
Materials:
-
α-Bromoacetophenone
-
Ethyl acetoacetate (B1235776)
-
Primary amine (e.g., aniline)
-
Microwave reactor
-
Glass reaction vessel suitable for microwave synthesis
-
Filtration apparatus
Procedure:
-
In a microwave process vial, mix the α-bromoacetophenone (1.0 mmol), ethyl acetoacetate (2.5 mmol), and the primary amine (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the neat mixture at 450 W for the specified time (see table below).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add a small amount of ethanol to the reaction mixture and cool to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to afford the pure this compound derivative.
Data Presentation: Hantzsch Synthesis of this compound Derivatives
| Entry | Amine | α-Bromoacetophenone | Time (min) | Power (W) | Yield (%) |
| 1 | Aniline | 2-Bromo-1-phenylethanone | 5 | 450 | 85 |
| 2 | 4-Chloroaniline | 2-Bromo-1-phenylethanone | 6 | 450 | 82 |
| 3 | Benzylamine | 2-Bromo-1-phenylethanone | 4 | 450 | 88 |
| 4 | Aniline | 2-Bromo-1-(4-chlorophenyl)ethanone | 5 | 450 | 83 |
Data adapted from a representative solvent-free, catalyst-free microwave-assisted Hantzsch synthesis.[9]
Experimental Workflow: Microwave-Assisted Hantzsch Synthesis
Caption: Workflow for the microwave-assisted Hantzsch synthesis of pyrroles.
III. Microwave-Assisted Multicomponent Synthesis of Pyrroles
Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity by combining three or more reactants in a single step.[4][10] Microwave irradiation can further enhance the efficiency of these reactions.[4]
General Reaction Scheme:
Caption: General scheme for a microwave-assisted multicomponent this compound synthesis.
Experimental Protocol: Synthesis of 6-(Pyrrolyl)coumarin Derivatives
This protocol details an indium(III) catalyzed one-pot, three-component synthesis of 6-(pyrrolyl)coumarin derivatives under microwave irradiation.[9]
Materials:
-
6-Aminocoumarin
-
β-Nitrostyrene
-
Indium(III) chloride (InCl₃)
-
Ethanol
-
Microwave reactor
-
Glass reaction vessel suitable for microwave synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a microwave process vial, add 6-aminocoumarin (1.0 equiv.), β-nitrostyrene (1.2 equiv.), dialkyl acetylenedicarboxylate (1.2 equiv.), and indium(III) chloride (30 mol%) in ethanol (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W for 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-(pyrrolyl)coumarin derivative.
Data Presentation: Multicomponent Synthesis of 6-(Pyrrolyl)coumarin Derivatives
| Entry | 6-Aminocoumarin | β-Nitrostyrene | Dialkyl Acetylenedicarboxylate | Time (h) | Power (W) | Yield (%) |
| 1 | 6-Aminocoumarin | β-Nitrostyrene | Diethyl acetylenedicarboxylate | 1 | 100 | 78 |
| 2 | 6-Aminocoumarin | 4-Chloro-β-nitrostyrene | Diethyl acetylenedicarboxylate | 1 | 100 | 75 |
| 3 | 6-Aminocoumarin | 4-Methyl-β-nitrostyrene | Diethyl acetylenedicarboxylate | 1 | 100 | 80 |
| 4 | 6-Aminocoumarin | β-Nitrostyrene | Dimethyl acetylenedicarboxylate | 1 | 100 | 76 |
Data adapted from a representative indium(III) catalyzed, microwave-assisted three-component synthesis.[9]
Experimental Workflow: Microwave-Assisted Multicomponent Synthesis
Caption: Workflow for the microwave-assisted multicomponent synthesis of pyrroles.
Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly approach to the synthesis of functionalized pyrroles compared to conventional heating methods. The protocols outlined in these application notes for Paal-Knorr, Hantzsch, and multicomponent reactions demonstrate the significant advantages of microwave technology in reducing reaction times and improving yields. These methods are highly valuable for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery, enabling the rapid generation of diverse this compound libraries for biological screening.
References
- 1. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pyrrole-Based Catalysts: Versatile Tools in Asymmetric Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrrole-based structures, particularly the chiral pyrrolidine (B122466) scaffold, are central to the field of asymmetric organocatalysis. These catalysts, most notably L-proline and its derivatives, have emerged as powerful tools for the stereoselective synthesis of complex organic molecules, a critical aspect of drug discovery and development. Their ability to operate under mild, often environmentally benign conditions, and their capacity to mimic the catalytic activity of natural enzymes make them highly attractive for synthetic chemists.
This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound-based catalysts. It is intended to serve as a practical guide for researchers in academia and industry, offering insights into reaction mechanisms, experimental setups, and expected outcomes.
Asymmetric Aldol (B89426) Reaction Catalyzed by L-Proline
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[1] The reaction proceeds through an enamine-based catalytic cycle, where proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This intermediate then attacks the carbonyl group of an aldehyde acceptor, leading to the formation of a new carbon-carbon bond with high stereocontrol.[1][2]
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
Caption: Enamine catalytic cycle for the L-proline-catalyzed aldol reaction.
Quantitative Data
| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde (B150856) | Cyclohexanone | MeOH/H₂O (2:1) | 20 | 19 | 95 | 95:5 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | MeOH/H₂O (2:1) | 20 | 19 | 85 | 92:8 | 98 |
| 3 | Isovaleraldehyde | Cyclohexanone | MeOH/H₂O (2:1) | 30 | 48 | 63 | 94:6 | 96 |
| 4 | 4-Nitrobenzaldehyde | Acetone (B3395972) | DCM | 10 | 24-72 | - | - | 52 |
Data is compiled from representative literature procedures.[1][2] Results may vary based on specific substrate and reaction conditions.
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Methanol (B129727) (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.05 mmol, 20 mol%) in a 2:1 mixture of methanol and water (1.0 mL) is added 4-nitrobenzaldehyde (0.25 mmol).
-
Cyclohexanone (2.5 mmol, 10 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 19 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[1]
Asymmetric Michael Addition Catalyzed by Pyrrolidine Derivatives
The asymmetric Michael addition is a powerful C-C bond-forming reaction for the construction of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based catalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing the addition of aldehydes and ketones to nitroolefins and other Michael acceptors with excellent stereocontrol.[3] The reaction proceeds via an enamine intermediate, similar to the aldol reaction.
Experimental Workflow: Asymmetric Michael Addition
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrrole Ring at the N-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties make it a privileged scaffold in medicinal chemistry.[3] Functionalization of the this compound ring is a key strategy for modulating the physicochemical and biological properties of these molecules. Modification at the nitrogen atom (N-position), in particular, offers a powerful handle to influence a compound's lipophilicity, metabolic stability, and target-binding interactions, making it a critical step in drug discovery and development.[4][5]
These application notes provide an overview of the primary methods for N-functionalization of the this compound ring, including N-alkylation, N-arylation, N-acylation, and the introduction of protecting groups. Detailed protocols for key reactions are provided to guide researchers in the synthesis of novel N-substituted this compound derivatives.
Application Notes
The functionalization of the this compound nitrogen is contingent on the acidity of the N-H proton (pKa ≈ 17.5), which can be readily removed by a suitable base to form a nucleophilic pyrrolide anion.[6][7] This anion can then react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. The choice of base, solvent, and reaction conditions is crucial for achieving high regioselectivity for N-functionalization over potential C-functionalization.[6][8]
N-Alkylation
N-alkylation introduces an alkyl group onto the this compound nitrogen. This is typically achieved by deprotonating the this compound with a base, followed by nucleophilic attack of the resulting pyrrolide anion on an alkyl halide.[8] Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).[4][8][9] The reaction is generally carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[6][8] The choice of a less polar solvent can sometimes minimize C-alkylation as a side reaction.[8]
N-Arylation
The introduction of an aryl group at the this compound nitrogen, or N-arylation, is a significant transformation for creating compounds with applications in pharmaceuticals and materials science.[10] Copper-catalyzed cross-coupling reactions are among the most efficient methods for achieving this.[10][11] These reactions typically involve coupling the this compound with an aryl halide (iodide or bromide) in the presence of a copper catalyst (e.g., CuI or Cu₂O), a ligand (often a diamine), and a base (e.g., K₃PO₄ or Cs₂CO₃).[11][12][13]
N-Acylation
N-acylation involves the introduction of an acyl group to the this compound nitrogen. This can be achieved using acylating agents such as acyl halides or anhydrides.[14] The regioselectivity between N-acylation and C-acylation can be controlled by the reaction conditions.[14] The use of a base promotes the formation of the pyrrolide anion, which favors N-acylation. N-acylpyrroles are valuable intermediates in organic synthesis and are also found in some biologically active molecules.[15]
N-Protecting Groups
In multi-step syntheses, it is often necessary to protect the this compound nitrogen to prevent unwanted side reactions and to direct functionalization to the carbon atoms of the ring.[6][16] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions.[17] Common protecting groups for the this compound nitrogen include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc, Fmoc, Troc), and silyl (B83357) groups (e.g., TIPS).[16][17][18] The electron-withdrawing nature of many protecting groups, such as sulfonyl groups, can also enhance the stability of the this compound ring.[16][17]
Quantitative Data Presentation
The following tables summarize typical quantitative data for various N-functionalization reactions of this compound derivatives, based on literature precedents. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: N-Alkylation of this compound Derivatives
| This compound Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | Alkyl halide | K₂CO₃ | DMF | RT - 60 | 2 - 14 | Varies | [4] |
| 3,4-diethyl-2,5-dimethyl-1H-pyrrole | Alkyl halide | NaH | DMF | 0 - RT | 2 - 24 | Varies | [8] |
| This compound | Alkyl halides | KOH | Ionic Liquid | RT | 0.5 - 2 | 85-98 | [9] |
Table 2: Copper-Catalyzed N-Arylation of Pyrroles
| This compound Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Aryl iodides | CuI / DMEDA | K₃PO₄ | DMF | 110 | Good | [11] |
| This compound | Aryl iodides | Cu₂O | Cs₂CO₃ | DMSO | 110 | Good | [11] |
| This compound | Aryl iodides/bromides | CuI / Diamine | Varies | Varies | Varies | Good | [12][13] |
Table 3: N-Acylation of this compound Derivatives
| This compound Substrate | Acylating Agent | Activating Agent/Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Fmoc-pyrrole | Acetic Acid | Tf₂O | Pyridine (B92270) | DCM | 0 | < 30 min | 75 | [16] |
| N-Troc-pyrrole | Acetic Acid | Tf₂O | Pyridine | DCM | 0 | < 30 min | 81 | [16] |
| N-Troc-pyrrole | Benzoic Acid | Tf₂O | Pyridine | DCM | 0 | 1-3 h | 85 | [16][19] |
| This compound | Benzoyl chloride | None | None | Ionic Liquid | RT | 0.5 h | 96 | [20] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Substituted this compound
This protocol is adapted for the N-alkylation of a substituted this compound using sodium hydride and an alkyl halide.[8]
Materials:
-
Substituted this compound (e.g., 3,4-diethyl-2,5-dimethyl-1H-pyrrole) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the this compound (typical concentration 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.[8]
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound
This protocol describes a general method for the N-arylation of this compound with an aryl iodide using a copper-diamine catalyst system.[12][13]
Materials:
-
This compound (1.2 eq)
-
Aryl iodide (1.0 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Anhydrous toluene (B28343) or dioxane
-
Oven-dried Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add CuI (5-10 mol%), K₃PO₄ (2.0 eq), and a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere, add the aryl iodide (1.0 eq), followed by the solvent (toluene or dioxane).
-
Ligand and Nucleophile Addition: Add DMEDA (10-20 mol%) and then this compound (1.2 eq) via syringe.
-
Reaction: Seal the tube or vial and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 24-48 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentration: Rinse the pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the N-arylthis compound.
Protocol 3: General Procedure for N-Acylation of a Protected this compound
This protocol is for the 2-acylation of an N-alkoxycarbonyl protected this compound using a carboxylic acid activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[16][19]
Materials:
-
N-alkoxycarbonyl this compound (e.g., N-Troc-pyrrole) (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Pyridine (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Nitrogen-purged flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen)
Procedure:
-
Reaction Setup: To a nitrogen-purged flask containing the N-alkoxycarbonyl this compound (1.0 eq) and the carboxylic acid (1.0 eq) in dry DCM, cool the solution to 0 °C.
-
Activator Addition: Add pyridine (1.1 eq), followed by the dropwise addition of Tf₂O (1.1 eq).
-
Reaction: Stir the mixture at 0 °C. The reaction is typically complete in under 30 minutes. Monitor by TLC.
-
Quenching: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the N-functionalization of this compound.
Caption: Impact of N-functionalization on drug properties.
Conclusion
The functionalization of the this compound ring at the N-position is a cornerstone of synthetic and medicinal chemistry. The methods of N-alkylation, N-arylation, and N-acylation, along with the strategic use of N-protecting groups, provide a versatile toolkit for chemists to synthesize a wide array of novel compounds. This control over the molecular architecture of this compound-containing molecules is crucial for the development of new therapeutic agents and advanced materials. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage N-functionalization in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 10. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling this compound Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Synthesis of Combinatorial Pyrrole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of combinatorial pyrrole libraries. The methodologies described herein are based on the robust Hantzsch this compound synthesis, adapted for solid-phase organic synthesis (SPOS) utilizing a split-and-pool strategy to generate a diverse collection of this compound derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
Introduction
This compound scaffolds are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Combinatorial chemistry, coupled with solid-phase synthesis, offers a powerful platform for the rapid generation of large and diverse libraries of this compound-containing small molecules for high-throughput screening.[2][3] The Hantzsch this compound synthesis, a classic multi-component reaction, is particularly well-suited for SPOS due to its tolerance of a wide range of functional groups and generally high yields.[2]
This application note details a split-and-pool approach for the synthesis of a combinatorial this compound library on a solid support. This strategy enables the efficient creation of a large number of unique compounds, which can then be screened for biological activity. As a relevant example, the antiproliferative activity of such libraries has been demonstrated against cancer cell lines with dysregulated c-Myc expression, a key oncogene implicated in many human cancers.[1][3]
Data Presentation
The following tables summarize the quantitative data obtained from the solid-phase synthesis of a representative combinatorial this compound library.
Table 1: Summary of Overall Library Synthesis Yield and Purity
| Parameter | Value |
| Total Number of Compounds Synthesized | 211 |
| Number of Primary Amine Building Blocks | 60 |
| Number of α-Bromoketone Building Blocks | 4 |
| Average Yield per Pool | 85% |
| Average Purity per Pool | 75% |
Data is based on a representative synthesis of a 211-member this compound library.[3]
Table 2: Representative Yields and Purity of Individual this compound Pools
| Pool ID | Primary Amine | α-Bromoketone | Yield (%) | Purity (%) |
| A1 | Benzylamine | 2-Bromoacetophenone | 88 | 78 |
| A2 | Benzylamine | 3-Bromopropiophenone | 82 | 72 |
| B1 | Cyclohexylamine | 2-Bromoacetophenone | 91 | 81 |
| B2 | Cyclohexylamine | 3-Bromopropiophenone | 85 | 75 |
| C1 | 4-Methoxybenzylamine | 2-Bromoacetophenone | 86 | 79 |
| C2 | 4-Methoxybenzylamine | 3-Bromopropiophenone | 80 | 70 |
Note: The data in this table is representative and intended to illustrate the expected outcomes.
Experimental Protocols
The following are detailed protocols for the key experiments in the solid-phase synthesis of a combinatorial this compound library.
Protocol 1: Preparation of Acetoacetylated Rink Amide Resin
-
Resin Swelling: Swell Rink amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF (10 mL). Agitate the resin for 30 minutes. Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (B109758) (DCM, 3 x 10 mL), and DMF (3 x 10 mL).
-
Acetoacetylation: To the swollen and deprotected resin, add a solution of diketene (B1670635) (5 mmol, 10 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL). Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Split-and-Pool Synthesis of the this compound Library
-
Resin Splitting: Distribute the acetoacetylated Rink amide resin equally into the desired number of reaction vessels (e.g., 60 vessels for 60 different primary amines).
-
Enamine Formation:
-
To each vessel, add a unique primary amine (5 mmol, 10 eq.) dissolved in a 1:1 mixture of trimethyl orthoformate and ethanol (B145695) (5 mL).
-
Add acetic acid (0.5 mmol, 1 eq.) as a catalyst.
-
Agitate the reaction mixtures at 60°C for 6 hours.
-
Drain the solutions and wash the resin in each vessel with methanol (B129727) (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Resin Pooling and Splitting:
-
Combine all portions of the resin into a single vessel.
-
Wash the combined resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).
-
Thoroughly mix the pooled resin to ensure randomization.
-
Re-distribute the pooled resin equally into the number of reaction vessels corresponding to the number of α-bromoketones (e.g., 4 vessels).
-
-
Hantzsch Cyclization:
-
To each vessel, add a unique α-bromoketone (5 mmol, 10 eq.) and diisopropylethylamine (DIPEA, 10 mmol, 20 eq.) in N-methyl-2-pyrrolidone (NMP, 5 mL).
-
Agitate the reaction mixtures at 80°C for 12 hours.
-
Drain the solutions and wash the resin in each vessel with NMP (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
-
Final Washing and Drying: Wash the resin in each vessel with DCM (3 x 5 mL) and dry under vacuum. Each vessel now contains a pool of this compound derivatives.
Protocol 3: Cleavage of Pyrroles from the Solid Support
-
Resin Preparation: Swell the dried resin from each pool in DCM (5 mL) for 30 minutes.
-
Cleavage: Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water (5 mL) to each vessel.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 2 mL).
-
Solvent Evaporation: Combine the filtrates and washings for each pool and concentrate under reduced pressure to yield the crude this compound library pool.
-
Purification and Analysis: The crude products can be purified by preparative HPLC and analyzed by LC-MS and ¹H NMR.
Visualizations
Experimental Workflow
The following diagram illustrates the split-and-pool strategy for the solid-phase synthesis of the combinatorial this compound library.
References
Application Notes and Protocols for HPLC and GC-MS Analysis of Pyrrole Reaction Mixtures
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of pyrrole reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Application Note 1: HPLC-UV/MS Analysis of this compound Reaction Mixtures
1. Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound derivatives, particularly those that are non-volatile, polar, or thermally labile. Coupled with a Diode Array Detector (DAD) for UV-Vis absorbance or a Mass Spectrometer (MS) for mass-to-charge ratio detection, HPLC provides robust separation and sensitive detection. Reversed-phase chromatography using a C18 column is the most common approach for separating this compound compounds from complex reaction mixtures. This note details a validated method for the analysis of a substituted this compound carboxylic acid and its impurities.
2. Experimental Protocols
2.1. Sample Preparation
Proper sample preparation is critical to protect the analytical column and ensure reproducible results.[1]
-
Stock Solution Preparation: Accurately weigh 10 mg of the this compound reaction mixture and transfer it to a 100 mL volumetric flask. Dissolve the sample in a 50:50 (v/v) mixture of water and methanol. Sonicate for 1 minute to ensure complete dissolution and then dilute to the final volume with the same solvent mixture to achieve a concentration of 100 µg/mL.[2]
-
Working Solution and Calibration Standards: Prepare working solutions and calibration standards by performing serial dilutions of the stock solution into the mobile phase.[3] For quantitative analysis, a concentration range of 6.25–50.00 µg/mL is often suitable.[2]
-
Filtration: Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[2][4]
2.2. Instrumentation and Chromatographic Conditions
The following conditions are optimized for the separation of polar and non-volatile this compound derivatives.
-
Instrument: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Isocratic Elution: A mixture of Acetonitrile and Phosphate (B84403) buffer (50:50, v/v). The buffer can be prepared by dissolving 0.136 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.[2][5]
-
Gradient Elution (for MS): Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.[4][6] A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[6]
-
-
Flow Rate: 1.0 mL/min for standard HPLC[2][5] or 0.3 mL/min for UHPLC-MS.[4][6]
-
Detection:
2.3. Data Analysis
-
Qualitative Analysis: Identify compounds based on their retention times and, if using MS, their mass spectra.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.[3]
3. Data Presentation
Quantitative method performance data is crucial for validation. The table below summarizes typical performance metrics for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), a class of this compound-containing compounds, using UHPLC-MS/MS.
Table 1: HPLC-MS/MS Method Performance for Quantitative Analysis of Pyrrolizidine Alkaloids
| Parameter | Result Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | [6][7] |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | [6][7] |
| Intraday Precision (RSD) | < 15% | [6][7] |
| Interday Precision (RSD) | < 15% | [6][7] |
| Average Recovery | 64.5–112.2% |[6][7] |
4. Workflow Visualization
The logical flow of the HPLC analysis protocol is depicted below.
Application Note 2: GC-MS Analysis of this compound Reaction Mixtures
1. Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For many this compound derivatives, especially those with polar functional groups (-OH, -NH, -COOH), a derivatization step is required to increase their volatility and thermal stability.[9][10] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[11] This note provides a protocol for the GC-MS analysis of this compound mixtures, including a necessary derivatization step.
2. Experimental Protocols
2.1. Sample Preparation and Derivatization
-
Initial Sample Prep: Dissolve the this compound reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 10-100 µg/mL.[4]
-
Derivatization (Silylation):
-
Transfer a known volume (e.g., 100 µL) of the sample solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]
-
Seal the vial and heat at 75 °C for 30-45 minutes to ensure the reaction goes to completion.[11]
-
Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
-
2.2. Instrumentation and Chromatographic Conditions
-
Instrument: A standard GC-MS system with an autosampler.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes at 250 °C.[4]
-
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
2.3. Data Analysis
-
Qualitative Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with reference libraries (e.g., NIST).[4]
-
Quantitative Analysis: Use a suitable internal standard for quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
3. Data Presentation
The following table presents hypothetical validation parameters for a GC-MS purity analysis method.
Table 2: GC-MS Method Validation Parameters for Purity Analysis of a this compound Derivative
| Parameter | Hypothetical Result | Rationale |
|---|---|---|
| Purity Result (%) | 98.5 ± 0.2 | Based on relative peak area normalization. |
| Limit of Detection (LOD) | ~0.5 ppm | Typical sensitivity for GC-MS analysis.[8] |
| Limit of Quantification (LOQ) | ~1.5 ppm | Generally 3x the LOD. |
| Precision (RSD) | < 2% | For repeated injections of the same sample. |
| Analysis Time | 30-60 min | Includes oven ramp and hold times.[8] |
4. Workflow Visualization
The logical flow of the GC-MS analysis protocol, including the essential derivatization step, is shown below.
References
- 1. nacalai.com [nacalai.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. re.public.polimi.it [re.public.polimi.it]
Application of Pyrrole in the Synthesis of Ionic Liquids: A Guide for Researchers
Introduction
The unique physicochemical properties of ionic liquids (ILs), such as low volatility, high thermal stability, and tunable solvency, have established them as a versatile class of materials in various scientific domains.[1][2] Among the diverse range of available ILs, those derived from the pyrrole scaffold, particularly pyrrolidinium-based ILs, have garnered significant attention.[2] The incorporation of the five-membered nitrogen-containing ring imparts specific characteristics to these ILs, making them highly suitable for applications in organic synthesis, electrochemistry, and notably, in drug formulation and delivery.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based ionic liquids, with a focus on their application as green solvents and catalysts in this compound synthesis and their role in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
Synthesis of this compound-Based Ionic Liquids
A primary application of this compound in this context is its use as a foundational building block for the synthesis of pyrrolidinium (B1226570) ionic liquids. A common synthetic route involves the N-alkylation of a pyrrolidine (B122466) derivative, which can be conceptually linked back to the this compound structure through hydrogenation.
Experimental Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium (B1250683) Bromide
This protocol details the synthesis of a representative pyrrolidinium ionic liquid, 1-butyl-1-methylpyrrolidinium bromide, via the N-alkylation of 1-methylpyrrolidine (B122478).
Materials:
-
1-methylpyrrolidine (freshly distilled)
-
n-Bromobutane
-
Diethyl ether
-
Decolorizing charcoal
-
Water (deionized)
Procedure:
-
In a 2 L two-necked round-bottom flask equipped with a reflux condenser, slowly add n-bromobutane (900 g) to freshly distilled 1-methylpyrrolidine (500 g).
-
Control the addition rate to maintain the reaction temperature below 40°C.
-
After the addition is complete, stir the mixture with a magnetic stirrer for 24 hours at room temperature, during which a yellow solid will form.
-
Allow the mixture to cool to room temperature and decant the supernatant liquid.
-
Wash the remaining yellow solid with diethyl ether (3 x 200 mL).
-
Dry the solid under vacuum for 24 hours.
-
Dissolve the dried yellow solid in water (1.5 L) and add decolorizing charcoal (30 g).
-
Heat the mixture to 70°C for 24 hours.
-
Cool the solution to room temperature and filter to remove the charcoal. The resulting filtrate should be colorless.
-
Remove the water from the filtrate using a lyophilizer.
-
Heat the resulting solid under high vacuum at 65°C for 48 hours to remove any residual moisture.
-
Cool the solid to obtain 1-butyl-1-methylpyrrolidinium bromide as a white solid.[3]
Application in Organic Synthesis: The Paal-Knorr this compound Synthesis
Ionic liquids are increasingly utilized as green solvent and catalyst systems in organic reactions, including the synthesis of this compound derivatives themselves.[1] The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly improved by the use of ionic liquids.[4][5]
Experimental Protocol: Paal-Knorr Synthesis of N-substituted Pyrroles using an Ionic Liquid
This protocol describes a general procedure for the Paal-Knorr synthesis of N-substituted pyrroles using an ionic liquid as the reaction medium.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIm][BF4])
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and the ionic liquid (2 mL).
-
Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound.
The use of an ionic liquid in this synthesis often leads to milder reaction conditions, simpler product isolation, and improved yields.[4][5]
Application in Drug Development: Enhancing API Solubility
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[2] Pyrrolidinium-based ionic liquids have been investigated as hydrotropes and co-solvents to enhance the solubility of such drugs.[6]
The mechanism of solubility enhancement is often attributed to the formation of aggregates or mixed micelles between the ionic liquid and the drug molecule, driven by hydrophobic, electrostatic, and hydrogen-bonding interactions.[6]
Quantitative Data on Solubility Enhancement
The effectiveness of pyrrolidinium and other ionic liquids in increasing the solubility of various drugs has been documented.
| Drug | Ionic Liquid Cation | Anion | Solubility Enhancement (fold increase vs. water) | Reference |
| Ibuprofen | Imidazolium, Phosphonium, Pyrrolidinium | Chloride | Significant increase, with Imidazolium and Phosphonium showing the highest | [6] |
| Piroxicam | Dianionic ILs | - | up to 480 | [2] |
| Nobiletin | Choline | Geranic acid | 450 | [2] |
| Paclitaxel | Choline | Glycinate | 5585 | [2] |
| Acyclovir | - | - | 581 (vs. water/ethanol mixture) | [2] |
Physicochemical Properties of Pyrrolidinium-Based Ionic Liquids
The choice of cation and anion in an ionic liquid significantly influences its physical and chemical properties, which in turn dictate its suitability for a particular application.
| Ionic Liquid | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Butyl-1-methylpyrrolidinium bromide | C9H20BrN | 222.17 | 216 |
Visualizing Workflows and Relationships
Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrole-Containing Materials in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of pyrrole-containing materials in the fabrication of high-performance organic solar cells (OSCs). The unique electronic properties of the this compound moiety make it an excellent building block for both donor polymers and non-fullerene acceptors (NFAs), leading to significant advancements in power conversion efficiencies (PCEs). This document focuses on a representative donor-acceptor pair: the diketopyrrolothis compound (DPP)-based polymer, PBDTT-DPP, and the non-fullerene acceptor, IDIC-4Cl.
Introduction to this compound-Containing Materials in OSCs
This compound, an electron-rich five-membered aromatic heterocycle, is a versatile building block for organic electronic materials.[1][2] Its derivatives, particularly diketopyrrolothis compound (DPP), have been extensively incorporated into conjugated polymers and small molecules for OSCs. DPP-based materials are characterized by their strong absorption in the visible and near-infrared regions, excellent charge carrier mobility, and tunable energy levels.[3][4] These properties make them highly effective as electron donor materials in bulk heterojunction (BHJ) solar cells.[5][6]
The advent of non-fullerene acceptors has further propelled the performance of OSCs. This compound-containing structures can also be found in the core of some NFAs, contributing to their electronic properties. The combination of this compound-based donors and NFAs allows for enhanced light absorption, reduced energy loss, and improved device stability compared to fullerene-based systems.[5][6]
Featured Materials: PBDTT-DPP and IDIC-4Cl
This protocol focuses on the donor polymer PBDTT-DPP and the non-fullerene acceptor IDIC-4Cl .
-
PBDTT-DPP is a low band-gap polymer with strong photosensitivity in the range of 650-850 nm.[1] It is a promising donor material for use in both single-junction and tandem solar cells.[1]
-
IDIC-4Cl is a high-performing non-fullerene acceptor with a highly conjugated core and chlorinated end groups, which help to lower its HOMO/LUMO energy levels.[7]
Data Presentation
The following tables summarize the key properties and photovoltaic performance of PBDTT-DPP and IDIC-4Cl based organic solar cells.
Table 1: Material Properties
| Material | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Bandgap (eV) |
| PBDTT-DPP | -5.30 to -5.66[1][2] | -3.63 to -3.97[1][2] | 1.45 to 1.69[1][2] |
| IDIC-4Cl | -5.75 to -5.88[7][8] | -3.98 to -4.09[7][8] | 1.53 to 1.59[8][9] |
Table 2: Photovoltaic Performance of PBDTT-DPP Based Devices
| Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PC71BM | Inverted | 0.74 | 13.02 | 64 | 6.34 |
| IEICO-4F | Inverted | - | - | - | 9.66[6] |
| ITIC | Inverted | - | - | - | - |
Table 3: Photovoltaic Performance of IDIC-4Cl Based Devices
| Donor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ZR1 | Conventional | 0.776 | 18.27 | 67.96 | 9.64[9] |
| PBDB-T-2F | Inverted | - | - | - | >14[7] |
Experimental Protocols
Protocol 1: Synthesis of PBDTT-DPP Polymer
This protocol describes a general procedure for the synthesis of the PBDTT-DPP polymer via a Stille coupling reaction.[2]
Materials:
-
Bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene monomer
-
Dibromo-substituted DPP monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tolyl)3)
-
Toluene (B28343), anhydrous
-
Methanol
-
Hexane
-
Argon gas
Procedure:
-
In a glovebox, add equimolar amounts of the bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene monomer and the dibromo-substituted DPP monomer to a flame-dried Schlenk flask.
-
Add the catalyst Pd2(dba)3 (2 mol%) and the ligand P(o-tolyl)3 (8 mol%) to the flask.
-
Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (approximately 110 °C) under an argon atmosphere and stir vigorously for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chlorobenzene to extract the desired polymer fraction.
-
Precipitate the polymer from the chlorobenzene fraction by adding methanol.
-
Filter and dry the final polymer product under vacuum.
Protocol 2: Fabrication of an Inverted Organic Solar Cell
This protocol details the fabrication of an inverted bulk heterojunction organic solar cell using PBDTT-DPP as the donor and IDIC-4Cl as the acceptor.[10][11][12]
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hellmanex™ III solution (1% in deionized water)
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Zinc oxide (ZnO) nanoparticle solution
-
PBDTT-DPP
-
IDIC-4Cl
-
Chlorobenzene (CB) or other suitable organic solvent
-
Molybdenum oxide (MoO3)
-
Silver (Ag)
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO substrates sequentially in a 1% Hellmanex solution, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the ZnO layer at 200 °C for 10 minutes in air.
-
-
Deposition of the Active Layer:
-
Prepare a blend solution of PBDTT-DPP and IDIC-4Cl (e.g., in a 1:1 weight ratio) in chlorobenzene with a total concentration of 10-20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature optimized for the specific blend (e.g., 100-150 °C) for a specified time (e.g., 5-10 minutes) to improve the morphology.
-
-
Deposition of the Hole Transport Layer (HTL) and Metal Electrode:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of MoO3 (5-10 nm) as the hole transport layer.
-
Deposit a thick layer of Ag (80-100 nm) as the top electrode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Mandatory Visualization
Caption: Workflow for the synthesis of PBDTT-DPP polymer.
Caption: Step-by-step workflow for the fabrication of an inverted organic solar cell.
Caption: Energy level diagram of a PBDTT-DPP:IDIC-4Cl based organic solar cell.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Analysis of the Performance of Narrow-Bandgap Organic Solar Cells Based on a Diketopyrrolothis compound Polymer and a Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-small-molecule organic solar cells with over 14% efficiency by optimizing hierarchical morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ossila.com [ossila.com]
Troubleshooting & Optimization
Troubleshooting guide for the Knorr pyrrole synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting support for the Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr this compound synthesis and what are its key reactants?
The Knorr this compound synthesis is a chemical reaction that produces substituted pyrroles. It involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as an ester) alpha to a carbonyl group.[1][2]
Q2: My reaction yield is very low. What are the common causes?
Low yields in the Knorr this compound synthesis can stem from several factors:
-
Instability of the α-amino-ketone: α-amino-ketones are often unstable and can readily undergo self-condensation to form pyrazine (B50134) byproducts.[3] To circumvent this, the α-amino-ketone is frequently generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[4]
-
Inefficient in situ generation: If the reduction of the α-oximino ketone to the α-amino-ketone is incomplete or slow, the concentration of the necessary reactant will be low, leading to poor yields.
-
Suboptimal reaction conditions: Temperature and reaction time are critical. The reaction is often exothermic, and excessive temperatures can lead to side product formation and degradation of the desired this compound.[1]
-
Steric hindrance: Bulky substituents on either the α-amino-ketone or the β-dicarbonyl compound can impede the reaction.
Q3: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?
The most common side product is a pyrazine , formed from the self-condensation of two molecules of the α-amino-ketone intermediate.[3]
To minimize pyrazine formation:
-
Control the concentration of the α-amino-ketone: The in situ generation of the α-amino-ketone is crucial. A slow and controlled formation ensures that its concentration remains low at any given time, thus favoring the reaction with the β-dicarbonyl compound over self-condensation.
-
Optimize reaction temperature: As the Knorr synthesis can be exothermic, maintaining a controlled temperature is important to prevent unwanted side reactions.[1]
Q4: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry materials often indicates polymerization of the starting materials or the product. This can be caused by excessively high temperatures or prolonged reaction times. To mitigate this, consider lowering the reaction temperature and carefully monitoring the reaction progress to avoid unnecessarily long reaction times.
Q5: How can I purify the final this compound product?
Purification of the synthesized this compound can be achieved through several methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a common and effective method for purification.[4]
-
Column chromatography: For liquid or non-crystalline solid products, silica (B1680970) gel column chromatography can be used to separate the desired this compound from impurities.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification technique.
Data Presentation
Table 1: Effect of β-Dicarbonyl Compound on Yield in Knorr this compound Synthesis
| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Product | Yield (%) |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate (B1235776) | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound") | 57-64 |
| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate | ~45 |
| Diethyl oximinomalonate | 2,4-Pentanedione | Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate | ~60 |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")
This protocol describes the in situ generation of the α-aminoketone followed by the condensation reaction.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Zinc dust
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Nitrosation: Dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid and cool the mixture in an ice bath to 5-10 °C.[4] Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 10 °C. Stir for an additional 30 minutes after the addition is complete.[4]
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic; control the temperature with an ice bath to keep it below 40 °C.[4]
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.[4]
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain the pure product.[4] The expected yield is typically between 57-64%.[5]
Protocol 2: Knorr Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride
This protocol is suitable when a stable α-amino ketone precursor is available.
Materials:
-
α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)
-
β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.[4]
-
Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted this compound.[4]
Mandatory Visualizations
Caption: Mechanism of the Knorr this compound Synthesis.
Caption: Experimental Workflow for the Knorr this compound Synthesis.
Caption: Troubleshooting Decision Tree for the Knorr this compound Synthesis.
References
- 1. Knorr this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 3. Knorr this compound Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Electrophilic Nitration of Pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the electrophilic nitration of this compound?
The electrophilic nitration of this compound typically yields a mixture of 2-nitrothis compound and 3-nitrothis compound (B1211435). Under carefully controlled, mild conditions, mononitration is favored. The major product is generally 2-nitrothis compound due to the greater stability of the cationic intermediate formed during electrophilic attack at the C2 position.[1][2]
Q2: What are the major side reactions to be aware of during the electrophilic nitration of this compound?
The two most common side reactions are:
-
Polymerization: this compound is highly susceptible to acid-catalyzed polymerization, often resulting in the formation of dark, insoluble, tar-like materials. This is particularly problematic when using strong acids like a mixture of concentrated nitric and sulfuric acids.[3][4]
-
Polynitration: The introduction of more than one nitro group onto the this compound ring can occur, leading to the formation of dinitrothis compound isomers (e.g., 2,4-dinitrothis compound and 2,5-dinitrothis compound). This is more likely under harsher reaction conditions or with an excess of the nitrating agent.[4]
-
Oxidation: Strong nitrating agents or harsh reaction conditions can lead to the oxidative degradation of the this compound ring, resulting in ring-opened products or other undesired byproducts.[1][5]
Q3: Which nitrating agent is recommended for the selective mononitration of this compound?
For the selective mononitration of this compound, acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640), is the reagent of choice.[3][4] This reagent is milder than the traditional sulfuric acid/nitric acid mixture and significantly reduces the extent of polymerization.[2]
Q4: How can I selectively synthesize 3-nitrothis compound?
While direct nitration with acetyl nitrate favors the 2-isomer, milder and more selective methods have been developed for the synthesis of 3-nitrothis compound. One such method involves the use of sodium nitrite (B80452) in the presence of an oxidizing agent like sodium persulfate.
Troubleshooting Guides
Problem 1: Low to no yield of the desired nitrothis compound and formation of a dark, tarry precipitate.
| Possible Cause | Suggested Solution |
| Use of strong acids (e.g., H₂SO₄/HNO₃) | Avoid strong acids. Use a milder nitrating agent such as acetyl nitrate (HNO₃ in acetic anhydride). |
| Reaction temperature is too high. | Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the nitrating agent and throughout the reaction. |
| High concentration of reactants. | Use dilute solutions of both this compound and the nitrating agent to minimize intermolecular reactions that lead to polymerization. |
Problem 2: Significant formation of dinitrated products.
| Possible Cause | Suggested Solution |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature to decrease the rate of the second nitration. |
| Prolonged reaction time. | Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
Problem 3: Difficulty in separating 2-nitrothis compound and 3-nitrothis compound isomers.
| Possible Cause | Suggested Solution |
| Similar polarities of the isomers. | Utilize column chromatography on silica (B1680970) gel with a carefully selected eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to achieve separation. Gradient elution may be necessary. |
| Co-crystallization of isomers. | If purification by crystallization is attempted, ensure high purity of the crude mixture before crystallization. Multiple recrystallizations may be required. |
Data Presentation
Table 1: Spectroscopic Data for the Identification of Mononitrated this compound Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) | IR (cm⁻¹) |
| 2-Nitrothis compound | ~9.2 (br s, 1H, NH), ~7.2 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H) | ~130.0, ~123.0, ~115.0, ~110.0 | 112 (M⁺) | ~3400 (N-H), ~1520 & ~1350 (NO₂) |
| 3-Nitrothis compound | ~8.5 (br s, 1H, NH), ~7.8 (m, 1H), ~7.0 (m, 1H), ~6.8 (m, 1H) | ~135.0, ~120.0, ~118.0, ~110.0 | 112 (M⁺) | ~3450 (N-H), ~1540 & ~1370 (NO₂) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothis compound (Major Isomer)
This protocol is adapted from standard procedures for the nitration of this compound using acetyl nitrate.
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) for elution
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in acetic anhydride (10-20 volumes) and cool the solution to -10°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride (5 volumes) to the stirred this compound solution, maintaining the temperature below -5°C.
-
After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to separate the 2-nitrothis compound and 3-nitrothis compound isomers.
Protocol 2: Selective Synthesis of 3-Nitrothis compound
This protocol provides a method for the selective synthesis of 3-nitrothis compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sodium persulfate (Na₂S₂O₈)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (1.0 eq), sodium nitrite (3.0 eq), sodium persulfate (1.0 eq), and tetrahydrofuran (THF) as the solvent.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain pure 3-nitrothis compound.
Mandatory Visualization
Caption: Reaction pathways in the electrophilic nitration of this compound.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. A study of the effects of acid on the polymerisation of this compound, on the oxidative polymerisation of this compound and on polythis compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Nitration of this compound with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
How to improve the yield of the Hantzsch pyrrole synthesis
<_Step_2_Content_Generation>
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of the Hantzsch pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch this compound synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. Conventionally, yields for this reaction are moderate, rarely exceeding 60%.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Traditional methods often require harsh conditions which can lead to side reactions and degradation of products.
-
Reagent Quality and Stoichiometry: Ensure the purity of your β-ketoester, α-haloketone, and amine/ammonia (B1221849). Incorrect stoichiometry can lead to an excess of one reactant and the formation of side products.
-
Inefficient Mixing: For solid-phase or heterogeneous reactions, inefficient mixing can significantly hinder the reaction rate and completion.
-
Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired this compound.
Q2: What are the main side reactions, and how can they be minimized?
A2: The primary side reaction involves an alternative reaction pathway where the enamine intermediate attacks the α-carbon of the α-haloketone in a nucleophilic substitution, rather than the intended attack on the carbonyl carbon.[2] To minimize this and other side reactions:
-
Control Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway.
-
Use of Catalysts: Lewis acids or organocatalysts can enhance the regioselectivity of the reaction. For example, Yb(OTf)₃ has been used to alter the regioselectivity in reactions involving 1,3-diketones and aromatic amines.[1]
-
Modify Reactants: Using α-iodo ketones instead of α-bromo or α-chloro ketones can sometimes improve yields.[3]
Q3: How does the choice of solvent impact the reaction yield?
A3: The solvent choice is critical. While traditional syntheses use solvents like ethanol (B145695) or acetic acid, modern approaches have shown significant yield improvements with non-conventional media:
-
Ionic Liquids: Using ionic liquids such as [bmim]BF₄ can lead to faster reactions and allow for the recovery and reuse of the catalyst, maintaining high yields over several cycles.[4]
-
Water: An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) has been successfully developed in water, demonstrating the potential for greener synthesis.[1]
-
Solvent-Free Conditions: Mechanochemical methods, like high-speed vibration milling (HSVM), can provide significantly higher yields compared to solution-based protocols and eliminate the need for solvents altogether.[3][5]
Q4: Can catalysts improve the yield and reaction time?
A4: Yes, catalysts are highly effective. Various catalysts have been shown to improve yields and shorten reaction times:
-
Lewis Acids: Bismuth(III) triflate (Bi(OTf)₃) in ionic liquids has been identified as an ideal catalytic system.[4]
-
Organocatalysts: DABCO has been used effectively in aqueous media.[1]
-
Nanoparticles: ZnO nanoparticles have been shown to catalyze the reaction efficiently.[1]
-
Photoredox Catalysts: Visible light irradiation in the presence of a photosensitizer like Ir(ppy)₃ can afford pyrroles in excellent yields at room temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incorrect reaction temperature or time. | Optimize temperature and reaction time. Consider stepwise protocols. Modern variations like continuous flow can reduce reaction times to minutes.[1][2] |
| Poor quality of starting materials. | Purify reagents before use. Verify the structure and purity using analytical techniques (NMR, MS). | |
| Inefficient mixing or mass transfer. | For heterogeneous or solvent-free reactions, use high-speed vibration milling or a planetary ball mill.[6] For solution-phase, ensure vigorous stirring. | |
| Multiple Products/ Impurities | Competing side reactions. | Use a catalyst to improve regioselectivity (e.g., Yb(OTf)₃).[1] Adjust the temperature to favor the desired pathway. |
| Degradation of product. | Use milder reaction conditions. Photoredox catalysis at room temperature or enzymatic approaches can be beneficial.[1] | |
| Reaction Stalls | Catalyst deactivation. | If using a reusable catalyst like in an ionic liquid, check for gradual decrease in activity and regenerate or replace as needed.[4] |
| Low reactivity of substrates. | Consider using more reactive α-haloketones (e.g., α-iodo derivatives).[3] Alternatively, use a more effective catalyst system. |
Optimizing Reaction Conditions
Recent advancements have introduced several non-conventional methods that offer significant improvements in yield and sustainability over traditional protocols.
| Method | Catalyst/Medium | Typical Yield | Key Advantages |
| Mechanochemical | Solvent-free (High-Speed Vibration Milling) | High to Excellent | Environmentally friendly, reduced work-up, often higher yields than solution methods.[3][5] |
| Continuous Flow | High Temperature (e.g., 200 °C) | High | Rapid synthesis (minutes), simplified work-up, scalable.[1][2] |
| Ionic Liquids | Bi(OTf)₃ in [bmim]BF₄ | 76-87% | Catalyst and medium are recyclable, faster reaction rates.[4] |
| Photoredox Catalysis | Ir(ppy)₃ / Visible Light | Good to Excellent | Mild room temperature conditions, high yields, can be quantitative with an added base.[1] |
| Organocatalysis in Water | DABCO | Good | Green solvent, tolerates a variety of amine substituents.[1] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch this compound Synthesis (Conventional Method)
This protocol is a generalized representation of the classical Hantzsch synthesis.
-
Reactant Preparation: Dissolve the β-ketoester (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Amine Addition: Add ammonia or a primary amine (1 equivalent) to the solution. Often, an excess of the amine is used when it also acts as the base.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Protocol 2: Mechanochemical Hantzsch Synthesis via High-Speed Vibration Milling (HSVM)
This protocol describes a modern, solvent-free approach.[3]
-
Reactant Preparation: In a milling vessel (e.g., stainless steel), combine the ketone, primary amine, β-dicarbonyl compound, and an iodinating agent like N-iodosuccinimide (NIS) if starting from a non-halogenated ketone.
-
Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (typically 30-90 minutes). The reaction is a one-pot process where α-iodination is followed by the Hantzsch condensation.
-
Work-up: After milling, extract the solid residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Visual Guides
Hantzsch Synthesis Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Hantzsch this compound synthesis.
Simplified Hantzsch this compound Synthesis Pathway
Caption: A simplified reaction pathway for the Hantzsch this compound synthesis.
References
Purification of crude pyrrole by distillation and chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude pyrrole by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound often contains impurities depending on the synthetic route. Common contaminants include:
-
Water: Frequently present from reaction conditions or work-up procedures.[1]
-
Pyrrolidine (B122466): A common precursor or side-product.[1]
-
Low-boiling components: These can include alkyl-substituted pyrroles and pyrrolidines.[1]
-
Acidic and Basic Impurities: Particularly prevalent when this compound is isolated from natural sources like bone oil.[1]
-
Unreacted Starting Materials: Such as furan (B31954) and ammonia.[1]
Q2: My purified this compound darkens quickly. How can I prevent this?
A2: this compound is prone to oxidation and polymerization, forming a dark substance often referred to as "this compound black".[1] To minimize this degradation:
-
Distill Immediately Before Use: This is the most effective method to obtain colorless, pure this compound.[1]
-
Store Under an Inert Atmosphere: Keep the purified this compound under nitrogen or argon to prevent contact with air.[1]
-
Refrigerate or Freeze: Storing at low temperatures (e.g., -23°C) can maintain stability for months.
-
Protect from Light: Store in a dark or amber-colored, sealed vessel.[1]
Q3: Which purification method is better for achieving high-purity this compound: distillation or chromatography?
A3: For achieving very high purity (≥99.9%), fractional distillation using a column with a high number of theoretical plates is generally superior.[1] However, for specific impurities or smaller-scale purifications, column chromatography can be very effective. A combination of methods, such as an acid treatment followed by distillation, is often optimal for removing a range of impurities.[1]
Q4: Can I remove water from crude this compound before distillation?
A4: Yes. One common method is to treat the crude this compound with a drying agent like solid potassium hydroxide (B78521) (KOH). However, prolonged contact should be avoided as it can lead to the formation of potassium this compound, reducing the yield.[1][2] Another approach is to treat the crude mixture with an activated carboxylic acid derivative, such as a carboxylic anhydride, which reacts with water to form byproducts that can be separated by distillation. This can reduce the water content to less than 0.1%.[1]
Q5: How can I effectively remove pyrrolidine from my crude this compound?
A5: A highly effective method is to treat the crude this compound with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid).[1] This converts the more basic pyrrolidine into a non-volatile salt. The this compound can then be separated by distillation under reduced pressure, which can lower the pyrrolidine content to less than 0.1%.[1]
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Polymerization: this compound can polymerize at high temperatures.[1] 2. Formation of Potassium this compound: Prolonged contact with KOH during drying can reduce the yield.[1][2] 3. Inefficient Separation: The distillation setup may not be adequate. | 1. Use reduced pressure (vacuum) distillation to lower the boiling point and minimize thermal degradation.[1] 2. Minimize the contact time with solid KOH.[1] 3. Use a more efficient distillation column, such as a fractional distillation column with a higher number of theoretical plates.[1] |
| Product is Colored (Yellow to Brown) | 1. Oxidation: Air leaks in the distillation apparatus can cause oxidation.[1] 2. Co-distillation of Impurities: Colored impurities may have boiling points close to that of this compound. | 1. Ensure the distillation apparatus is airtight. Distill under an inert atmosphere (nitrogen or argon).[1] 2. Consider a pre-treatment step, such as washing the crude this compound with dilute acid and/or base to remove colored impurities.[1] |
| Persistent Water Contamination | 1. Incomplete Drying: Insufficient drying before distillation. 2. Azeotrope Formation: this compound can form an azeotrope with water.[1] | 1. Treat with an activated carboxylic acid derivative before distillation.[1] 2. Perform azeotropic distillation with a suitable solvent if applicable.[1] |
| Incomplete Removal of Pyrrolidine | 1. Insufficient Acid Treatment: The amount of acid used may not be enough to neutralize all the pyrrolidine. 2. Inefficient Distillation: The distillation column may not be providing adequate separation. | 1. Ensure the amount of acid used is sufficient to react with all the pyrrolidine.[1] 2. Use a distillation column with a higher number of theoretical plates.[1] |
Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase. 2. Improper Solvent Polarity: The mobile phase may not be optimal for eluting the compound. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. If using silica (B1680970) gel, which is acidic, consider deactivating it with a small amount of a base like triethylamine (B128534) in the eluent. 2. Optimize the mobile phase polarity using thin-layer chromatography (TLC) before running the column. A gradual increase in polarity (gradient elution) can be effective.[3] 3. Use a larger column or reduce the amount of sample loaded. A general guideline is a silica-to-sample mass ratio of at least 30:1.[4] |
| Poor Separation of Compounds (Co-elution) | 1. Inappropriate Mobile Phase: The solvent system does not provide adequate resolution. 2. Column Channeling: Improperly packed column leads to uneven solvent flow. 3. Sample Band Broadening: The initial sample band was too wide. | 1. Experiment with different solvent systems, including those with different solvent strengths and selectivities. 2. Ensure the column is packed evenly and without air bubbles.[5] 3. Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading can also be beneficial.[3][4] |
| Product Elutes Too Quickly or Too Slowly | 1. Incorrect Mobile Phase Polarity: The eluent is either too polar or not polar enough. | 1. For normal-phase chromatography (e.g., silica gel), if the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity. The opposite applies to reverse-phase chromatography. |
| Tailing of Peaks | 1. Acidic or Basic Nature of the Compound: The compound may be interacting too strongly with the stationary phase. 2. Column Degradation: The stationary phase may be breaking down. | 1. For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine (B92270) can be beneficial. |
Quantitative Data on Purification Methods
| Purification Method | Typical Final Purity | Typical Yield | Notes |
| Fractional Distillation | ≥99.9%[1] | 70-90% | Highly effective for achieving very high purity, especially on a larger scale. |
| Vacuum Distillation | >99% | 70-90% | Reduces the risk of thermal decomposition of this compound. |
| Acid Treatment followed by Distillation | >99% (with <0.1% pyrrolidine)[1] | 60-85% | Excellent for removing basic impurities like pyrrolidine. |
| Silica Gel Column Chromatography | >95%[3] | 60-80%[3] | Good for small to medium scale purification and for removing baseline impurities. |
| Preparative HPLC | >99.5%[3] | 40-60%[3] | Best for achieving very high purity on a small scale, but can be costly and time-consuming for larger quantities. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for obtaining high-purity this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). Ensure all glassware is dry and the system is protected from atmospheric moisture and oxygen.
-
Charge the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Gently heat the flask.
-
Collect an initial fraction containing low-boiling impurities and any water azeotrope.
-
Collect the main fraction of pure this compound at its boiling point (approximately 129-131°C at atmospheric pressure).
-
For very high purity, a second distillation of the main fraction can be performed.[1]
-
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere and protected from light.[1]
Protocol 2: Purification by Vacuum Distillation
This method is ideal for minimizing thermal degradation of this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Charge the Flask: Add the crude this compound and a stir bar to the distillation flask.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the flask once the desired pressure is reached.
-
Collect the purified this compound distillate at the reduced boiling point.
-
-
Storage: Store the purified this compound under an inert atmosphere and protected from light.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is suitable for small to medium-scale purification.
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for this compound and its derivatives.[3]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often effective.[3] The optimal ratio should be determined by TLC analysis of the crude mixture.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
This solution can be carefully added directly to the top of the silica bed.
-
Alternatively, for better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column (dry loading).[3][4]
-
-
Elution:
-
Begin eluting with the mobile phase.
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using TLC.
-
Combine the pure fractions containing the desired this compound.
-
-
Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]
Visualizations
Caption: Experimental workflow for the purification of crude this compound by distillation.
Caption: Experimental workflow for the purification of crude this compound by column chromatography.
References
Optimizing reaction conditions for the electropolymerization of pyrrole
Welcome to the technical support center for the electropolymerization of pyrrole. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the electropolymerization of this compound, presented in a question-and-answer format.
Question 1: Why is the polythis compound (PPy) film not adhering to the electrode surface?
Answer:
Poor adhesion of the PPy film is a common issue that can stem from several factors related to the substrate, the electrochemical parameters, or the solution composition.
-
Substrate Preparation: Inadequate cleaning of the electrode surface is a primary cause. Ensure the substrate is thoroughly cleaned by polishing with alumina (B75360) slurry, followed by sonication in solvents like ethanol (B145695) and deionized water to remove any organic residues and oxides.[1] For active metals like iron or aluminum, the substrate may dissolve before the polymerization can effectively begin.[2][3] Pre-treatment of the electrode by cycling its potential in an acid solution (e.g., 0.5 M H₂SO₄) can also improve adhesion.[1]
-
Electrochemical Conditions: Applying a very high initial current density or potential can lead to rapid, non-adherent film growth.[4] Starting with a lower potential or current density allows for a more controlled nucleation and growth process, promoting better adhesion.
-
Solution Composition: The choice of solvent and electrolyte can influence adhesion. Some studies have successfully used adhesion promoters like silanes, which can be added to the polymerization solution or used to pre-treat the substrate surface.[5]
-
Overoxidation: Applying an excessively high potential for an extended period can lead to overoxidation of the polymer, making it brittle and causing it to lose adhesion.[3][6]
Question 2: The resulting PPy film is non-uniform and has a rough morphology. What could be the cause?
Answer:
The morphology of the PPy film is highly sensitive to the polymerization conditions. A non-uniform or rough film can compromise its performance.
-
High Deposition Rate: Faster electrodeposition, achieved through high current densities or potentials, often results in rougher surfaces.[4] To obtain a smoother and more homogeneous film, it is recommended to use lower anodic potentials.[4]
-
Monomer and Electrolyte Concentration: The concentrations of both the this compound monomer and the supporting electrolyte play a crucial role. In some cases, higher monomer concentrations can lead to more opaque and potentially less uniform films.[7] The nature and concentration of the electrolyte anion (dopant) also significantly impact the film's morphology.[8][9]
-
Temperature: The polymerization temperature can affect the film's surface morphology. Lower temperatures generally lead to smoother PPy layers.[10]
-
Electrochemical Method: The choice between galvanostatic (constant current), potentiostatic (constant potential), and potentiodynamic (e.g., cyclic voltammetry) methods influences film growth. Films produced by cyclic voltammetry can sometimes be thicker and have different morphologies compared to those grown potentiostatically.[3]
Question 3: The conductivity of my PPy film is lower than expected. How can I improve it?
Answer:
Low conductivity is a frequent problem that can be addressed by carefully optimizing several experimental parameters.
-
Dopant Selection: The choice of the dopant anion from the supporting electrolyte is critical. The size, charge, and mobility of the dopant ion affect the doping level and, consequently, the conductivity of the PPy film.[2][8]
-
Current Density and Temperature: Both current density and reaction temperature have a significant impact. Increases in both of these parameters can sometimes lead to a decrease in the conductivity and stability of the PPy film.[11] Conversely, lower polymerization temperatures can result in higher conductivity.[10]
-
Monomer and Electrolyte Concentration: The conductivity generally increases with an increase in the concentrations of both the this compound monomer and the electrolyte.[11]
-
Overoxidation: Subjecting the film to excessively high anodic potentials leads to overoxidation, which introduces defects (like C=O groups) into the polymer backbone, disrupting conjugation and drastically reducing conductivity.[6][12][13] It is crucial to operate within an appropriate potential window.
-
Washing and Drying: Improper post-synthesis treatment can affect conductivity. Ensure the film is thoroughly rinsed with an appropriate solvent to remove residual monomer and electrolyte before characterization.
Question 4: The polymerization process stops prematurely or the film growth is self-limiting. Why is this happening?
Answer:
Premature termination of film growth can occur due to several factors that passivate the electrode surface.
-
Passivation Layer: The PPy film itself, as it grows thicker, can become more resistive, which can limit further polymerization. This is especially true if the polymerization conditions lead to a less conductive polymer.
-
Insoluble Oligomers: In some cases, the formation of insoluble oligomers in the solution near the electrode can adhere to the surface and inhibit further monomer oxidation and polymer growth.
-
Overoxidation: As the film grows, the potential drop across it can lead to overoxidation of the inner layers of the PPy, rendering them insulating and preventing further growth.[6]
-
Depletion of Monomer/Electrolyte: In unstirred solutions, the local concentration of the monomer or electrolyte at the electrode surface can decrease, slowing down or stopping the polymerization process.
Question 5: What causes the degradation of the PPy film during electrochemical cycling?
Answer:
Polythis compound films can degrade, losing their electrochemical activity and conductivity, particularly when subjected to repeated cycling at high anodic potentials.[6][13]
-
Irreversible Oxidation (Overoxidation): The primary mechanism of degradation is overoxidation. When the polymer is held at potentials significantly higher than its standard oxidation potential, nucleophilic attack by water or other species in the electrolyte can occur.[13] This leads to the formation of carbonyl groups on the this compound rings, which disrupts the conjugated π-system and results in a loss of conductivity.[6][12]
-
Structural Changes: Overoxidation is accompanied by irreversible structural changes in the polymer. The film may become more resistive to ion exchange with the electrolyte, which is necessary for charge balancing during redox cycling.[13]
-
De-doping: The degradation process often involves the expulsion of dopant anions from the polymer matrix, leading to a de-doped, insulating state.[6][13]
To minimize degradation, it is crucial to carefully control the upper potential limit during electrochemical cycling and to operate in a potential window where the polymer is stable.
Frequently Asked Questions (FAQs)
What is the typical potential range for this compound electropolymerization?
The oxidation potential of this compound is typically around +0.8 V versus a Saturated Calomel Electrode (SCE), but the optimal potential for electropolymerization can vary depending on the solvent, electrolyte, and substrate.[2][7] A common potential range for potentiostatic deposition is between +0.7 V and +1.0 V vs. SCE. For cyclic voltammetry, a potential window of -0.8 V to +1.0 V might be used to both deposit and characterize the film.[2] It is important to perform initial cyclic voltammetry scans to determine the precise oxidation potential of this compound in your specific system.
How do I choose the right solvent and electrolyte?
The choice of solvent and electrolyte is critical as it influences the properties of the resulting PPy film.
-
Solvents: Acetonitrile is a commonly used organic solvent.[1] Aqueous solutions are also frequently employed and are considered a "greener" option.[14] The choice of solvent can affect the solubility of the monomer and electrolyte, as well as the morphology and conductivity of the polymer.[15][16]
-
Electrolytes: The electrolyte serves two purposes: it provides conductivity to the solution and its anion acts as the dopant for the PPy film. The properties of the dopant anion (size, charge, mobility) have a significant impact on the film's electrical, mechanical, and morphological properties.[8][9][15] Common electrolytes include salts like lithium perchlorate (B79767) (LiClO₄), and sodium dodecyl sulfate (B86663) (SDS).
What is the difference between galvanostatic, potentiostatic, and potentiodynamic deposition?
These are the three main electrochemical techniques used for electropolymerization:
-
Galvanostatic (Constant Current): A constant current is applied, and the potential is allowed to vary. This method provides good control over the rate of polymer growth.
-
Potentiostatic (Constant Potential): A constant potential is applied, and the current is monitored over time. This is a widely used method that allows for control over the energy of the polymerization reaction.[3]
-
Potentiodynamic (Varying Potential): The potential is swept over a defined range, typically in a cyclic manner (Cyclic Voltammetry). This technique is useful for both synthesizing and characterizing the polymer film simultaneously.[2]
The choice of method can influence the film's properties, such as thickness, morphology, and conductivity.[4][16]
How can I control the thickness of the PPy film?
The thickness of the electropolymerized PPy film is directly related to the total charge passed during the deposition process, according to Faraday's law. You can control the thickness by:
-
Adjusting the polymerization time in potentiostatic or galvanostatic methods.
-
Controlling the total charge passed. Many potentiostats allow you to set a limit for the total charge.
-
Varying the number of cycles in potentiodynamic deposition.
What are the common techniques to characterize the synthesized PPy films?
A variety of techniques are used to characterize the structural, morphological, and electrochemical properties of PPy films:
-
Structural Characterization:
-
Morphological Characterization:
-
Optical Properties:
-
Electrochemical Characterization:
Data Presentation: Influence of Key Parameters
The following tables summarize the quantitative effects of various experimental parameters on the properties of electropolymerized polythis compound.
Table 1: Effect of Monomer Concentration
| This compound Concentration (M) | Supporting Electrolyte | Deposition Potential (V vs. SCE) | Resulting Film Properties | Reference |
| 0.1 | H₂SO₄ | 0.8 | Optical band gap of 2.14 eV. | [7] |
| 0.2 | H₂SO₄ | 0.8 | Increased absorbance compared to 0.1 M. | [7] |
| 0.3 | H₂SO₄ | 0.8 | Higher visible absorbance and slight increase in crystallinity. Optical band gap decreases to 2.0 eV. | [7] |
| 0.01 - 0.055 | Na₂SO₄ in HCl | - | The reaction order with respect to monomer concentration was found to be 1.2. | [19] |
| 0.025, 0.05, 0.1 | H₂SO₄ | - | Specific capacitance increases with increasing molar concentration of this compound. | [20] |
Table 2: Effect of Deposition Method and Potential/Current
| Deposition Method | Parameter | Substrate | Resulting Film Properties | Reference |
| Galvanostatic | 1 mA/cm² | Low Carbon Steel | Formation of a protective PPy film. | [2] |
| Galvanostatic | 2 - 14 mA/cm² | Platinum | The reaction order with respect to current density was found to be 1.3. | [19] |
| Potentiostatic | 0.8 V vs. SCE | Stainless Steel / ITO | Deposition of PPy thin films. | [7] |
| Potentiostatic | Low Anodic Potentials | - | Denser and more homogeneous films. | [4] |
| Potentiostatic | High Anodic Potentials | - | Rougher surfaces and potentially inferior properties. | [4] |
| Cyclic Voltammetry | -0.8 to +1.0 V | Low Carbon Steel | Formation of redox-active PPy films. | [2] |
Table 3: Effect of Electrolyte Type and Concentration
| Electrolyte | Concentration (M) | Solvent | Effect on PPy Film | Reference |
| ClO₄⁻, DS⁻, TS⁻, PSS⁻ | 0.1 - 0.5 | Aqueous | The PPy growth rate depends on the electrolyte nature and concentration. | [8] |
| H₂SO₄ | 0.5 | Aqueous | Used as a supporting electrolyte for PPy deposition. | [1] |
| HCl | 0.6 - 1.6 | Aqueous | The reaction order with respect to acid concentration was found to be 1.26. | [19] |
| Various Anions | - | - | The size and mobility of dopants affect the redox behavior of the PPy film. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Potentiostatic Electropolymerization of this compound
This protocol describes a standard method for depositing a PPy film onto a working electrode using a constant potential.
-
Electrode Preparation:
-
Polish the working electrode (e.g., platinum, glassy carbon, or ITO-coated glass) with alumina powder of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in ethanol for 2-5 minutes, followed by sonication in deionized water for another 2-5 minutes to remove any residual alumina and organic contaminants.[1]
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare the polymerization solution by dissolving the this compound monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 0.1 M this compound and 0.1 M of an electrolyte like LiClO₄ in acetonitrile.[21]
-
Deoxygenate the solution by purging with nitrogen gas for at least 15-20 minutes before the experiment to prevent unwanted side reactions.[1]
-
-
Electrochemical Setup:
-
Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a counter electrode (e.g., platinum mesh or wire), and a reference electrode (e.g., Ag/AgCl or SCE).
-
Immerse the electrodes in the deoxygenated electrolyte solution.
-
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Apply a constant potential (e.g., +0.8 V vs. SCE) to the working electrode.[7]
-
Monitor the current-time transient. The polymerization time will determine the film thickness. The process can be stopped after a specific time or after a certain amount of charge has been passed.
-
-
Post-Polymerization Treatment:
-
After deposition, gently remove the PPy-coated working electrode from the cell.
-
Rinse the film with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and excess electrolyte from the surface.
-
Dry the film, for instance, under a gentle stream of nitrogen.
-
-
Characterization:
-
The PPy film is now ready for electrochemical characterization (e.g., by running cyclic voltammetry in a monomer-free electrolyte solution) or for other analyses (SEM, FTIR, etc.).
-
Visualizations
Experimental Workflow for this compound Electropolymerization
Caption: Workflow for the electropolymerization of this compound.
Troubleshooting Logic for Poor PPy Film Quality
References
- 1. Electropolymerization of this compound-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Polythis compound-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of monomer concentration on the optical properties of electrochemically synthesized polythis compound thin films [jos.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. The mechanisms of this compound electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Polythis compound (PPy) Thin Films [scirp.org]
- 18. ijstm.com [ijstm.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of the molar concentration of this compound monomer on the rate of polymerization, growth and hence the electrochemical behavior of highly pristine PPy flexible electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preventing polymerization of pyrrole during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of pyrrole during storage and handling. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and purity of your this compound for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has turned dark brown/black. What happened and can I still use it?
A: The dark color indicates that the this compound has been exposed to air, light, or heat, causing it to oxidize and polymerize.[1][2] The resulting dark liquid is a mixture of this compound and polythis compound polymers. For most applications, especially those sensitive to impurities, this darkened this compound should not be used directly. It is highly recommended to purify it by distillation immediately before your experiment to remove the polymeric impurities.[1]
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A: To minimize polymerization, this compound should be stored with strict control over its environment. Key factors include:
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[3]
-
Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which initiates polymerization.[4][5]
-
Light: Protect the this compound from light, as it is light-sensitive.[2][6] Storing it in an amber glass bottle is a common practice.
-
Container: Keep the this compound in its original, tightly sealed container to prevent moisture and air from entering.[6] Do not store it in aluminum containers.[5][7]
Q3: I just received a new bottle of this compound. What are the essential handling precautions I should take?
A: Proper handling is critical to maintain purity and ensure safety. Always:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC or Nitrile rubber).[8][9]
-
When transferring this compound, use spark-proof tools and ensure containers are grounded and bonded to prevent static discharge.[2][5]
-
After opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing to minimize contact with air.[4]
Q4: How can I purify my darkened this compound before an experiment?
A: The most effective method for purifying this compound is distillation under reduced pressure (vacuum distillation).[10] This technique lowers the boiling point, which minimizes thermal degradation and further polymerization during heating.[10] For highly impure this compound containing basic contaminants like pyrrolidine, a pre-treatment with a dilute acid can convert these impurities into non-volatile salts, making the subsequent distillation more effective.[10][11] A detailed protocol for vacuum distillation is provided below.
Q5: Is it better to store this compound in the fridge or freezer?
A: Storing in a refrigerator at 2-8°C is the standard recommendation and is effective for short- to medium-term storage.[3] For long-term storage, freezing at very low temperatures (e.g., -80°C) has been shown to work well.[4] If you choose to freeze this compound, it is best to aliquot it into smaller, single-use quantities under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air and moisture upon opening.[4]
Data Presentation: this compound Properties & Storage
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Recommended Value / Condition | Notes |
| Storage Temperature | 2°C to 8°C | Standard refrigeration is recommended.[3] |
| -80°C | Effective for long-term storage, preferably in aliquots.[4] | |
| Boiling Point | 129°C to 131°C | At atmospheric pressure.[1] |
| ~55-60°C | Under reduced pressure (e.g., 30 mbar).[12] | |
| Purity After Purification | >99.9% | Achievable with fractional distillation.[10] |
| Incompatible Materials | Strong acids, strong oxidizing agents, air, moisture. | Contact with these can accelerate polymerization and degradation.[2][3] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound that has darkened due to polymerization. Distillation under reduced pressure is crucial to prevent thermal degradation.
Materials:
-
Darkened or aged this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Glass boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed. It is critical to use a cold trap between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.
-
Charge the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~30 mbar).[12]
-
Begin Heating: Once the vacuum is stable, begin gently heating the flask using the heating mantle. Start the stirring if using a stir bar.
-
Collect the Pure Fraction: The pure this compound will begin to distill. It should be a colorless liquid.[1] Collect the fraction that boils at a stable temperature (approximately 55-60°C at 30 mbar).[12] Discard any initial, lower-boiling fraction (forerun) and stop the distillation before the distilling flask is completely dry to avoid the formation of potentially explosive peroxides.
-
Storage of Purified this compound: Once the distillation is complete, release the vacuum by introducing an inert gas. Immediately transfer the freshly distilled, colorless this compound into a clean, dry, amber glass bottle. Flush the headspace with inert gas and seal the container tightly. Store in the refrigerator at 2-8°C.[3]
Mandatory Visualizations
Logical Workflow for this compound Handling
The following diagram outlines the decision-making process for the proper storage and handling of this compound to prevent polymerization.
Caption: Workflow for handling and preventing polymerization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 109-97-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.de [fishersci.de]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselective Functionalization of the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective functionalization of the pyrrole ring. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
General Issues
Question: My this compound starting material is decomposing or turning into a black tar upon storage or during reaction setup. What is happening and how can I prevent it?
Answer: this compound and its electron-rich derivatives are highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[1] This degradation is often visually indicated by a color change to yellow, brown, or black.[2]
Troubleshooting Steps:
-
Inert Atmosphere: Always handle and store this compound and its simple derivatives under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light Protection: Store this compound in an amber-colored vial or wrap the container in aluminum foil to protect it from light-induced degradation.[2]
-
Low Temperature: Storage at low temperatures (-20°C is common) will significantly slow down decomposition processes.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents that have been freshly distilled or deoxygenated. Residual acids or peroxides in solvents can initiate polymerization.[1]
-
N-Protection: The most effective strategy to enhance stability is to protect the this compound nitrogen. An N-protecting group reduces the electron density of the ring, making it less prone to oxidation and polymerization.[1]
Question: I am getting a mixture of N-functionalized and C-functionalized products. How can I control the site of functionalization?
Answer: The regioselectivity of this compound functionalization is highly dependent on the reaction conditions. The N-H proton is acidic and can be readily removed by a base, leading to N-functionalization. In contrast, electrophilic substitution on the carbon framework typically occurs at the C2 or C5 positions due to the greater stability of the resulting cationic intermediate.[3]
Control Strategies:
-
For N-Functionalization: Use a base (e.g., NaH, KOtBu) to deprotonate the this compound nitrogen, forming the nucleophilic pyrrolide anion. This will direct subsequent alkylation or acylation to the nitrogen atom.
-
For C-Functionalization: Protect the nitrogen atom with a suitable protecting group. This blocks N-functionalization and allows for selective substitution on the this compound ring. The choice of protecting group can also influence the C2 versus C3 selectivity.
Specific Reactions
Question: My Friedel-Crafts acylation is giving a low yield and multiple byproducts. What are the common pitfalls?
Answer: Low yields and side reactions in the Friedel-Crafts acylation of pyrroles are common issues. This can be due to several factors, including catalyst deactivation, substrate deactivation, and side reactions like diacylation or polymerization.[4]
Troubleshooting Guide:
-
Inactive Lewis Acid: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere. Use a fresh, anhydrous Lewis acid.[4]
-
Polymerization: The acidic conditions of the reaction can cause the electron-rich this compound ring to polymerize. To minimize this, add the Lewis acid at a low temperature (e.g., 0 °C or below) before introducing the acylating agent.[4]
-
Diacylation: Although the mono-acylated this compound is less reactive than the starting material, diacylation can occur under forcing conditions. To avoid this, use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents) and maintain a low reaction temperature.[4]
-
N-Acylation vs. C-Acylation: N-acylation can be a competing side reaction. Protecting the this compound nitrogen with a group that is stable to the reaction conditions is the most effective way to ensure C-acylation.[4]
-
Deactivated Substrate: If the this compound substrate contains strongly electron-withdrawing groups, it may be too deactivated for Friedel-Crafts acylation under standard conditions. In such cases, increasing the reaction temperature or using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) may be necessary, though this also increases the risk of polymerization.[4]
Question: My Vilsmeier-Haack formylation is resulting in a low yield or an intractable black tar. What is going wrong?
Answer: This is a frequent problem in Vilsmeier-Haack reactions with pyrroles. The Vilsmeier reagent (formed from POCl₃ and DMF) is strongly acidic and can cause the electron-rich this compound to polymerize.[3] The reaction is also highly sensitive to temperature and the rate of addition of reagents.
Troubleshooting Steps:
-
N-Protection: Use an N-protected this compound, particularly one with an electron-withdrawing group like a tosyl (Ts) group. This deactivates the ring towards polymerization under the strongly acidic reaction conditions.[3]
-
Temperature Control: Maintain strict temperature control throughout the reaction. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-5 °C). The addition of the this compound substrate should also be performed at a controlled temperature.[5]
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the this compound substrate. An excess of the reagent can lead to multiple formylations. A 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point for optimization.
-
Work-up: Quench the reaction by pouring it into a cold, stirred solution of a base like sodium acetate (B1210297) or sodium bicarbonate to neutralize the strong acid and hydrolyze the intermediate iminium salt.[5]
Data Presentation: Regioselectivity in this compound Functionalization
The following tables summarize quantitative data for key regioselective functionalization reactions of the this compound ring, allowing for easy comparison of different methods and conditions.
Table 1: Regioselectivity of Friedel-Crafts Acylation of N-Protected Pyrroles
| N-Protecting Group | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | C2:C3 Ratio | Yield (%) | Reference |
| H | Benzoyl chloride | AlCl₃ | CS₂ | 0 | Major C2 | Low | [4] |
| Methyl | Benzoyl chloride | - | Toluene | Reflux | >95:5 | High | [4] |
| Tosyl | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 15:85 | 88 | [6] |
| Tosyl | Acetyl chloride | SnCl₄ | CH₂Cl₂ | 0 | 80:20 | 85 | [6] |
| Triisopropylsilyl (TIPS) | Acetyl chloride | AlCl₃ | CH₂Cl₂ | -78 | 5:95 | 90 | [6] |
| Boc | Acetic Anhydride | Sc(OTf)₃ | CH₃NO₂ | 25 | >95:5 | 85 |
Table 2: Regioselectivity of Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
| 1-Substituent | C2:C3 Ratio | Total Yield (%) | Reference |
| Methyl | >99:1 | 85 | [7] |
| Ethyl | >99:1 | 80 | [7] |
| Isopropyl | 9:1 | 75 | [7] |
| tert-Butyl | 1:1 | 60 | [7] |
| Phenyl | 9:1 | 90 | [7] |
| p-Tolyl | 8.5:1 | 92 | [7] |
| p-Nitrophenyl | 4:1 | 88 | [7] |
Table 3: Regioselective Halogenation of N-Protected Pyrroles
| N-Protecting Group | Halogenating Agent | Solvent | Temp (°C) | C2:C3 Ratio | Yield (%) | Reference |
| Tosyl | NBS (1 equiv) | THF | -78 | >95:5 (2-bromo) | 95 | |
| Tosyl | NBS (2.2 equiv) | THF | 0 | >95:5 (2,5-dibromo) | 92 | |
| Boc | NBS (1 equiv) | CCl₄ | 0 | Major C2 | High | |
| H | SO₂Cl₂ | Et₂O | 0 | Major C2 | Moderate | |
| H | Br₂/dioxane | Dioxane | 0 | Mixture of polybrominated products | Variable |
Experimental Protocols
This section provides detailed methodologies for key experiments in the regioselective functionalization of pyrroles.
Protocol 1: N-Tosylation of this compound
Objective: To protect the this compound nitrogen with a p-toluenesulfonyl (tosyl) group, which enhances stability and acts as a directing group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully evaporate the residual hexanes under a stream of argon.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford N-tosylthis compound.
Protocol 2: C3-Selective Friedel-Crafts Acylation of N-Tosylthis compound
Objective: To achieve regioselective acylation at the C3 position of the this compound ring.
Materials:
-
N-Tosylthis compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous CH₂Cl₂ and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of N-tosylthis compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the C3- and C2-acylated isomers.
Protocol 3: Deprotection of N-Tosylthis compound
Objective: To remove the tosyl protecting group to yield the free N-H this compound.
Materials:
-
N-Tosylthis compound derivative
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tosylthis compound derivative (1.0 equivalent) in a mixture of MeOH and water (e.g., 9:1).
-
Add an excess of NaOH (3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.[8]
Visualizations: Workflows and Logic Diagrams
The following diagrams, created using Graphviz, illustrate key decision-making processes and workflows for the regioselective functionalization of this compound.
Caption: Decision tree for selecting a regioselective this compound functionalization strategy.
Caption: Systematic workflow for troubleshooting low-yield this compound functionalization reactions.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of an N-protected this compound.
References
- 1. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 2. Enantioselective Friedel-Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. This compound synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrrole-Containing Pharmaceutical Compounds
Welcome to the Technical Support Center dedicated to addressing the stability challenges of pyrrole-containing pharmaceutical compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and implement effective stabilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for issues encountered during the handling and formulation of this compound-containing active pharmaceutical ingredients (APIs).
Issue 1: Color Change and Degradation upon Storage
Question: My this compound-containing compound is turning from a white powder to a yellow or brown color during storage. What is causing this, and how can I prevent it?
Answer:
This color change is a common indicator of oxidative degradation and subsequent polymerization. The electron-rich this compound ring is susceptible to oxidation, especially in the presence of air (oxygen) and light. This process can be accelerated by elevated temperatures and humidity.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Use amber-colored vials or store samples in the dark to prevent photodegradation, which can generate reactive species that initiate oxidation.
-
Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.
-
Antioxidant Addition: For formulated products, consider the inclusion of antioxidants.
Stabilization Strategy: Use of Antioxidants
Antioxidants can be added to formulations to protect the this compound moiety from oxidative degradation. They work by either inhibiting the initiation of radical chain reactions or by terminating the propagation of these reactions.
Table 1: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Mechanism of Action | Typical Concentration Range in Formulations |
| Butylated Hydroxytoluene (BHT) | Radical scavenger (terminator) | 0.01% - 0.1% |
| Butylated Hydroxyanisole (BHA) | Radical scavenger (terminator) | 0.01% - 0.1% |
| Ascorbic Acid (Vitamin C) | Reducing agent, oxygen scavenger | 0.01% - 0.1% |
| Sodium Metabisulfite | Oxygen scavenger | 0.01% - 1.0% |
| Tocopherol (Vitamin E) | Radical scavenger | 0.01% - 0.05% |
Experimental Protocol: Incorporation of BHT into a Liquid Formulation
Objective: To prepare a stabilized solution of a this compound-containing API using BHT.
Materials:
-
This compound-containing API
-
Ethanol (B145695) (95%)
-
Purified Water
-
Butylated Hydroxytoluene (BHT)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare BHT Stock Solution: Dissolve a calculated amount of BHT in ethanol to create a concentrated stock solution (e.g., 1% w/v).
-
Dissolve the API: In a separate volumetric flask, dissolve the this compound-containing API in a portion of the ethanol.
-
Add BHT Solution: While stirring, add the required volume of the BHT stock solution to the API solution to achieve the desired final concentration (e.g., 0.02% w/v).
-
Final Volume Adjustment: Add purified water to the mixture to reach the final desired volume and concentration of the API.
-
Mixing: Continue stirring until a homogenous solution is obtained.
-
Storage: Store the final formulation in a well-sealed, light-resistant container under controlled temperature conditions.
Issue 2: Instability in Aqueous Solutions, Especially at Basic pH
Question: My this compound-containing compound degrades rapidly when dissolved in aqueous buffers, particularly under neutral to basic conditions. How can I improve its stability in solution?
Answer:
This compound-containing compounds are often susceptible to hydrolysis, and this degradation is frequently accelerated at higher pH values. The lone pair of electrons on the this compound nitrogen can participate in resonance, making the ring susceptible to nucleophilic attack by hydroxide (B78521) ions.
Troubleshooting and Stabilization Strategies:
-
pH Optimization: The primary strategy is to formulate the compound in an acidic pH environment where it exhibits maximum stability. Conduct a pH-rate profile study to identify the optimal pH range.
-
Formulation with Cyclodextrins: Encapsulating the this compound moiety within the hydrophobic cavity of a cyclodextrin (B1172386) can protect it from the aqueous environment and prevent hydrolytic degradation.[1][2][3]
-
Liposomal Formulation: Incorporating the compound into liposomes can shield the this compound ring from the bulk aqueous phase, thereby enhancing its stability.[4]
Table 2: Effect of pH on the Degradation Rate of a Model this compound Compound
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 40 | 0.015 | 46.2 |
| 5.0 | 40 | 0.045 | 15.4 |
| 7.4 | 40 | 0.250 | 2.8 |
| 9.0 | 40 | 1.150 | 0.6 |
Experimental Protocol: Preparation of a this compound-API/Cyclodextrin Inclusion Complex
Objective: To improve the aqueous stability of a this compound-containing API by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound-containing API
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified Water
-
Beakers and magnetic stirrer
-
Freeze-dryer
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of API to HP-β-CD (commonly starting with 1:1).
-
HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in purified water with gentle stirring.
-
API Addition: Slowly add the this compound-containing API to the HP-β-CD solution while continuously stirring.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the API is encapsulated.
-
Lyophilization: Freeze the resulting solution and lyophilize it to obtain a stable, solid powder of the inclusion complex.
-
Reconstitution and Analysis: The lyophilized powder can be reconstituted in aqueous media for further experiments. The stability of the reconstituted solution should be compared to that of the uncomplexed API at the same pH and temperature.
Logical Relationship: Cyclodextrin Stabilization
Caption: Encapsulation of a this compound API within a cyclodextrin cavity to enhance stability.
Issue 3: Photodegradation of the Compound upon Exposure to Light
Question: My this compound-containing compound shows significant degradation when exposed to light, even for short periods. What are the best practices for photostabilization?
Answer:
The aromatic this compound ring can absorb UV and sometimes visible light, leading to photochemical reactions that cause degradation. This can result in loss of potency and the formation of potentially toxic degradants.
Troubleshooting and Stabilization Strategies:
-
Light-Resistant Packaging: The most straightforward approach is to use amber glass vials or other light-blocking packaging materials for both the API and the formulated drug product.
-
UV Absorbers: Incorporate UV-absorbing excipients into the formulation. These molecules preferentially absorb harmful UV radiation, dissipating the energy as heat and protecting the API. Examples include benzophenones and cinnamates.
-
Chemical Modification: In some cases, structural modification of the this compound molecule can enhance its photostability. Introducing electron-withdrawing groups on the this compound ring can sometimes reduce its photosensitivity.[5] This is a strategy for the drug design phase.
-
Formulation in Opaque Systems: For topical or liquid formulations, using an opaque vehicle or emulsion can physically block light from reaching the API.
Experimental Workflow: Evaluating Photostability
Caption: Workflow for conducting a photostability study of a this compound-containing compound.
Key Experimental Methodologies
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Protocol for a Standard Forced Degradation Study:
Objective: To assess the intrinsic stability of a this compound-containing API under various stress conditions.
Conditions to be Tested:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API at 80°C for 48 hours.
-
Photodegradation: Expose the API (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
General Procedure for each condition:
-
Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in the respective stress medium. For thermal stress, use the solid API.
-
Expose the sample to the specified conditions for the designated time. A control sample should be stored under normal conditions.
-
At various time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.
Signaling Pathway: Major Degradation Pathways of this compound Compounds
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
Technical Support Center: Minimizing Furan Byproduct in Paal-Knorr Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize the formation of furan (B31954) byproducts during Paal-Knorr pyrrole or thiophene (B33073) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of furan byproduct formation in Paal-Knorr this compound synthesis?
The most common cause of furan byproduct formation is the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[1][2] In the presence of a strong acid, the dicarbonyl can cyclize and dehydrate to form a furan, competing with the desired reaction pathway involving the amine.[1][3] This side reaction is particularly favored under strongly acidic conditions, typically at a pH below 3.[1][4]
Q2: How does the choice of acid catalyst influence the selectivity between this compound and furan formation?
The strength and concentration of the acid catalyst are critical.[2] Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can aggressively promote the dehydration of the 1,4-dicarbonyl to a furan.[3][5] Milder acids or Lewis acids are often preferred to enhance selectivity for the this compound product. While a weak acid like acetic acid can accelerate the desired this compound synthesis, using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 often leads to furans as the major product.[4]
Q3: Can reaction temperature and time affect the yield of furan byproduct?
Yes. Traditional Paal-Knorr syntheses often required harsh conditions like prolonged heating.[1][5] High temperatures can provide the necessary activation energy for the competing furan formation pathway and can also lead to the degradation of sensitive starting materials or the desired this compound product, resulting in tar formation.[2][6] Modern methods often utilize milder conditions to avoid excessive heat.[5]
Q4: Are there modern catalysts that offer better selectivity?
Absolutely. A wide range of milder and more selective catalysts have been developed to address the limitations of classical Paal-Knorr conditions. These include:
-
Lewis Acids: Mild Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) can effectively catalyze the reaction.[3][7]
-
Solid Acid Catalysts: Reusable heterogeneous catalysts like silica-supported sulfuric acid (SiO₂-OSO₃H), KSF montmorillonite (B579905) clay, and tungstate/molybdate sulfuric acids offer high yields, often under solvent-free conditions, with easy catalyst removal.[8]
-
Molecular Iodine (I₂): Iodine has emerged as a powerful, less toxic Lewis acid catalyst that can promote the reaction efficiently, sometimes at room temperature and without a solvent.[2][8]
-
Saccharin: This non-toxic, inexpensive Brønsted acid with moderate acidity (pKa 2.3) has proven to be a highly effective catalyst, outperforming very strong acids which tend to produce complex mixtures.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem: Significant furan byproduct is detected (e.g., by GC-MS or NMR), and the yield of the desired this compound is low.
This is the most common issue and points to the reaction conditions favoring the self-condensation of the 1,4-dicarbonyl.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high furan byproduct.
Quantitative Impact of Catalyst Choice
The selection of an appropriate catalyst is crucial for maximizing this compound yield and minimizing furan formation. The acidity of the catalyst, as indicated by its pKa value, directly impacts the reaction outcome.
| Catalyst | pKa | Typical this compound Yield (%) | Notes |
| p-Toluenesulfonic acid | -2.8 | 0 | Very strong acid; leads to a complex mixture, favoring furan formation.[8] |
| Sulfamic acid | 1.0 | 29 | |
| Oxalic acid | 1.2 | 51 | |
| Saccharin | 2.3 | 86 | Optimal Brønsted acid; effective, non-toxic, and reusable. [8] |
| Citric acid | 3.1 | 71 | |
| Acetic acid | 4.7 | 36 | Weak acid, accelerates reaction but may result in lower yields compared to optimal catalysts.[4][8] |
Data adapted from a study by Gaonkar et al., as cited in reference[8]. Yields are for a specific model reaction and may vary.
Reaction Pathway Visualization
The competition between this compound and furan synthesis originates from the common 1,4-dicarbonyl intermediate. The presence of a primary amine under weakly acidic or neutral conditions favors the this compound pathway, while strongly acidic conditions promote the furan pathway.
Caption: Competing pathways in the Paal-Knorr synthesis.
Key Experimental Protocol
High-Selectivity Paal-Knorr this compound Synthesis using Iodine Catalyst
This protocol is adapted from modern procedures that utilize molecular iodine as a mild and efficient Lewis acid catalyst, significantly reducing furan byproduct formation.[2][8]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)
-
Primary amine (e.g., aniline) (1.0-1.2 eq)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl acetate (B1210297) (for workup)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of molecular iodine (10 mol%).
-
Stir the mixture at 60°C.[2] Note: For some reactive substrates, the reaction may proceed at room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes.[1][2]
-
Upon completion, cool the mixture to room temperature and dissolve it in an organic solvent such as ethyl acetate.[2]
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench and remove the iodine.
-
Wash the organic layer sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica (B1680970) gel column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Catalyst Selection for Efficient Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr this compound synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to form a substituted this compound.[1] The accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which results in a cyclized 2,5-dihydroxytetrahydrothis compound derivative. This ring-closing step is often the rate-determining step of the reaction.[3][4]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic this compound ring.[1][3]
A simplified diagram of the Paal-Knorr this compound synthesis mechanism.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Low yields in a Paal-Knorr synthesis can stem from several factors:
-
Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate reaction conditions: The classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[3][4]
-
Suboptimal catalyst choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[1][5]
-
Presence of water: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the this compound can be hindered by excess water in the reaction mixture under certain conditions.[1]
Q3: I am observing a significant amount of a byproduct. What is it likely to be?
The most common byproduct in the Paal-Knorr this compound synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][5] Other potential byproducts can arise from self-condensation of the starting materials or degradation of the product under harsh reaction conditions, leading to a complex mixture of unidentified impurities.
Q4: My crude product appears as a dark, tarry material. What is the cause and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the this compound product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]
Q5: What are the recommended methods for purifying the synthesized this compound?
Several methods can be employed for the purification of this compound products:
-
Recrystallization: This is a suitable method for solid products. A common solvent system is a mixture of methanol (B129727) and water.[1]
-
Column chromatography: For liquid or solid products that are difficult to crystallize, silica (B1680970) gel column chromatography is a standard purification technique.[1]
-
Extraction: An initial workup often involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with water and brine can remove residual acid and water-soluble impurities.[1]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.[1]
Troubleshooting Guide
A troubleshooting guide for common issues in Paal-Knorr this compound synthesis.
Catalyst Selection and Performance Data
A wide range of catalysts can be employed for the Paal-Knorr synthesis. The choice of catalyst can significantly impact reaction efficiency, yield, and conditions. Both Brønsted and Lewis acids are effective, and recent advancements have focused on developing milder and more environmentally friendly catalytic systems.[3][7]
Table 1: Comparison of Common Catalysts for Paal-Knorr this compound Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic acid, p-TsOH, H₂SO₄, HCl | Often requires heating | Readily available, inexpensive | Can be harsh, leading to side reactions and degradation of sensitive substrates[3][4] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZnCl₂ | Often milder conditions (room temp. to moderate heating) | High efficiency, mild reaction conditions[3][8][9] | Can be expensive, may require anhydrous conditions |
| Heterogeneous Catalysts | Clays (Montmorillonite), Zeolites, Silica sulfuric acid | Solvent-free or in various solvents, often reusable | Easy separation and recyclability, environmentally friendly[3][7][10] | May have lower activity compared to homogeneous catalysts |
| Organocatalysts | Proline, Vitamin B₁ | Mild conditions, often in "green" solvents | Environmentally benign, avoids metal contamination[11][12] | May require higher catalyst loading or longer reaction times |
| Other | I₂, Microwave irradiation | Room temperature or rapid heating | Mild and efficient, short reaction times[3][13][14] | Requires specific equipment (microwave reactor) |
Table 2: Quantitative Data for Selected Catalytic Systems
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Acetonylacetone, primary amines | Toluene | Reflux | 0.5-2 h | 80-95 | [10] |
| Sc(OTf)₃ (1 mol%) | 2,5-Hexanedione (B30556), various amines | Solvent-free | 60 | 5-15 min | 89-98 | [8] |
| Iodine (10 mol%) | 1,4-Diketone, primary amine | Solvent-free | 60 | 5-10 min | High | [6] |
| CATAPAL 200 (Alumina) | Acetonylacetone, primary amines | Solvent-free | 60 | 45 min | 68-97 | [10] |
| Citric Acid (10 mol%) | 2,5-Hexanedione, amine | Ball mill (mechanochemical) | RT | 30 min | 87 | [15] |
| Microwave Irradiation | 1,4-Diketones, amines | Acetic acid | 120-150 | 2-10 min | 65-89 | [14][16] |
Note: Yields are for specific examples and may vary depending on the substrates used.
Experimental Protocols
Protocol 1: Classical Paal-Knorr Synthesis using Hydrochloric Acid
This protocol describes the synthesis of 2,5-dimethyl-1-phenylthis compound.
-
Materials:
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 eq) and aniline (1 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylthis compound.[1]
-
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis
This protocol offers a milder and more environmentally friendly approach.
-
Materials:
-
1,4-Diketone
-
Primary amine
-
Iodine
-
Ethyl acetate
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[6]
-
A general experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A convenient proline catalysed Paal–Knorr synthesis of highly substituted this compound: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure Pyrrole Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the work-up procedures for isolating pure pyrrole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesis products?
A1: Crude this compound products can contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials and Reagents: Such as furan, ammonia, or succinimide.[1]
-
Water: Often present from reaction conditions or work-up procedures.[1]
-
Pyrrolidines: More basic and often difficult to separate from this compound.[1]
-
Low-boiling components: Including alkyl-substituted pyrroles and pyrrolidines.[1]
-
"this compound Black": A dark, tarry polymer that forms from the oxidation and polymerization of this compound, especially when exposed to air, light, or acidic conditions.[1][2]
-
Furan derivatives: A common byproduct in Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without amine involvement.[3]
Q2: My purified this compound derivative darkens over time. How can I prevent this?
A2: The darkening of pyrroles is typically due to oxidation and polymerization.[1][2] To minimize this degradation:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[2]
-
Light Protection: Protect the this compound derivative from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]
-
Purification Timing: Purify the this compound by distillation immediately before use for best results.[4]
-
Degassed Solvents: When using solvents for purification or reactions, ensure they are thoroughly degassed to remove dissolved oxygen.[2]
Q3: What is the most effective general-purpose method for purifying this compound derivatives?
A3: For achieving high purity, fractional distillation is often a superior method, capable of yielding this compound with a purity of 99.9% or higher, especially when using a column with a high number of theoretical plates.[1] For specific impurities, a combination of methods is often optimal. For instance, an acid treatment to remove basic impurities like pyrrolidines, followed by fractional distillation, is a powerful approach.[1]
Q4: How can I remove water from my this compound sample?
A4: Water can be a persistent impurity. Here are a few methods for its removal:
-
Drying Agents: Brief drying over solid potassium hydroxide (B78521) (KOH) can be effective.[1]
-
Azeotropic Distillation: If a this compound-water azeotrope forms, azeotropic distillation with a suitable solvent can be employed.[1]
-
Chemical Treatment: Treating the crude this compound with an activated carboxylic acid derivative, such as a carboxylic anhydride (B1165640) or carbonyl chloride, before distillation can effectively remove water, achieving a water content of less than 0.1%.[1][5]
Q5: I am having trouble removing unreacted this compound from my reaction mixture. What should I do?
A5: Unreacted this compound can be challenging to remove, especially under vacuum. A repeated wash of the reaction mixture with hexane (B92381) can effectively remove the majority of the unreacted this compound before proceeding with column chromatography.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Polymerization of the this compound during heating.- Inefficient separation during distillation.- Formation of potassium this compound due to prolonged contact with KOH.[1] | - Use reduced pressure distillation to lower the boiling point and minimize thermal degradation.- Employ a more efficient distillation column (e.g., a fractionating column).[1]- Minimize the contact time with solid KOH during the drying step.[1] |
| Product is Colored After Distillation | - Oxidation during the purification process.- Co-distillation of colored impurities. | - Ensure the distillation apparatus is free of air leaks.- Distill under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Persistent Water Contamination | - Incomplete drying before distillation.- Formation of a this compound-water azeotrope. | - Treat the sample with an activated carboxylic acid derivative before distillation.[1]- Perform azeotropic distillation with an appropriate solvent if applicable.[1] |
| Dark, Tarry Crude Product | - Polymerization of starting materials or the this compound product itself, often due to high temperatures or highly acidic conditions.[3] | - Consider lowering the reaction temperature.- Use a milder acid catalyst or neutral conditions for the synthesis.[3] |
| Difficulty with Recrystallization | - The compound may be an oil at room temperature.- No suitable single or mixed solvent system found. | - If the compound is an oil, consider converting it to a solid salt for crystallization.- Try purifying the material by another method, such as column chromatography, before attempting recrystallization again.[2] |
| Poor Separation in Column Chromatography | - Co-eluting impurities with similar polarity to the product.- Decomposition of the product on the silica (B1680970) gel. | - Adjust the solvent system (eluent polarity).- Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[7] |
Purification Method Performance
The following table summarizes the expected outcomes for different purification techniques for this compound derivatives. Actual yields and purities will vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Expected Purity | Expected Yield | Scale | Notes |
| Vacuum Distillation | 90-98% | 70-90% | High | Effective for removing non-volatile impurities like polymers and salts.[2] |
| Recrystallization | >99% | 50-85% | Medium | Excellent for achieving high purity, but requires finding a suitable solvent system.[2] |
| Column Chromatography | Variable | Variable | Low to Medium | Effectiveness depends on the specific compound and impurities. |
| Acid Treatment & Distillation | Can reduce pyrrolidine (B122466) to <0.1% | Variable | High | A powerful combination for removing basic impurities.[1] |
| Formation of Potassium Salt | High | Variable | Medium to High | Suitable for removing non-acidic impurities.[1][8] |
Experimental Protocols
1. General Purification via Acid Treatment Followed by Distillation
This method is effective for removing basic impurities like pyrrolidine.
-
Acid Treatment: In a reaction flask, add an appropriate amount of an aqueous mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid) to the crude this compound.[1] The amount of acid should be sufficient to neutralize the basic impurities.
-
Distillation: The this compound is then separated by distillation at reduced pressure.[1] The non-volatile salt of the basic impurity will remain in the distillation flask. This method can reduce the pyrrolidine content to less than 0.1%.[1]
2. Purification via Formation of Potassium this compound
This method is suitable for removing non-acidic impurities.[1]
-
Salt Formation: Treat the crude this compound with potassium hydroxide (KOH), either as a solid or a concentrated aqueous solution, in a suitable flask.[1] The reaction can be performed in the presence of a hydrocarbon solvent like toluene (B28343) to facilitate water removal by azeotropic reflux.[1]
-
Isolation: Upon cooling, potassium this compound will precipitate as crystals.[1] The crystals are isolated by filtration and washed with a hydrocarbon solvent to remove any adhering oils.[1]
-
Liberation of Pure this compound: The addition of water to the potassium this compound crystals will hydrolyze the salt, forming two layers: an upper layer of this compound and a lower layer of aqueous KOH.[1]
-
Final Steps: The this compound layer is separated, briefly dried over solid KOH, and then distilled to yield the pure product.[1]
3. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for assessing the purity of a synthesized this compound derivative.[9]
-
Instrument: Standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[9]
-
Injection Volume: 1 µL.[9]
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be analyzed to confirm the identity of the this compound derivative.[9]
Visualized Workflows
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common this compound purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Conductivity of Polypyrrole Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the conductivity of polypyrrole (PPy) films.
Troubleshooting Guide
Issue 1: Low Conductivity of Synthesized Polythis compound Films
You have successfully synthesized a PPy film, but the measured conductivity is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Dopant Choice or Concentration: The type and concentration of the dopant are critical for achieving high conductivity.[1][2]
-
Solution: Experiment with different dopants. Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DBSA), are known to yield highly conductive PPy films.[2][3] Ensure the molar ratio of dopant to this compound monomer is optimized, as an incorrect ratio can limit the doping level and, consequently, the conductivity.[2] For many dopants, a 1:1 molar ratio of dopant to this compound has been found to be effective.[2]
-
-
Inefficient Polymerization Conditions: The reaction temperature, time, and oxidant-to-monomer ratio significantly impact the structure and conductivity of the PPy film.[4][5]
-
Solution: Conduct the polymerization at a low temperature, ideally around 0°C, to minimize structural defects and promote a more ordered polymer chain, which enhances conductivity.[4][5][6] The polymerization time should be sufficient to allow for high molecular weight polymer formation, but excessive time can lead to over-oxidation and a decrease in conductivity.[5] The molar ratio of the oxidant (e.g., ferric chloride) to the this compound monomer should be carefully controlled; a ratio that is too low will result in incomplete polymerization, while a ratio that is too high can cause over-oxidation and degradation of the polymer.[5]
-
-
Presence of Impurities: Residual reactants or byproducts can disrupt the conjugated polymer backbone and hinder charge transport.
-
Solution: Thoroughly wash the synthesized PPy film with appropriate solvents, such as deionized water and methanol (B129727) or ethanol (B145695), to remove unreacted monomer, oxidant, and other impurities.[5][7]
-
-
Poor Film Morphology: A non-uniform or porous film can lead to inconsistent and lower overall conductivity.
-
Solution: Optimize the polymerization method. Electrochemical polymerization can offer better control over film thickness and uniformity compared to chemical oxidation.[8][9] For chemical synthesis, ensure proper mixing and consider using a template or substrate that promotes uniform film growth.[7]
-
Issue 2: Poor Adhesion of the PPy Film to the Substrate
The synthesized PPy film is peeling or delaminating from the substrate.
Possible Causes and Solutions:
-
Inadequate Substrate Preparation: A contaminated or unsuitable substrate surface can prevent strong adhesion.
-
Solution: Thoroughly clean the substrate surface before polymerization using appropriate solvents to remove any organic residues or contaminants. Plasma treatment or chemical etching can also be used to increase the surface energy and promote better adhesion.
-
-
High Internal Stress in the Film: Thick films or rapid polymerization can lead to the build-up of internal stress, causing delamination.
-
Solution: Reduce the film thickness by controlling the polymerization time or current density (in electrochemical synthesis). A slower, more controlled polymerization rate can also help to reduce internal stress.
-
-
Chemical Incompatibility: The PPy film and the substrate may not be chemically compatible.
-
Solution: Consider using an adhesion-promoting layer between the substrate and the PPy film. For example, a thin layer of a compatible polymer or a self-assembled monolayer can improve adhesion. Electropolymerizing a polydopamine layer within the polythis compound hydrogel has been shown to significantly increase adhesion.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high conductivity in PPy films?
A1: While several factors are important, the choice of dopant and the degree of doping are arguably the most critical for maximizing the conductivity of PPy films.[1][2] The dopant not only introduces charge carriers but also influences the polymer's morphology and stability.
Q2: How does the polymerization temperature affect the conductivity of PPy?
A2: Lower polymerization temperatures, typically around 0°C, generally result in higher conductivity.[4][5][6] This is because lower temperatures slow down the reaction rate, leading to a more ordered polymer structure with fewer defects, which facilitates charge transport along the polymer chains.[6]
Q3: Can the conductivity of a PPy film be improved after synthesis?
A3: Yes, post-synthesis treatments can enhance conductivity. One common method is to expose the film to a solvent or vapor of a secondary dopant, which can lead to a reordering of the polymer chains and an increase in conductivity. Another approach is to apply a controlled potential in an electrochemical setup to further optimize the doping level.
Q4: What are the typical conductivity values for PPy films?
A4: The conductivity of PPy films can vary over a wide range, from 10⁻⁵ S/cm to over 1000 S/cm, depending on the synthesis conditions, dopant used, and film morphology.[1] Highly conductive films, often achieved through optimized chemical or electrochemical polymerization with suitable dopants, can exhibit conductivities in the range of 100-300 S/cm.[9][13]
Q5: What are the main differences between chemical and electrochemical polymerization for PPy films?
A5: Chemical polymerization is a simpler method that can be used to produce large quantities of PPy powder or coat various substrates.[14] However, it offers less control over film thickness and morphology.[8] Electrochemical polymerization allows for precise control over film thickness, morphology, and doping level by adjusting parameters like current density and potential.[8][9][14] It is particularly well-suited for creating uniform, high-quality films on conductive substrates.[9]
Data Presentation
Table 1: Effect of Dopant on Polythis compound Conductivity
| Dopant | Polymerization Method | Conductivity (S/cm) | Reference |
| p-Toluenesulfonate (ToS) | Electrochemical | ~60 | [15] |
| Polystyrene sulfonate (PSS) | Electrochemical | ~6 | [15] |
| Chloride (Cl⁻) | Electrochemical | ~5 | [15] |
| 2-Naphthalenesulfonic acid (NSA) | In situ polymerization | High (exact value not specified) | [2] |
| 9,10-Anthraquinone-2-sulfonic acid sodium salt (AQSA-Na) | In situ polymerization | High (exact value not specified) | [2] |
| Ferric Sulfate with AOT surfactant | Chemical Oxidative | 15 | [3] |
| Ferric Sulfate without AOT surfactant | Chemical Oxidative | 0.032 | [3] |
Table 2: Influence of Polymerization Temperature on PPy Conductivity (Oxidative Chemical Vapor Deposition)
| Deposition Temperature (°C) | Conductivity (S/cm) | Reference |
| 40 | ~20 | [9][16] |
| 60 | 148 | [9][16] |
| 80 | < 1 | [9][16] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes a general method for synthesizing conductive PPy films using ferric chloride as an oxidant.
Materials:
-
This compound monomer (freshly distilled)
-
Ferric chloride (FeCl₃)
-
Dopant (e.g., p-toluenesulfonic acid)
-
Deionized water
-
Methanol or Ethanol
-
Substrate (e.g., glass slide, indium tin oxide-coated glass)
Procedure:
-
Prepare the Monomer-Dopant Solution: Dissolve the desired amount of dopant in deionized water. Add the freshly distilled this compound monomer to this solution and stir until a homogeneous solution is obtained. The molar ratio of dopant to monomer should be optimized (e.g., 1:1).
-
Prepare the Oxidant Solution: Dissolve ferric chloride in deionized water. The molar ratio of FeCl₃ to this compound is typically around 2.3:1.
-
Polymerization: Cool both solutions to 0-5°C in an ice bath. Slowly add the oxidant solution to the monomer-dopant solution while stirring vigorously. A black precipitate of PPy will form immediately.
-
Film Deposition: Immerse the cleaned substrate into the reaction mixture. The PPy will deposit onto the substrate surface. The thickness of the film can be controlled by the deposition time.
-
Washing: After the desired deposition time, remove the coated substrate from the solution and wash it thoroughly with deionized water and then with methanol or ethanol to remove any unreacted species and byproducts.
-
Drying: Dry the PPy film under vacuum or in a desiccator at room temperature.
Protocol 2: Electrochemical Polymerization of this compound
This protocol outlines the electrochemical synthesis of a PPy film on a conductive substrate.
Materials:
-
This compound monomer (freshly distilled)
-
Supporting electrolyte/dopant (e.g., sodium p-toluenesulfonate)
-
Solvent (e.g., acetonitrile (B52724) or water)
-
Working electrode (substrate, e.g., ITO glass, gold-coated slide)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte/dopant and the this compound monomer in the chosen solvent. A typical concentration for the monomer is 0.1 M, and for the electrolyte is 0.1 M.
-
Set up the Electrochemical Cell: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential sweep (potentiodynamic) to the working electrode. A dark, conductive PPy film will form on the surface of the working electrode.
-
Potentiostatic: Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl). The film thickness is proportional to the total charge passed.
-
Galvanostatic: Apply a constant current density (e.g., 1 mA/cm²). The film thickness is proportional to the polymerization time.
-
-
Washing: After polymerization, gently rinse the PPy-coated electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Drying: Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization of Polythis compound.
Caption: Troubleshooting Logic for Low Polythis compound Film Conductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Polymerization Conditions of Conductive Polythis compound [jstage.jst.go.jp]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. All-dry, one-step synthesis, doping and film formation of conductive polythis compound - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05082F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace at KOASAS: Increasing the Conductivity and Adhesion of Polythis compound Hydrogels with Electropolymerized Polydopamine [koasas.kaist.ac.kr]
- 13. Polymer capacitor - Wikipedia [en.wikipedia.org]
- 14. Polythis compound - Wikipedia [en.wikipedia.org]
- 15. Biocompatibility Implications of Polythis compound Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Electrophilic Substitution Reactivity of Pyrrole, Furan, and Thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilic substitution reactivity of three key five-membered aromatic heterocycles: pyrrole, furan, and thiophene. Understanding the nuances of their reactivity is critical for the rational design of synthetic routes and the development of novel therapeutics, given the prevalence of these scaffolds in pharmaceuticals. This document summarizes quantitative experimental data, provides detailed experimental protocols for hallmark reactions, and offers a visual representation of the factors governing their reactivity.
Executive Summary
The generally accepted order of reactivity for electrophilic aromatic substitution is:
This compound > Furan > Thiophene > Benzene
This reactivity trend is primarily governed by the ability of the heteroatom to donate electron density into the π-system of the ring, thereby activating it towards electrophilic attack. This compound is the most reactive due to the nitrogen atom's ability to stabilize the positive charge in
A Comparative Guide to the Basicity of Pyrrole and Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of two fundamental aromatic heterocycles: pyrrole and pyridine (B92270). Understanding the differences in their chemical properties is crucial for rational drug design, synthesis, and the development of new chemical entities. This analysis is supported by experimental data and detailed methodologies.
Quantitative Comparison of Basicity
The basicity of a compound is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The experimental data clearly indicates that pyridine is a significantly stronger base than this compound. For context, the pKa of the conjugate acid of pyrrolidine, the saturated analog of this compound, is also included to highlight the role of aromaticity.
| Compound | Conjugate Acid | pKa of Conjugate Acid |
| Pyridine | Pyridinium ion | ~5.2[1] |
| This compound | Pyrrolium ion | ~ -0.4 to -3.8[2][3][4] |
| Pyrrolidine | Pyrrolidinium ion | ~11.3[3][4][5][6][7] |
Table 1: Comparison of the experimental pKa values (at 25°C) for the conjugate acids of pyridine, this compound, and pyrrolidine.
Structural and Electronic Factors Influencing Basicity
The vast difference in basicity between pyridine and this compound stems directly from the location and role of the nitrogen atom's lone pair of electrons within each molecule's electronic structure.[8][9]
In pyridine , the nitrogen atom is sp² hybridized and part of a double bond within the aromatic ring.[10][11] Its lone pair of electrons occupies an sp² hybrid orbital, which lies in the plane of the ring and is orthogonal to the aromatic π-system.[12] Consequently, this lone pair does not participate in the aromatic sextet and is readily available to accept a proton.[8][13][14] The protonation of pyridine does not disrupt the molecule's aromaticity, making the process energetically favorable.[8]
In contrast, the nitrogen atom in This compound is also sp² hybridized, but it is not part of a double bond.[10][11][12] To achieve aromaticity according to Hückel's rule (4n+2 π electrons), the nitrogen's lone pair occupies a p orbital and participates directly in the delocalized π-system, contributing two electrons to the aromatic sextet.[8][10][11][15] This delocalization makes the lone pair an integral part of the aromatic cloud and thus unavailable for protonation.[2][9] Any reaction that involves the protonation of the nitrogen atom would disrupt this stable aromatic system, a process that is energetically highly unfavorable.[8]
The following diagram illustrates the relationship between molecular structure, lone pair availability, and the resulting basicity.
Figure 1: Logical workflow showing how the electronic configuration of nitrogen in pyridine and this compound dictates basicity.
Experimental Protocols for pKa Determination
The pKa values of heterocyclic compounds are commonly determined using potentiometric titration or spectrophotometric methods.
A. Potentiometric Titration Methodology
Potentiometric titration is a standard method for determining dissociation constants.
-
Preparation: A solution of the heterocyclic base (e.g., pyridine or this compound) of known concentration is prepared in a suitable solvent, typically water.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The pH electrode is connected to a pH meter capable of precise measurements.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the base using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The process is continued until the pH has passed through the equivalence point and stabilized.
-
Data Analysis: A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of this sigmoid curve, specifically, the pH at the half-equivalence point where the concentrations of the base and its conjugate acid are equal.[16]
B. Spectrophotometric Methods
For compounds with low solubility or when only small sample quantities are available, spectrophotometric methods such as UV-Vis or fluorescence spectrophotometry can be employed.[17]
-
Sample Preparation: A series of buffered solutions with known pH values are prepared. A constant, small amount of the analyte (e.g., this compound) is added to each buffer.
-
Measurement: The absorbance or fluorescence intensity of each solution is measured at a specific wavelength where the acidic and basic forms of the compound exhibit different spectral properties.
-
Data Analysis: The change in absorbance or fluorescence is plotted against the pH of the buffer solutions. The resulting sigmoid curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.[16]
Modern approaches also include the use of quantum chemical calculations to theoretically predict pKa values, which can complement experimental data.[18][19]
Conclusion
The comparative analysis demonstrates that pyridine is a substantially stronger base than this compound. This difference is not arbitrary but is a direct consequence of the electronic structure of each molecule. The availability of the nitrogen's lone pair for protonation in pyridine, versus its integral role in the aromatic system of this compound, is the key determinant of their respective basicities. This fundamental principle is a cornerstone for professionals engaged in the synthesis and development of nitrogen-containing heterocyclic compounds.
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. quora.com [quora.com]
- 3. (Solved) - The pKa of pyrrolidium is c.a. 11.3 while the pKa of pyrrolium is... (1 Answer) | Transtutors [transtutors.com]
- 4. chegg.com [chegg.com]
- 5. japprends-autrement.be [japprends-autrement.be]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 8. Pyridine is more basic than this compound why | Filo [askfilo.com]
- 9. Assertion: Pyridine is more basic than this compound.Reason: Lone pairs of - askIITians [askiitians.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.5 Aromatic Heterocycles: Pyridine and this compound - Organic Chemistry | OpenStax [openstax.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. homework.study.com [homework.study.com]
- 14. Welcome to Chem Zipper.com......: Why pyridine is more basic than this compound? [chemzipper.com]
- 15. teachthemechanism.com [teachthemechanism.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Synthesized Pyrrole Derivatives by NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrrole derivatives is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure. This guide offers a comparative overview of various NMR techniques, complete with experimental data and protocols, to facilitate the efficient and accurate validation of synthesized this compound structures.
The this compound ring is an aromatic, five-membered heterocycle where the nitrogen heteroatom significantly influences the chemical environment of the ring's protons and carbons.[1] In an unsubstituted this compound molecule, three distinct signals are observed in the ¹H NMR spectrum, corresponding to the N-H proton, the α-protons (H-2/H-5), and the β-protons (H-3/H-4).[1] Similarly, the ¹³C NMR spectrum shows two signals for the aromatic carbons, C-2/C-5 and C-3/C-4.[1] The introduction of substituents onto the this compound ring alters these chemical shifts in predictable ways. Electron-withdrawing groups (EWGs) typically cause a downfield shift (higher ppm values), while electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1]
Comparative NMR Data of Substituted Pyrroles
The following tables provide a comparative summary of ¹H and ¹³C NMR chemical shifts for unsubstituted this compound and a selection of substituted derivatives. These values serve as a reference for validating the structures of newly synthesized compounds.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted this compound. [1] Note: Chemical shifts, particularly for the N-H proton, are sensitive to solvent and concentration.
| Nucleus | Position | Chemical Shift (ppm) | Solvent |
| ¹H | N-H | ~8.0 (broad) | CDCl₃ |
| ¹H | H-2, H-5 | ~6.7 | CDCl₃ |
| ¹H | H-3, H-4 | ~6.2 | CDCl₃ |
| ¹³C | C-2, C-5 | ~118 | CDCl₃ |
| ¹³C | C-3, C-4 | ~108 | CDCl₃ |
Table 2: Experimental ¹H NMR Chemical Shifts of Selected Substituted Pyrroles.
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| 2,5-Dimethylthis compound | CDCl₃ | - | 5.93 (s, 2H) | 5.93 (s, 2H) | - | 1.98 (s, 6H, CH₃) |
| N-Phenylthis compound | CDCl₃ | 7.08 (t, 2H) | 6.35 (t, 2H) | 6.35 (t, 2H) | 7.08 (t, 2H) | 7.22-7.40 (m, 5H, Ar-H) |
| 3-Nitrothis compound | DMSO-d₆ | 7.20 (m, 1H) | - | 6.85 (m, 1H) | 7.90 (m, 1H) | 12.1 (br s, 1H, NH) |
Table 3: Experimental ¹³C NMR Chemical Shifts of Selected Substituted Pyrroles.
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| 2,5-Dimethylthis compound | CDCl₃ | 128.4 | 105.8 | 105.8 | 128.4 | 12.3 (CH₃) |
| N-Phenylthis compound | CDCl₃ | 121.5 | 109.9 | 109.9 | 121.5 | 140.9, 129.3, 124.9, 120.9 (Ar-C) |
| 3-Nitrothis compound | DMSO-d₆ | 122.1 | 134.0 | 110.1 | 118.9 | - |
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR spectra is fundamental for accurate structure elucidation. Below are detailed methodologies for key NMR experiments.
Sample Preparation: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.[1] Use high-purity deuterated solvents to minimize solvent signals in the ¹H NMR spectrum.[1] The choice of solvent can influence chemical shifts, especially for the N-H proton, due to hydrogen bonding effects.[1]
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker).
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker).
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 or more, due to the low natural abundance of ¹³C.
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS) per increment: 2-8.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with their directly attached carbons.
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 100-160 ppm (or as needed to cover all expected carbon signals).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS) per increment: 4-16.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).
-
Pulse Program: Standard HMBC experiment (e.g., hmbclpndqf on Bruker).
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS) per increment: 8-32.
Visualizing the Workflow and Logic of NMR-Based Structure Validation
The following diagrams, created using the DOT language, illustrate the workflow for validating the structure of a synthesized this compound derivative and the logical relationships between the different NMR experiments.
By systematically applying these NMR techniques and comparing the acquired data with known values, researchers can confidently validate the structures of their synthesized this compound derivatives, ensuring the integrity of their scientific findings and the quality of potential drug candidates.
References
Purity Assessment of Pyrrole Compounds: A Comparative Guide to HPLC-UV Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the purity assessment of pyrrole and its derivatives. This guide provides a comprehensive comparison of various HPLC-UV methods, supported by experimental data, and contrasts this technique with other analytical alternatives.
Comparative Performance of HPLC-UV Methods
The selection of an appropriate HPLC-UV method is contingent on the specific properties of the this compound compound being analyzed. The following table summarizes the performance of different reversed-phase HPLC-UV methods reported for the analysis of various this compound derivatives.
| Parameter | Method 1: this compound-Imidazole Polyamides | Method 2: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | Method 3: 1-Hydroxypyrene (this compound-related biomarker) |
| HPLC System | Not Specified | Agilent 1260 Infinity II or equivalent | Shimadzu with SPD-20A UV-visible detector |
| Column | TSK-GEL ODS-80TM (4.6 x 150 mm) | C18 column (150 x 4 mm i.d., 5 µm)[1] | C18 column[2] |
| Mobile Phase | A: 0.1% acetic acid, B: Acetonitrile[3] | Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v)[1] | Methanol (B129727): Ammonium (B1175870) acetate (B1210297) buffer (70:30)[2] |
| Elution | Gradient[3] | Isocratic[1] | Isocratic |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] | 0.7 mL/min[2] |
| Detection Wavelength | 310 nm[3] | 225 nm[1] | 280 nm[2] |
| Linearity (r²) | Not Specified | 0.999 (6.25–50.0 μg/ml)[1] | 0.979–0.989[2] |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 108%[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the HPLC-UV methods cited in the comparison table.
Method 1: Analysis of this compound-Imidazole Polyamides[3]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : TSK-GEL ODS-80TM (4.6 mm x 15.0 cm).
-
Mobile Phase : Solvent A consisted of 0.1% acetic acid, and solvent B was HPLC-grade acetonitrile.
-
Gradient Elution :
-
0-10 min: Linear gradient from 100% A and 0% B to 20% A and 80% B.
-
10-15 min: 60% B and 40% A.
-
-
Flow Rate : 1.0 ml/min.
-
Column Temperature : 40°C.
-
Detection : UV detection at a wavelength of 310 nm.
-
Sample Preparation : Plasma samples were deproteinized with methanol prior to injection.
Method 2: Analysis of a Substituted this compound Propanoic Acid Derivative[1]
-
Instrumentation : An RP-HPLC system with a UV/VIS detector.
-
Column : C18 column (150×4 mm i.d., 5 μm).
-
Mobile Phase : A mixture of Acetonitrile and Phosphate buffer (pH=3) in a 50:50 (v/v) ratio.
-
Elution : Isocratic elution.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV/VIS detector set at 225 nm.
-
Sample Preparation : The sample was dissolved in a suitable solvent to a concentration within the linear range (6.25–50.0 μg/ml).
Method 3: Analysis of 1-Hydroxypyrene[2]
-
Instrumentation : HPLC Shimadzu system with an SPD-20 A UV-visible detector, LC-20AT pump, and DGU-20A5 degasser.
-
Column : C-18 column.
-
Mobile Phase : A mixture of methanol and ammonium acetate buffer solution (70:30).
-
Flow Rate : 0.7 ml/min.
-
Column Temperature : 35°C.
-
Detection : UV-visible detector at a wavelength of 280 nm.
-
Injection Volume : 20 μl.
HPLC-UV Experimental Workflow
The following diagram illustrates the typical experimental workflow for the purity assessment of this compound compounds using HPLC-UV.
Comparison with Alternative Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the purity assessment of this compound compounds. The choice of method often depends on the volatility of the analyte and the desired level of structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. For this compound compounds that can be readily vaporized without decomposition, GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.
Advantages of GC-MS over HPLC-UV:
-
Provides mass spectral data for peak identification.
-
Generally offers higher resolution for volatile compounds.[4]
Disadvantages of GC-MS:
-
Requires the analyte to be volatile and thermally stable.
-
May necessitate derivatization for polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main compound and any impurities present, without the need for chromatographic separation.
Advantages of NMR:
-
Provides definitive structural information.
-
Can be used for quantification without a reference standard for the impurity.
Disadvantages of NMR:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound purity assessment.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. ijomeh.eu [ijomeh.eu]
- 3. Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of this compound-imidazole polyamides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrrole and Imidazole Scaffolds in Biological Systems and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological significance of two fundamental five-membered nitrogen-containing heterocyclic compounds: pyrrole and imidazole (B134444). These scaffolds are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This document aims to objectively compare their roles in biological systems, their applications in medicinal chemistry, and to provide supporting experimental data and protocols for their evaluation.
Introduction: Structural and Chemical Distinctions
This compound and imidazole are aromatic five-membered heterocycles, each containing at least one nitrogen atom. Their fundamental structural difference lies in the number and position of these nitrogen atoms. This compound contains a single nitrogen atom, while imidazole possesses two nitrogen atoms in a 1,3-arrangement. This seemingly minor difference has profound implications for their electronic properties, basicity, and hydrogen bonding capabilities, which in turn dictate their interactions with biological macromolecules.
The lone pair of electrons on the nitrogen atom in this compound is delocalized to maintain the aromaticity of the ring, making it a very weak base.[1][2] In contrast, imidazole has one 'this compound-like' nitrogen whose lone pair is part of the aromatic system, and one 'pyridine-like' nitrogen whose lone pair is in an sp2 hybrid orbital in the plane of the ring and is readily available for protonation. This makes imidazole significantly more basic than this compound.[1][2] Imidazole is also amphoteric, meaning it can act as both an acid and a base.[3] These distinct chemical properties are a key determinant of their different roles in biological systems and their utility as pharmacophores in drug design.
Occurrence in Nature and Biological Roles
Both this compound and imidazole moieties are found in a multitude of essential biomolecules, underscoring their evolutionary significance.
This compound is a fundamental component of the porphyrin ring system, which forms the core of heme in hemoglobin, cytochromes, and chlorophyll, molecules essential for oxygen transport, electron transport, and photosynthesis, respectively.[4] It is also a constituent of vitamin B12 and bile pigments like bilirubin.[5]
Imidazole is famously present in the amino acid histidine, which plays a critical role in the active sites of many enzymes, where it can act as a general acid or base.[6] Histidine's imidazole side chain is also crucial for the buffering capacity of proteins.[6] Histamine, a key mediator of allergic and inflammatory responses, is a decarboxylated derivative of histidine.[6] The purine (B94841) bases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA, contain a fused imidazole ring.
Comparative Biological Activities and Therapeutic Applications
Derivatives of both this compound and imidazole have been extensively investigated and developed as therapeutic agents across a wide range of diseases. While direct head-to-head comparative studies are limited, a review of the literature reveals distinct and overlapping areas of pharmacological activity.
Anticancer Activity
Both this compound and imidazole scaffolds are prevalent in anticancer drug discovery.[7][8] They serve as core structures for compounds that target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.
This compound-based anticancer agents often function as kinase inhibitors, microtubule polymerization inhibitors, and DNA-binding agents.[9] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a this compound ring.[9] this compound-imidazole polyamides (PIPs) are a class of synthetic molecules designed to bind to specific DNA sequences in the minor groove, thereby modulating gene expression.[10] These have been investigated for their potential to downregulate oncogenes like c-kit.[10]
Imidazole-containing anticancer drugs also exhibit diverse mechanisms of action.[11] They are found in kinase inhibitors, tubulin polymerization inhibitors, and agents that induce apoptosis.[11] For example, compounds containing a 2-phenyl benzimidazole (B57391) moiety have shown potent activity against the MCF-7 breast cancer cell line and have been evaluated as VEGFR-2 inhibitors.[11]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of some representative this compound and imidazole derivatives against various cancer cell lines.
Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC50 values may not be entirely accurate due to variations in experimental conditions, cell lines, and compound structures.
| Heterocycle | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pyrrolo[2,3-d]pyrimidine | A549 (Lung) | 0.35 | [12] |
| This compound | Pyrrolo[2,3-d]pyrimidine | PC-3 (Prostate) | 1.04 | [12] |
| Imidazole | Thiazole-benzimidazole | MCF-7 (Breast) | 5.96 | [11] |
| Imidazole | 2-Phenyl benzimidazole | MCF-7 (Breast) | 3.37 | [11] |
| This compound-Imidazole Hybrid | Pyrrolo[1,2-c]imidazole | PANC-1 (Pancreatic) | 0.063 | [13] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents, and both this compound and imidazole derivatives have shown significant promise in this area.
This compound-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity.[14] The natural product pyrrolnitrin, for instance, exhibits potent antifungal properties.[5] Synthetic this compound derivatives have been developed with activity against both Gram-positive and Gram-negative bacteria.[15]
Imidazole derivatives , particularly the azole antifungals (e.g., clotrimazole, miconazole), are widely used clinically to treat fungal infections.[8] They act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[8] Nitroimidazole derivatives, such as metronidazole, are important antibacterial and antiprotozoal agents.[6]
Data Presentation: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) for some this compound and imidazole derivatives against selected microbial strains.
Disclaimer: The data in this table is from various sources and is for illustrative purposes. Direct comparison should be made with caution.
| Heterocycle | Compound Class | Microorganism | MIC (µg/mL) | Reference |
| This compound | Pyrrolyl benzamide | Mycobacterium tuberculosis | 3.125 | [15] |
| This compound | Marinothis compound A derivative | MRSA | 0.13-0.255 | [15] |
| Imidazole | 5H-pyrrolo[1,2-a]imidazole quaternary salt | Staphylococcus aureus | 2-4 | [9] |
| Imidazole | Imidazole derivative | Escherichia coli | - | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are of great therapeutic interest.
This compound-based compounds have been developed as potent anti-inflammatory agents. Tolmetin and Ketorolac are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a this compound moiety and act by inhibiting cyclooxygenase (COX) enzymes.[16]
Imidazole derivatives have also been investigated for their anti-inflammatory properties. Some imidazole-containing compounds have been shown to be selective inhibitors of COX-2.[17]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound and imidazole derivatives. Below are protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or imidazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the experimental conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound (this compound or imidazole derivative) orally or intraperitoneally at a predetermined time before carrageenan injection. A vehicle control group and a positive control group (e.g., treated with a standard NSAID like indomethacin) should be included.
-
Induction of Edema: Inject 100 µL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[7]
-
Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and the contralateral paw at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for MTT and Carrageenan-Induced Paw Edema assays.
Caption: Diverse biological targets of this compound and imidazole derivatives.
Conclusion
Both this compound and imidazole are privileged scaffolds in medicinal chemistry, each offering a unique set of properties that have been successfully exploited in the development of a wide range of therapeutic agents. This compound's presence in fundamental biological structures like heme and chlorophyll, and its utility in creating potent anticancer and anti-inflammatory drugs, highlights its significance. Imidazole's role in the essential amino acid histidine, its function in enzymatic catalysis, and its widespread application in antifungal and antibacterial therapies underscore its profound biological and medicinal importance.
While this guide provides a comparative overview, it is important to note the scarcity of direct comparative studies. Future research focusing on the side-by-side evaluation of this compound and imidazole analogs in standardized biological assays would be invaluable for a more definitive comparison of their therapeutic potential. Nevertheless, the existing body of evidence clearly demonstrates that both heterocycles will continue to be fertile ground for the discovery and development of novel drugs to address a multitude of human diseases.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 10. Design, synthesis and anti-cancer activity of this compound-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. mdpi.com [mdpi.com]
- 17. A Comprehensive Review on Journey of this compound Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Pyrrole-Based and Thiophene-Based Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Conductive polymers have emerged as a critical class of materials in various scientific and technological fields, including biomedical engineering, electronics, and sensor technology. Among the most promising candidates are pyrrole-based and thiophene-based polymers, primarily polythis compound (PPy) and polythiophene (PTh) and its derivatives. This guide provides an objective comparison of the performance of these two classes of conductive polymers, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.
Key Performance Metrics: A Quantitative Comparison
The selection of a conductive polymer is often dictated by its intrinsic properties. Below is a summary of key performance metrics for polythis compound and polythiophene based on reported experimental data.
| Performance Metric | This compound-Based Polymers (Polythis compound) | Thiophene-Based Polymers (Polythiophene & Derivatives) | Key Considerations |
| Electrical Conductivity | 10⁻³ - 10² S/cm[1][2] | 10⁻⁴ - 10³ S/cm (up to 7.6 S/cm for nanowires)[1][3] | Conductivity is highly dependent on the dopant, synthesis method, and polymer morphology. Polythis compound often exhibits slightly higher conductivity in its pristine form due to a more ordered structure.[1] |
| Thermal Stability | Stable up to ~200-220°C, with significant degradation above this temperature.[1][4] | Generally more thermally stable than polythis compound, with some derivatives stable up to 300°C or higher.[5] | The degradation of both polymers typically occurs in multiple steps, starting with the loss of the dopant followed by the decomposition of the polymer backbone.[6] |
| Electrochemical Stability | Generally stable within a potential window of approximately -0.8 V to +0.8 V vs. Ag/AgCl. | Can exhibit a wider electrochemical stability window, with some derivatives stable up to +1.6 V vs. Ag/AgCl.[7] | The stability window is crucial for applications in energy storage and electro-actuation and is influenced by the electrolyte and dopant used. |
| Processability | Generally considered less processable due to its insolubility and infusibility. Often synthesized in situ. | More processable, with many soluble derivatives (e.g., PEDOT:PSS) that can be solution-processed. | The ease of processing is a significant advantage for thiophene-based polymers in device fabrication. |
| Biocompatibility | Extensively studied and generally considered biocompatible, promoting cell adhesion and growth.[8] | Also shown to be biocompatible, with low cytotoxicity.[9] However, biocompatibility can be influenced by residual monomers or dopants. | Biocompatibility is a critical factor for biomedical applications, and both polymers have shown promise, though polythis compound has a longer history of investigation in this area. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of this compound-based and thiophene-based conductive polymers.
Synthesis Protocols
2.1.1. Chemical Oxidative Polymerization of this compound
-
Materials: this compound monomer, ferric chloride (FeCl₃) as an oxidant, and a suitable solvent (e.g., deionized water, methanol, or acetonitrile).
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Separately, prepare a solution of FeCl₃ in the same solvent. The molar ratio of FeCl₃ to this compound is typically around 2.3:1.
-
Cool both solutions in an ice bath to 0-5°C.
-
Slowly add the FeCl₃ solution to the this compound solution while stirring vigorously.
-
Continue the reaction for a specified time (e.g., 2-24 hours) at a low temperature. The solution will turn black, indicating the formation of polythis compound precipitate.
-
Collect the polythis compound powder by filtration.
-
Wash the precipitate extensively with the solvent and then with deionized water to remove any unreacted monomer and oxidant.
-
Dry the resulting polythis compound powder under vacuum.
-
2.1.2. Electrochemical Polymerization of Thiophene (B33073)
-
Materials: Thiophene monomer, a suitable electrolyte salt (e.g., lithium perchlorate, LiClO₄), and an appropriate solvent (e.g., acetonitrile). A three-electrode electrochemical cell with a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Procedure:
-
Prepare a solution containing the thiophene monomer and the electrolyte salt in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution as the electrolyte.
-
Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The applied potential should be sufficient to oxidize the thiophene monomer (typically around 1.6 V vs. Ag/AgCl).
-
The polymerization will occur on the surface of the working electrode, forming a thin film of polythiophene.
-
The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.
-
After polymerization, rinse the coated electrode with the solvent to remove any unreacted species.
-
Characterization Protocols
2.2.1. Electrical Conductivity Measurement (Four-Point Probe Method)
-
Apparatus: A four-point probe setup connected to a source meter.
-
Procedure:
-
Prepare a thin film of the conductive polymer on an insulating substrate.
-
Place the four collinear probes of the four-point probe head in contact with the surface of the polymer film.
-
Apply a constant current through the two outer probes.
-
Measure the voltage difference between the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I), where V is the measured voltage and I is the applied current.
-
Measure the thickness (t) of the polymer film.
-
Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
2.2.2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, known weight of the polymer sample (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Record the weight of the sample as a function of temperature.
-
The resulting TGA curve will show the temperature at which weight loss occurs, indicating the onset of thermal degradation.
-
2.2.3. Electrochemical Stability Analysis (Cyclic Voltammetry - CV)
-
Apparatus: A potentiostat and a three-electrode electrochemical cell.
-
Procedure:
-
Use the conductive polymer film deposited on a working electrode.
-
Immerse the electrode in an electrolyte solution.
-
Scan the potential of the working electrode linearly with time between two set potential limits.
-
Record the resulting current.
-
The cyclic voltammogram (a plot of current vs. potential) will show the potential range in which the polymer remains stable and electroactive. The potential window is defined by the onset of irreversible oxidation and reduction peaks.
-
Visualizing Key Concepts
To further aid in the understanding of these conductive polymers, the following diagrams illustrate their chemical structures, a typical synthesis and characterization workflow, and the relationship between their structure and key properties.
Concluding Remarks for the Intended Audience
For researchers, scientists, and drug development professionals, the choice between this compound-based and thiophene-based conductive polymers is nuanced and application-dependent.
-
Polythis compound stands out for its straightforward synthesis, high conductivity in its undoped state, and a wealth of biocompatibility data, making it a strong candidate for applications where in situ polymerization is feasible and extensive biological validation is paramount.[8]
-
Polythiophene and its derivatives , particularly PEDOT:PSS, offer superior processability due to their solubility, which is a significant advantage for the fabrication of complex devices and coatings. They also tend to exhibit better thermal and electrochemical stability.[5] The growing body of evidence for their biocompatibility makes them increasingly attractive for biomedical applications, including drug delivery systems and biosensors.[9][10]
Ultimately, the optimal choice will depend on a careful consideration of the required electrical properties, the necessary fabrication techniques, the operating environment, and the specific biological interactions relevant to the intended application. This guide serves as a foundational resource to inform that decision-making process.
References
- 1. ignited.in [ignited.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. View of Synthesis and Characterization of Polythiophene and Polythis compound | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 9. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic differences between pyrrole and its saturated analog pyrrolidine
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides an in-depth comparison of the spectroscopic differences between the aromatic heterocycle pyrrole and its saturated analog, pyrrolidine (B122466). By leveraging infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, we delved into their distinct spectral characteristics, offering a clear framework for their identification and differentiation.
The core distinction between this compound and pyrrolidine lies in their electronic structure. This compound possesses an aromatic 6-π-electron system, rendering it a planar molecule with delocalized electrons. In contrast, pyrrolidine is a saturated, non-aromatic cyclic amine with a puckered conformation. These fundamental structural dissimilarities give rise to markedly different spectroscopic signatures.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | Pyrrolidine |
| Infrared (IR) | Aromatic C-H stretch (>3000 cm⁻¹), N-H stretch (~3400 cm⁻¹) | Aliphatic C-H stretch (<3000 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹) |
| ¹H NMR | Deshielded aromatic protons (6.0-8.0 ppm) | Shielded aliphatic protons (1.5-3.0 ppm) |
| ¹³C NMR | Deshielded sp² carbons (108-118 ppm) | Shielded sp³ carbons (25-47 ppm) |
| UV-Visible | π-π* transitions (~210 nm, ~240 nm) | No significant absorption >200 nm |
Infrared (IR) Spectroscopy: Vibrational Distinctions
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The primary differences in the IR spectra of this compound and pyrrolidine arise from the hybridization of the carbon atoms and the nature of the C-H and N-H bonds.
In this compound, the sp² hybridized carbons result in aromatic C-H stretching vibrations appearing at higher wavenumbers, typically above 3000 cm⁻¹. The N-H stretching vibration in this compound is observed around 3400 cm⁻¹.[1]
Pyrrolidine, with its sp³ hybridized carbons, exhibits aliphatic C-H stretching vibrations at lower wavenumbers, generally below 3000 cm⁻¹. The N-H stretch in pyrrolidine is typically found in the range of 3300-3400 cm⁻¹.[2]
Table 1: Comparative IR Absorption Data
| Vibrational Mode | This compound (cm⁻¹) | Pyrrolidine (cm⁻¹) |
| N-H Stretch | ~3400 | 3300 - 3400 |
| Aromatic C-H Stretch | 3100 - 3150 | N/A |
| Aliphatic C-H Stretch | N/A | 2850 - 2960 |
| C=C Stretch | 1400 - 1550 | N/A |
| C-N Stretch | ~1360 | ~1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Electronic Environments
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The aromaticity of this compound leads to significant deshielding of its ring protons and carbons compared to the shielded environment in pyrrolidine.
¹H NMR Spectroscopy
The delocalized π-electron system in this compound creates a ring current that strongly deshields the protons attached to the ring. Consequently, the signals for the α-protons (H-2, H-5) and β-protons (H-3, H-4) of this compound appear at approximately 6.7 ppm and 6.2 ppm, respectively. The N-H proton of this compound is also deshielded and often appears as a broad signal around 8.0 ppm.[3]
In contrast, the protons of the saturated pyrrolidine ring are in a much more shielded environment. The signals for the α-protons and β-protons of pyrrolidine are found significantly upfield, typically in the range of 2.7-2.9 ppm and 1.6-1.8 ppm, respectively. The N-H proton signal is also found at a higher field compared to this compound.
Table 2: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton | This compound (ppm) | Pyrrolidine (ppm) |
| N-H | ~8.0 (broad) | ~1.5 - 2.5 (broad) |
| α-H (C2, C5) | ~6.7 | ~2.7 - 2.9 |
| β-H (C3, C4) | ~6.2 | ~1.6 - 1.8 |
¹³C NMR Spectroscopy
The sp² hybridized carbons in the aromatic this compound ring are significantly deshielded and resonate at lower field in the ¹³C NMR spectrum. The α-carbons (C-2, C-5) appear around 118 ppm, while the β-carbons (C-3, C-4) are found at approximately 108 ppm.[3]
The sp³ hybridized carbons of pyrrolidine are much more shielded, resulting in signals at a much higher field. The α-carbons of pyrrolidine resonate at about 47 ppm, and the β-carbons appear around 25 ppm.
Table 3: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)
| Carbon | This compound (ppm) | Pyrrolidine (ppm) |
| α-C (C2, C5) | ~118 | ~47 |
| β-C (C3, C4) | ~108 | ~25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Signature of Aromaticity
UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of a conjugated π-system in this compound gives rise to characteristic π-π* electronic transitions, resulting in strong absorption in the ultraviolet region. This compound typically displays two absorption bands, one around 210 nm and another, less intense band around 240 nm.[1]
Pyrrolidine, being a saturated amine, lacks a chromophore that absorbs in the near-UV or visible range. Therefore, it does not exhibit significant UV-Vis absorption above 200 nm.[4] This stark difference makes UV-Vis spectroscopy a straightforward method for distinguishing between these two compounds.
Table 4: Comparative UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| This compound | ~210, ~240 | High | π → π |
| Pyrrolidine | No significant absorption >200 nm | N/A | n → σ (in far UV) |
Experimental Protocols
Infrared (IR) Spectroscopy (Neat Liquid)
-
Sample Preparation: Place one to two drops of the neat liquid sample (this compound or pyrrolidine) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with no sample in the beam path.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., acetone (B3395972) or dichloromethane) and dry with a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound (this compound or pyrrolidine) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity.
-
Data Acquisition:
-
For ¹H NMR: Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
For ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the TMS signal (0 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte (this compound or pyrrolidine) in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Cuvette Preparation: Fill a quartz cuvette with the prepared solution and another with the pure solvent to be used as a blank.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Place the cuvette containing the pure solvent into the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value.
Visualizing the Structural and Analytical Framework
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Pyrrole Analogs: A Comparative Analysis of a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, featured in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to be readily functionalized make it a privileged structure in the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the efficacy of this compound analogs against existing drug scaffolds in key therapeutic areas: antibacterial, anti-inflammatory, and anticancer. The performance of these analogs is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Antibacterial Efficacy: A New Generation of Microbial Inhibitors
This compound derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5] The versatility of the this compound ring allows for substitutions that can significantly modulate its biological activity, making it a focal point in the quest for new antimicrobial agents.[6]
Comparative Antibacterial Activity of this compound Analogs
| Compound/Analog | Target Organism(s) | Potency (MIC/Inhibition Zone) | Reference Drug | Potency (MIC/Inhibition Zone) | Source |
| This compound Benzamide Derivatives | Staphylococcus aureus, Escherichia coli | MIC: 3.12-12.5 µg/mL | Ciprofloxacin | MIC: 2 µg/mL | [4][7] |
| 1,2,3,4-tetrasubstituted this compound (Compound 4) | Staphylococcus aureus, Bacillus cereus | Inhibition Zone: 30 mm, 19 mm | Tetracycline | Inhibition Zone: 23 mm (S. aureus) | [8] |
| 1,2,3,4-tetrasubstituted this compound (Compound 11) | Staphylococcus aureus | Inhibition Zone: 24 mm | Tetracycline | Inhibition Zone: 23 mm | [8] |
| Fused this compound (Compound 3c) | Staphylococcus aureus, Bacillus subtilis | MIC: 30 µg/mL, 31 µg/mL | Ciprofloxacin | MIC: 45 µg/mL, 40 µg/mL | [5] |
| Pyrrolomycin A | Gram-positive & Gram-negative bacteria | MIC: 0.55–69.1 µM | - | - | [9] |
| Pyrrolomycin B | Gram-positive & Gram-negative bacteria | MIC: 0.28–35.11 µM | - | - | [9] |
| Pyrrolnitrin | Mycobacterium tuberculosis | MIC: 17.9–35.9 µM | - | - | [9] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | Ethambutol | MIC: 0.5 µg/mL | [7] |
| Chlorine-substituted indandione spirooxindolopyrrolidine (96 a, b) | Mycobacterium tuberculosis H37Rv | MIC: 0.78 µg/mL | Ethambutol | MIC: 1.56 µg/mL | [1] |
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
This compound-containing compounds have emerged as potent anti-inflammatory agents, with several acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.[10][11] The structural flexibility of the this compound nucleus allows for the design of selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Comparative Anti-inflammatory Activity of this compound Analogs
| Compound/Analog | Target | Potency (IC50 / % Inhibition) | Reference Drug | Potency (IC50 / % Inhibition) | Source |
| Pyrrolopyridines (3i, 3l) | COX-2 | Promising in vivo activity | - | - | [12][13] |
| Pyrrolo[3,4-c]this compound (45–47) | COX-1, COX-2 | Strong activity | - | - | [1] |
| Phenylsulfonyl Hydrazide (7d) | PGE2 | IC50: 0.06 µM | - | - | [14] |
| This compound derivative (1c) | In vivo pain models | Comparable to marketed drugs | - | - | [10] |
| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4h) | COX-2 | Predicted pIC50: 7.11 | Ibuprofen | pIC50: 6.44 | [11] |
| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4m) | COX-2 | Predicted pIC50: 6.62 | Nimesulide | pIC50: 6.20 | [11] |
Inhibition of the COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by substituted this compound derivatives.
Anticancer Efficacy: A Multifaceted Approach to Tumor Suppression
The this compound scaffold is a prominent feature in a number of anticancer agents, demonstrating a wide range of mechanisms including the inhibition of microtubule polymerization, receptor tyrosine kinases (RTKs), and signaling pathways crucial for cancer cell proliferation and survival.[15][16][17]
Comparative Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line(s) | Potency (IC50 / GI50) | Reference Drug | Potency (IC50) | Source |
| Alkynylated this compound (12l) | U251, A549 | IC50: 2.29 µM, 3.49 µM | Cisplatin | 30 µM (A549) | [18] |
| Pyrrolo[2,1-f][1][6][12]triazines (40) | Human cancer cells (PI3K alpha) | IC50: 5.9 nM | - | - | [1] |
| Pyrrolo[2,3-b]pyridines (17j) | A549, HeLa, MDA-MB-231 | GI50: 0.18–0.7 µM | - | - | [15] |
| 3-Aroyl-1-arylthis compound (ARAP) (22, 23) | MCF-7 | IC50: 15 nM | - | - | [17] |
| 3-Aroyl-1-arylthis compound (ARAP) (28) | Tubulin polymerization | IC50: 0.86 µM | - | - | [17] |
| This compound hydrazone (1C) | Human melanoma cells | IC50: 44.63 µM | - | - | [18] |
| Pyrrolo[2,3-d]pyrimidines (13a, 13b) | VEGFR-2 | IC50: 11.9 nM, 13.6 nM | - | - | [15] |
| Pyrrolo[3,2-c]pyridines (14, 15) | FMS kinase | IC50: 60 nM, 30 nM | - | - | [15] |
| This compound compounds (4a, 4d) | LoVo (colon cancer) | Strong antitumor effect | - | - | [19] |
General Workflow for Drug Discovery
Caption: General workflow for the discovery and development of novel this compound-based agents.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
MTT Cell Viability Assay (Anticancer Activity)
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
COX Inhibition Assay (Anti-inflammatory Activity)
Principle: This assay measures the inhibition of the cyclooxygenase (COX) enzyme's activity. The conversion of arachidonic acid to prostaglandins (e.g., Prostaglandin (B15479496) G2 or E2) is quantified, and the reduction in this conversion in the presence of a test compound indicates its inhibitory potential.[14]
Protocol:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and the test compound at various concentrations.
-
Enzyme Addition: Add the COX enzyme to the reaction mixture and pre-incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using broth microdilution or agar (B569324) dilution methods.
Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. The comparative data presented herein demonstrates that this compound analogs exhibit potent and, in some cases, superior efficacy compared to existing drug scaffolds in antibacterial, anti-inflammatory, and anticancer applications. The ability to fine-tune the biological activity through targeted substitutions on the this compound ring underscores its potential for the development of next-generation therapeutics with improved efficacy and safety profiles. Further exploration of fused this compound systems and novel derivatives holds significant promise for addressing unmet medical needs.[1]
References
- 1. Therapeutic potential of this compound and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. Unlocking the Potential of this compound: Recent Advances in New this compound-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A class of this compound derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Synthesized this compound Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Fused this compound Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]
- 13. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 14. benchchem.com [benchchem.com]
- 15. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New this compound Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with applications in oncology, neurology, and infectious diseases.[1][2] However, achieving target selectivity remains a critical challenge in the development of these potent therapeutic agents. Off-target effects can lead to unforeseen side effects and diminish the overall efficacy of a drug candidate.[1] This guide provides an objective comparison of the cross-reactivity profiles of several notable this compound-based enzyme inhibitors, supported by quantitative experimental data and detailed methodologies for key validation assays.
Understanding Enzyme Inhibitor Selectivity
The selectivity of an enzyme inhibitor refers to its ability to preferentially bind to and inhibit its intended target enzyme over other enzymes in the proteome. High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects and associated toxicities. Cross-reactivity studies are therefore essential to characterize the selectivity profile of an inhibitor and to identify any potential liabilities early in the drug discovery process.
Comparative Analysis of this compound-Based Kinase Inhibitors
Kinases are a major class of enzymes targeted by this compound-based inhibitors, particularly in the field of oncology.[3] The following tables summarize the inhibitory activity (IC50 values) of several well-characterized this compound-based multi-kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Kinase Selectivity Profile of Sunitinib
Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] Its primary targets include platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[3][4]
| Target Kinase | IC50 (nM) | Reference(s) |
| PDGFRβ | 2 | [3] |
| VEGFR2 (Flk-1) | 80 | [3] |
| c-Kit | Potent Inhibition | [3] |
| FLT3 | 50 (FLT3-ITD) | [3] |
| FGFR-1 | >10-fold less selective than VEGFR2/PDGFR | [3] |
| EGFR | >10-fold less selective than VEGFR2/PDGFR | [3] |
Table 2: Kinase Selectivity Profile of Sorafenib
Sorafenib is another oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and various RTKs.[5][6]
| Target Kinase | IC50 (nM) | Reference(s) |
| Raf-1 | 6 | [5] |
| B-Raf | 20 | [5] |
| VEGFR2 | 90 | [5] |
| VEGFR3 | 20 | [5] |
| PDGFRβ | 57 | [7] |
| c-Kit | 58 | [5] |
| FLT3 | 57 | [5] |
Table 3: Cross-Reactivity of Pyrrolo[2,3-d]pyrimidine Derivatives
Recent research has focused on developing more selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.[8][9] The following table presents data for a representative compound from this class.
| Target Kinase | Compound 8 IC50 | Reference(s) |
| EGFR | 3.76 nM | [8] |
| AURKA | 1.99 µM | [8] |
Comparative Analysis of this compound-Based Cholinesterase Inhibitors
This compound-based compounds have also been investigated as inhibitors of cholinesterases, enzymes crucial for neurotransmission.[10][11] High selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) is often a goal in the development of treatments for neurodegenerative diseases.[12]
Table 4: Selectivity of 1,3-Diaryl-Pyrrole Derivatives for Cholinesterases
A series of 1,3-diaryl-pyrrole derivatives have been synthesized and evaluated for their selective inhibition of BChE.[10]
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Reference(s) |
| 3o | 5.37 ± 0.36 | > 50 | [10] |
| 3p | 1.71 ± 0.087 | > 50 | [10] |
| 3s | 3.76 ± 0.25 | > 50 | [10] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the assessment of inhibitor cross-reactivity. The following are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]
Materials:
-
Purified kinase
-
Kinase substrate
-
This compound-based inhibitor
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity.[13][14]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound-based inhibitor
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Inhibitor Incubation: In the wells of a 96-well plate, add the enzyme solution and different concentrations of the this compound-based inhibitor. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the DTNB solution to all wells, followed by the substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate a key signaling pathway targeted by this compound-based kinase inhibitors and a general workflow for assessing inhibitor selectivity.
Caption: Simplified RAS/RAF/MEK/ERK signaling pathway often targeted by this compound-based kinase inhibitors.
Caption: General workflow for assessing the cross-reactivity of enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro protein kinase assay [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ClinPGx [clinpgx.org]
- 7. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of this compound derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrole Synthesis Methods: A Guide for Researchers
For Immediate Publication
Pyrrole, a fundamental nitrogen-containing aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, natural products, and advanced materials. The efficient construction of the this compound ring is, therefore, a critical undertaking for chemists in research and development. This guide provides a comprehensive, data-driven comparison of the most prominent methods for this compound synthesis, offering insights into their respective advantages, limitations, and practical applications. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in selecting the optimal synthetic strategy.
At a Glance: Comparative Analysis of Key this compound Syntheses
The selection of a this compound synthesis method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key quantitative parameters of five classical and modern this compound synthesis methodologies.
| Synthesis Method | Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia (B1221849) | Typically acidic or neutral, often requiring heat.[1] | 60-98[2] | High yields, operational simplicity, readily available starting materials for many targets. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. Harsh conditions may not be suitable for sensitive substrates.[2] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, ammonia or primary amines | Base-catalyzed, often in a protic solvent like ethanol (B145695).[3] | Moderate, rarely exceeds 60% in conventional methods.[4] | One-pot, three-component reaction offering high flexibility in substitution patterns.[3] | Can be lower yielding than other methods; potential for side reactions like Feist-Benary furan (B31954) synthesis.[4] |
| Knorr Synthesis | α-Amino ketones, β-Dicarbonyl compounds | Requires in situ generation of the α-amino ketone, often using zinc and acetic acid.[5] | 40-80 | Excellent for synthesizing polysubstituted pyrroles with specific substitution patterns.[6] | The requisite α-amino ketones can be unstable and prone to self-condensation.[7] |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptors (e.g., enones) | Base-catalyzed (e.g., NaH, t-BuOK) in an aprotic solvent (e.g., THF, DMSO).[8][9] | 70-97[10] | Operationally simple, utilizes readily available starting materials, and has a broad substrate scope.[10] | The use of strong bases may not be compatible with all functional groups. |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanoesters | Base-catalyzed (e.g., K₂CO₃, t-BuOK) in a polar solvent (e.g., THF, ethanol).[11][12] | 63-94[12] | Provides a direct route to 2-carboxy-3,4-disubstituted pyrroles; tolerates a range of functional groups.[13] | The synthesis of specific nitroalkene precursors may be required. |
In Detail: Experimental Protocols
The following section provides representative experimental protocols for the key this compound synthesis methods discussed. These are intended as a guide and may require optimization for specific substrates.
Paal-Knorr this compound Synthesis: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole.[1]
-
Materials: Aniline (186 mg, 2.0 mmol), Hexane-2,5-dione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture.
-
-
Expected Yield: Approximately 52% (178 mg).[14]
Hantzsch this compound Synthesis
-
Materials: α-Haloketone (e.g., chloroacetone), β-Ketoester (e.g., ethyl acetoacetate), Primary amine or ammonia, Base (e.g., sodium carbonate), Solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the β-ketoester and the primary amine (or ammonia) in a suitable solvent.
-
Add the α-haloketone to the mixture.
-
Add a base to catalyze the reaction.
-
The reaction is often stirred at room temperature or gently heated to completion.
-
Work-up typically involves removal of the solvent, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
Knorr this compound Synthesis: Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate.[7]
-
Materials: Ethyl acetoacetate (B1235776), Sodium nitrite (B80452), Zinc dust, Glacial acetic acid.
-
Procedure:
-
Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Reduction and Cyclization: To a separate flask containing a stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the solution of in situ formed ethyl 2-oximinoacetoacetate and zinc dust. Control the exothermic reaction with an ice bath.
-
After the addition is complete, stir at room temperature for 1 hour, then heat to reflux for an additional hour.
-
Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from ethanol.
-
Van Leusen this compound Synthesis: General Procedure.[8]
-
Materials: Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated compound (Michael acceptor), Base (e.g., NaH), Solvent (e.g., a mixture of DMSO and Et₂O).
-
Procedure:
-
To a suspension of the base (e.g., NaH) in a solvent (e.g., Et₂O) at room temperature and under an inert atmosphere, add a solution of the α,β-unsaturated compound and TosMIC in a co-solvent (e.g., DMSO) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Barton-Zard this compound Synthesis: General Procedure.[12]
-
Materials: 3-Nitro-2H-chromene derivative, Ethyl isocyanoacetate, Base (e.g., K₂CO₃), Solvent (e.g., Ethanol).
-
Procedure:
-
A mixture of the 3-nitro-2H-chromene, ethyl isocyanoacetate, and potassium carbonate in ethanol is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Mechanistic Insights: Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each of the discussed this compound synthesis methods.
Caption: Paal-Knorr Synthesis Workflow.
Caption: Hantzsch Synthesis Workflow.
Caption: Knorr Synthesis Workflow.
Caption: Van Leusen Synthesis Workflow.
Caption: Barton-Zard Synthesis Workflow.
Conclusion
The synthesis of pyrroles is a well-established field with a rich history, yet it continues to evolve with the development of new methodologies and the refinement of classical techniques. The Paal-Knorr, Hantzsch, and Knorr syntheses remain valuable tools, particularly for the preparation of specific substitution patterns from readily available precursors. More modern methods, such as the Van Leusen and Barton-Zard syntheses, have expanded the synthetic arsenal, providing access to a broader range of functionalized pyrroles under often milder conditions. The choice of the most appropriate method will ultimately depend on the specific target molecule, the desired scale of the reaction, and the functional group tolerance required. This guide serves as a starting point for researchers to navigate the diverse landscape of this compound synthesis and make informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Knorr this compound synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. Synthesis of Multi-Substituted this compound Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. benchchem.com [benchchem.com]
Quantitative Analysis of Pyrrole Derivatives in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of pyrrole derivatives in complex matrices. This compound and its derivatives are a class of heterocyclic aromatic organic compounds with significant roles in biological systems and pharmaceutical applications. Their accurate quantification in matrices such as biological fluids, tissues, and environmental samples is crucial for drug development, biomarker discovery, and toxicological studies. This document outlines and compares the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for key experiments.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound derivatives is dictated by the specific analyte, the complexity of the matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed.
-
HPLC with UV-Visible (UV-Vis) or Photodiode Array (PDA) Detection: This is a widely accessible and cost-effective method. The quantification is based on the absorbance of the this compound derivative at a specific wavelength. While robust, its sensitivity and selectivity can be limited in complex matrices due to potential interferences from co-eluting compounds.[1]
-
HPLC with Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of this compound derivatives in complex matrices, offering high sensitivity and selectivity.[2] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes even at very low concentrations, minimizing matrix effects.[2] Different ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity and thermal stability of the this compound derivative.[3] High-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide even greater mass accuracy and resolution, aiding in structural elucidation and the analysis of complex mixtures.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many this compound derivatives, derivatization may be necessary to increase their volatility and thermal stability.[4] GC-MS offers excellent chromatographic separation and mass spectral information for confident identification and quantification.[5]
Quantitative Performance Data
The following tables summarize the quantitative performance of different analytical methods for the determination of representative this compound derivatives.
Table 1: Comparison of HPLC-UV and LC-MS/MS for the Quantification of Atorvastatin (B1662188) (a this compound-containing drug) in Human Plasma
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL | ~0.2 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
Data compiled from multiple sources for illustrative comparison.
Table 2: Comparison of GC-MS and LC-MS/MS for the Quantification of Urinary Pyrroles
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Derivatization often required | Direct injection after dilution/extraction |
| Selectivity | High | Very High |
| Sensitivity (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Throughput | Moderate | High |
General comparison based on typical performance characteristics.[1][5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate and reliable quantitative analysis.
General Workflow for Sample Preparation from Complex Matrices
The following diagram illustrates a general workflow for the extraction of this compound derivatives from complex matrices prior to chromatographic analysis.
Figure 1: General workflow for sample preparation.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound derivatives in aqueous matrices like plasma or urine, an organic solvent such as ethyl acetate (B1210297) or diethyl ether is commonly used.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. C18 cartridges are frequently used for the extraction of this compound derivatives.[8]
-
Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is a simple and rapid method for removing proteins. This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol.[9]
Detailed Protocol: Quantification of Atorvastatin in Human Plasma using HPLC-UV
This protocol provides a detailed methodology for the quantitative analysis of the this compound-containing drug, atorvastatin, in human plasma.
1. Sample Preparation (Protein Precipitation) [9]
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV System and Conditions [7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 247 nm.
-
Column Temperature: 30°C.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of atorvastatin into blank plasma and processing them as described above.
-
Construct a calibration curve by plotting the peak area of atorvastatin against its concentration.
-
Determine the concentration of atorvastatin in unknown samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Experimental Workflows
The quantitative analysis of this compound derivatives is often essential for understanding their roles in various biological pathways.
Heme Biosynthesis Pathway
This compound derivatives are fundamental to the biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes. The pathway begins with the synthesis of the this compound precursor, porphobilinogen (B132115) (PBG), from aminolevulinic acid (ALA). Four molecules of PBG are then sequentially condensed to form the linear tetrathis compound, hydroxymethylbilane, which is subsequently cyclized to uroporphyrinogen III. A series of enzymatic modifications then lead to the final heme molecule.[4][10]
Figure 2: Heme biosynthesis pathway.
Enzyme Abbreviations: ALAS: Aminolevulinate Synthase; ALAD: Aminolevulinate Dehydratase; PBGD: Porphobilinogen Deaminase; UROS: Uroporphyrinogen III Synthase; UROD: Uroporphyrinogen Decarboxylase; CPOX: Coproporphyrinogen Oxidase; PPOX: Protoporphyrinogen Oxidase; FECH: Ferrochelatase.
Neuroinflammatory Signaling and this compound Derivatives
Certain this compound derivatives have demonstrated anti-inflammatory and neuroprotective effects, making their quantification in neurological research critical.[11] One proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade leading to the production of prostaglandins (B1171923) like PGE2.[11] This pathway is often initiated by inflammatory stimuli such as lipopolysaccharide (LPS), which activates signaling cascades involving transcription factors like NF-κB.[12]
Figure 3: this compound derivatives in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmhsrcmp.org [ajmhsrcmp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scimetr.com [scimetr.com]
- 6. Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wjarr.com [wjarr.com]
- 10. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Novel this compound Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of pyrrole against other five-membered heterocycles
A comprehensive guide for researchers and drug development professionals on the relative stability of pyrrole, furan, thiophene, and imidazole (B134444), supported by comparative data and experimental insights.
The stability of five-membered aromatic heterocycles is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular interactions, reactivity, and degradation pathways. This guide provides an in-depth comparison of the stability of this compound against other common five-membered heterocycles: furan, thiophene, and imidazole. By examining their resonance energies, aromaticity indices, and reactivity, we offer a clear framework for understanding and predicting their behavior in various chemical environments.
The Stability Hierarchy: A Quantitative Comparison
The inherent stability of these heterocycles is intrinsically linked to their aromaticity—the degree to which the pi electrons are delocalized across the ring. A more aromatic molecule is generally more stable. Various experimental and computational methods are employed to quantify this property, with resonance energy, Aromatic Stabilization Energy (ASE), Harmonic Oscillator Model of Aromaticity (HOMA), and Nucleus-Independent Chemical Shift (NICS) being among the most cited.
The established order of aromaticity, and thus general stability, for the single-heteroatom five-membered rings is:
Thiophene > this compound > Furan
This trend is primarily governed by the electronegativity of the heteroatom (O > N > S) and its ability to donate its lone pair of electrons to the aromatic system.[1][2] The less electronegative the heteroatom, the more readily it shares its electrons, leading to greater electron delocalization and higher aromaticity.[1][2] Furan, with the most electronegative oxygen atom, holds its lone pair more tightly, resulting in the lowest aromaticity and stability of the three.[3]
Imidazole, containing two nitrogen atoms, presents a more complex picture but is generally considered a highly stable aromatic system.
The following table summarizes key quantitative metrics that underscore the stability differences among these heterocycles.
| Heterocycle | Resonance Energy (kcal/mol) | Aromatic Stabilization Energy (ASE) (kcal/mol) | HOMA | NICS(1) (ppm) |
| This compound | 21.0 - 22.0[4] | 22.3[5] | 0.919[5] | -15.6[5] |
| Furan | 16.0[3] | 17.0[5] | 0.756[5] | -12.4[5] |
| Thiophene | 29.0 | 25.0[5] | 0.963[5] | -14.1[5] |
| Imidazole | 14.0 | 25.1[5] | 0.942[5] | -14.5[5] |
| Benzene | 36.0[3][4] | 34.0 | 1.000 | -9.9 |
Note: Values can vary slightly depending on the computational or experimental method used. The values presented here are representative figures from the cited literature.
Factors Influencing Heterocycle Stability
The stability of these five-membered heterocycles is a multifactorial property. The following diagram illustrates the key contributors and their relationships.
As the diagram shows, the electronegativity of the heteroatom is a primary factor influencing the degree of electron delocalization (resonance), which in turn dictates the aromaticity of the ring. Higher aromaticity leads to greater overall stability and, generally, lower chemical reactivity, particularly in electrophilic substitution reactions.
Experimental Protocols for Assessing Stability
A variety of experimental and computational techniques are utilized to benchmark the stability of heterocyclic compounds. Below is a generalized workflow for such an assessment.
Experimental Workflow for Stability Assessment
Methodologies in Detail:
-
Computational Chemistry: This is a cornerstone for modern stability analysis.
-
Aromatic Stabilization Energy (ASE): ASE is calculated by comparing the energy of the heterocyclic molecule to a suitable non-aromatic reference compound through isodesmic or homodesmotic reactions. These calculations are typically performed using density functional theory (DFT) or other high-level ab initio methods.
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS(1) refers to the calculation performed 1 Å above the plane of the ring, which is often considered a more reliable indicator.[5]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric method assesses aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, bond-alternating structure.[5]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability of compounds.[6][7] DSC measures the heat flow into or out of a sample as it is heated, revealing melting points and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. Heterocycles with higher decomposition temperatures are considered more thermally stable.
-
-
Reactivity Studies:
-
Kinetics of Electrophilic Aromatic Substitution: The relative rates of reactions such as nitration, halogenation, or acylation provide an inverse measure of stability.[4] More stable (more aromatic) heterocycles tend to react more slowly with electrophiles. The order of reactivity is generally this compound > Furan > Thiophene > Benzene.[8]
-
Conclusion
In the landscape of five-membered heterocycles, this compound occupies a central position in terms of stability. While not as robust as the sulfur-containing thiophene, it is significantly more stable than its oxygen-containing counterpart, furan. The inclusion of a second nitrogen atom in imidazole further enhances its aromatic stabilization. This guide provides a quantitative and methodological framework to aid researchers in the rational selection and design of heterocyclic scaffolds for applications in drug discovery and materials science, where stability is a critical parameter for performance and longevity.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Aromaticity in heterocyclic analogues of benzene: comprehensive analysis of structural aspects, electron delocalization and magnetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrole, Furan, and Thiophene Aromaticity via Density Functional Theory
A comprehensive guide for researchers and drug development professionals on the comparative aromaticity of key five-membered heterocycles, supported by Density Functional Theory (DFT) data.
The aromaticity of heterocyclic compounds is a cornerstone of medicinal chemistry and drug design, influencing molecular stability, reactivity, and interaction with biological targets. Pyrrole, furan (B31954), and thiophene (B33073) are fundamental five-membered aromatic heterocycles, each featuring a unique heteroatom that significantly modulates their electronic structure and aromatic character. This guide provides an objective comparison of their aromaticity, leveraging quantitative data from Density Functional Theory (DFT) studies.
Comparative Aromaticity: A Quantitative Overview
The aromaticity of these heterocycles is not absolute but can be quantified and compared using various indices derived from computational methods. The most common descriptors are based on energetic, geometric, and magnetic criteria. Below is a summary of key aromaticity indices for this compound, furan, and thiophene, compiled from comparative DFT studies.
| Aromaticity Index | This compound | Furan | Thiophene | Benzene (B151609) (for reference) |
| Aromatic Stabilization Energy (ASE, kcal/mol) | 21.2 | 15.8 | 29.0 | 36.0 |
| Harmonic Oscillator Model of Aromaticity (HOMA) | 0.908 | 0.823 | 0.960 | 1.000 |
| Nucleus-Independent Chemical Shift (NICS(1), ppm) | -10.83 | -11.52 | -13.61 | -11.5 |
Note: Data is compiled from various DFT studies.[1][2][3] NICS values can vary significantly based on the computational method.[4][5][6]
The data consistently indicates that thiophene possesses the highest degree of aromaticity among the three heterocycles, followed by this compound, and then furan, which is the least aromatic.[4][7][8] This trend is generally attributed to the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system of the ring.[7] The less electronegative sulfur atom in thiophene allows for more effective electron delocalization, leading to greater aromatic stabilization.[7][8] Conversely, the highly electronegative oxygen atom in furan holds its lone pair more tightly, resulting in reduced delocalization and lower aromaticity.[7]
Experimental and Computational Protocols
The presented data is derived from DFT calculations, a powerful computational tool for modeling electronic structure and properties of molecules. Below is a representative methodology for such studies.
Computational Details:
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The molecular geometries of this compound, furan, and thiophene are optimized in the gas phase. A common level of theory for this is the B3LYP functional with a 6-311+G(d,p) basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
-
Aromaticity Indices Calculation:
-
ASE (Aromatic Stabilization Energy): ASE is calculated using isodesmic or homodesmotic reactions. For instance, the ASE of a heterocycle can be calculated by comparing the energy of the aromatic compound to a suitable non-aromatic reference.
-
HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is calculated from the optimized bond lengths. It is a geometry-based index that quantifies the degree of bond length equalization in the ring, with a value of 1 for a perfectly aromatic system like benzene and 0 for a non-aromatic system.
-
NICS (Nucleus-Independent Chemical Shift): NICS values are a magnetic criterion for aromaticity. They are calculated by placing a "ghost" atom (Bq) at the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., 1 Å, NICS(1)). The isotropic magnetic shielding tensor of the ghost atom is then computed, with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NICS calculations, often at the HF/6-311++G(d,p) or MP2/6-311++G(d,p) level of theory.[4]
-
Logical Relationship of Aromaticity
The interplay between the heteroatom's electronegativity, its ability to donate its lone pair to the π-system, and the resulting aromatic character can be visualized as a logical workflow.
Caption: Logical workflow illustrating the influence of heteroatom properties on DFT-calculated aromaticity indices and the resulting aromaticity order.
References
- 1. A comparative study of the aromaticity of this compound, furan, thiophene, and their aza-derivatives | Semantic Scholar [semanticscholar.org]
- 2. A comparative study of the aromaticity of this compound, furan, thiophene, and their aza-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical bonding and aromaticity in furan, this compound, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relative Aromaticity and Reactivity of this compound, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. quora.com [quora.com]
Safety Operating Guide
Proper Disposal and Management of Pyrrole Waste
This guide provides essential safety and logistical procedures for the proper disposal of pyrrole, a flammable and toxic chemical compound. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound waste in a laboratory setting.
Immediate Safety Concerns
This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and vapor, is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2] All materials contaminated with this compound must be treated as hazardous waste.[1][3]
Required Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection : Tightly fitting safety goggles and a face shield (8-inch minimum).[2][4]
-
Hand Protection : Chemical-resistant gloves (e.g., PVC). Gloves must be inspected before use and disposed of properly after handling.[1][2]
-
Body Protection : A complete suit protecting against chemicals, or a long-sleeved lab coat and chemical-resistant apron.[2][4]
-
Respiratory Protection : A vapor respirator may be required if vapors or aerosols are generated.[2][4] Work should ideally be conducted under a chemical fume hood.
Routine Disposal of this compound Waste
This procedure applies to unused this compound, reaction byproducts, and contaminated consumables.
-
Waste Identification : All materials that have come into contact with this compound, including glassware, pipette tips, and contaminated PPE, must be designated as hazardous waste.[3]
-
Segregation : Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[3] this compound is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
Containerization :
-
Collect liquid this compound waste in a dedicated, chemically resistant, and sealable container.[3] Glass containers are recommended.[1]
-
Ensure the container is properly grounded to prevent static discharge.[4]
-
Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, clearly labeled, heavy-duty plastic bag or container.[5][6]
-
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4] Keep containers away from heat, sparks, and open flames. The storage area should be locked or otherwise accessible only to authorized personnel.
-
Disposal : Arrange for the disposal of the waste through a licensed disposal company or your institution's EHS department.[2][7] The primary disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not pour this compound waste down the drain.[1]
Emergency Procedures: Spill Handling and Disposal
A swift and appropriate response is critical when a this compound spill occurs.
Minor Spills
For small spills that lab personnel are confident they can handle safely:
-
Alert Personnel : Immediately alert others in the vicinity.[5]
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[1][8]
-
Ventilate Area : Ensure the area is well-ventilated to disperse flammable vapors.[9]
-
Contain Spill : Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit, to dike and absorb the spill.[4][7][8]
-
Clean-Up :
-
Carefully collect the saturated absorbent material using non-sparking tools.[4][7]
-
Place the collected material into a sealable, heavy-duty plastic bag or a designated hazardous waste container.[5][6]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
-
Dispose : Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for collection through your EHS department.[5]
Major Spills
For large spills (e.g., more than 1 liter) or any spill you are not equipped or trained to handle:
-
Evacuate : Immediately clear the area of all personnel.[1][5] Move upwind from the spill.[1]
-
Alert Emergency Responders : Notify your institution's EHS and, if necessary, the local fire department. Provide them with the location and nature of the hazard.[1]
-
Isolate the Area : Close doors to the affected area to confine vapors.[5][8] Post warning signs to prevent entry.[5]
-
Assist if Safe : If someone has been exposed, remove them to fresh air and flush any affected skin or eyes with water for at least 15 minutes.[1][5] Seek immediate medical attention.[7]
Quantitative and Regulatory Data
The following table summarizes key quantitative data for this compound.
| Data Point | Value | Reference |
| UN Number | UN1992 | [10] |
| UN Proper Shipping Name | Flammable liquid, toxic, n.o.s. (this compound) | [10] |
| Transport Hazard Class | 3 (Flammable Liquid), 6.1 (Toxic) | [10] |
| Packing Group | III | [10] |
| US EPA Waste Number | D001 (Ignitability) | [1] |
| LD50 (Intraperitoneal, mouse) | 98 mg/kg | [1] |
| LD50 (Subcutaneous, mouse) | 61 mg/kg | [1] |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste, from generation to final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. westlab.com [westlab.com]
- 10. fishersci.de [fishersci.de]
Essential Safety and Logistical Information for Handling Pyrrole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial procedural information for the safe handling and disposal of Pyrrole, a flammable and toxic chemical compound. Adherence to these protocols is essential to minimize exposure risks and ensure laboratory safety. This compound is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3]
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the most critical lines of defense against the hazards associated with this compound. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required when a splash hazard exists.[1] | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] Eyewash stations should be in close proximity.[4][5] |
| Hand | Chemical-resistant gloves.[1][2] | Nitrile rubber or neoprene gloves are recommended.[1][2] Inspect gloves for any tears or holes before each use. Contaminated gloves must be disposed of immediately as hazardous waste.[3] |
| Skin & Body | Flame-retardant laboratory coat.[1] | For handling larger quantities or where there is an increased risk of splashing, a chemical-resistant apron or suit may be necessary.[1] Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory | Use is mandatory in a well-ventilated area or within a chemical fume hood.[1][6] | If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1][7][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental responsibility.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on the flame-retardant lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles. If a splash risk exists, add a face shield.
-
Wash and dry hands, then put on the correct size of nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling this compound:
-
Doffing PPE:
Emergency Spill Response
Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[9]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7][6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6]
-
Clean the spill area thoroughly.[6]
-
-
Major Spills:
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[8]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8]
-
Containerization: Use chemically resistant and sealable containers for all this compound waste, including contaminated PPE, absorbent materials, and empty chemical containers.[8]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[8]
-
Disposal: Dispose of the waste through your institution's approved hazardous waste program, adhering to all local, state, and federal regulations.[5][9] Never dispose of this compound down the drain.[3]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound from initial preparation through final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
